2-(4-Chlorophenyl)-5-methyl-1H-benzoimidazole
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-6-methyl-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2/c1-9-2-7-12-13(8-9)17-14(16-12)10-3-5-11(15)6-4-10/h2-8H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKPSQHLZIPXKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50358922 | |
| Record name | 2-(4-Chlorophenyl)-6-methyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53314-17-3 | |
| Record name | 2-(4-Chlorophenyl)-6-methyl-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53314-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Chlorophenyl)-6-methyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-(4-Chlorophenyl)-5-methyl-1H-benzoimidazole
This guide provides a comprehensive overview of the synthesis and detailed characterization of 2-(4-Chlorophenyl)-5-methyl-1H-benzoimidazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical, field-proven methodologies for the preparation and validation of this target molecule.
Introduction: The Significance of the Benzimidazole Scaffold
Benzimidazole and its derivatives are a cornerstone in the architecture of biologically active molecules. This fused heterocyclic system, comprising a benzene ring and an imidazole ring, is a prevalent pharmacophore found in a multitude of therapeutic agents.[1][2][3][4] The versatility of the benzimidazole nucleus allows for substitutions at various positions, leading to a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties.[1][5] The specific compound, this compound, combines the benzimidazole core with a 4-chlorophenyl group at the 2-position and a methyl group at the 5-position, modifications known to modulate biological activity and physicochemical properties.
Strategic Approach to Synthesis: The Phillips-Ladenburg Condensation
The most direct and widely adopted method for the synthesis of 2-substituted benzimidazoles is the Phillips-Ladenburg condensation.[3][6][7][8] This reaction involves the cyclocondensation of an o-phenylenediamine with a carboxylic acid or its derivative, or an aldehyde.[2][3] For the synthesis of this compound, the logical precursors are 4-methyl-1,2-phenylenediamine and 4-chlorobenzaldehyde.
The choice of an aldehyde as the carbonyl source is often preferred for its reactivity. The reaction proceeds through the initial formation of a Schiff base between one of the amino groups of the diamine and the aldehyde, followed by an intramolecular cyclization and subsequent aromatization via oxidation to yield the final benzimidazole product.[6]
Mechanistic Rationale
The underlying mechanism of the condensation between 4-methyl-1,2-phenylenediamine and 4-chlorobenzaldehyde is a well-established pathway. The reaction is typically acid-catalyzed, which protonates the carbonyl oxygen of the aldehyde, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by one of the amino groups of the diamine. The subsequent steps involve dehydration to form the Schiff base, followed by a rate-determining cyclization and an oxidation step to furnish the aromatic benzimidazole ring.
Caption: Generalized reaction mechanism for the synthesis of this compound.
Modern Synthetic Enhancements: Microwave-Assisted Synthesis
Conventional heating methods for benzimidazole synthesis often require prolonged reaction times and high temperatures.[8] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to circumvent these limitations.[9][10][11] The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields by ensuring rapid and uniform heating of the reaction mixture.[9][10][12]
Experimental Protocol: Synthesis of this compound
This protocol details a robust and reproducible method for the synthesis of the title compound, adapted from established procedures for similar benzimidazole derivatives.[13][14]
Materials:
-
4-methyl-1,2-phenylenediamine
-
4-chlorobenzaldehyde
-
Ethanol (absolute)
-
Ammonium Chloride (NH₄Cl) or a similar catalyst
-
Deionized water
-
Standard laboratory glassware
-
Magnetic stirrer with hotplate or a dedicated microwave reactor
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve 4-methyl-1,2-phenylenediamine (1.0 eq.) and 4-chlorobenzaldehyde (1.0 eq.) in a minimal amount of absolute ethanol.
-
Catalyst Addition: To the stirred solution, add a catalytic amount of ammonium chloride (e.g., 30 mol%).
-
Reaction:
-
Conventional Heating: Reflux the reaction mixture with continuous stirring at 80-90°C for 2-4 hours.
-
Microwave-Assisted: Subject the reaction mixture to microwave irradiation at a controlled temperature (e.g., 110°C) for 10-15 minutes.[12]
-
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate:hexane, 1:2 v/v).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The product will precipitate out of the solution.
-
Purification: Collect the crude product by vacuum filtration, wash it thoroughly with water, and dry it. For higher purity, recrystallize the solid from ethanol.
Caption: Step-by-step experimental workflow for the synthesis of the target compound.
Comprehensive Characterization of the Synthesized Product
The structural elucidation and purity assessment of the synthesized this compound are performed using a combination of spectroscopic and chromatographic techniques.
Spectroscopic Analysis
Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the key functional groups present in the molecule. The spectrum is typically recorded using a KBr pellet.
| Functional Group | **Characteristic Absorption (cm⁻¹) ** | Rationale |
| N-H Stretch | 3450 - 3300 | Indicates the presence of the secondary amine in the imidazole ring.[15] |
| Aromatic C-H Stretch | 3100 - 3000 | Confirms the presence of the aromatic rings. |
| C=N Stretch | 1630 - 1610 | Characteristic of the imine bond within the benzimidazole ring.[15] |
| C=C Stretch | 1600 - 1450 | Aromatic ring skeletal vibrations. |
| C-Cl Stretch | 850 - 550 | Indicates the presence of the chloro-substituent on the phenyl ring. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the detailed structural analysis of the molecule. The spectra are typically recorded in a deuterated solvent such as DMSO-d₆ or CDCl₃.
-
¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.
-
A broad singlet in the downfield region (δ 12.0-13.0 ppm) is characteristic of the N-H proton of the benzimidazole ring.[15]
-
Aromatic protons will appear as multiplets in the range of δ 7.0-8.2 ppm.[15]
-
A singlet corresponding to the three protons of the methyl group will be observed in the upfield region (δ 2.3-2.5 ppm).[15]
-
-
¹³C NMR: The carbon NMR spectrum provides information about the different carbon environments in the molecule.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compound, confirming its elemental composition. For C₁₄H₁₁ClN₂, the expected monoisotopic mass is approximately 242.06 g/mol . The mass spectrum will show a characteristic isotopic pattern for the chlorine atom (M+ and M+2 peaks in a ~3:1 ratio).
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC): HPLC is an essential technique for assessing the purity of the final compound. A reverse-phase column (e.g., C18) with a suitable mobile phase (e.g., a gradient of acetonitrile and water) is typically used.[16] The purity is determined by the area percentage of the main peak in the chromatogram.
Summary of Expected Characterization Data
The following table summarizes the expected analytical data for this compound, based on data from closely related structures.[15]
| Technique | Expected Results |
| Molecular Formula | C₁₄H₁₁ClN₂ |
| Molecular Weight | 242.71 g/mol |
| Appearance | White to pale yellow solid |
| IR (KBr, cm⁻¹) | ~3440 (N-H), ~3050 (Ar C-H), ~1625 (C=N), ~1450 (C=C) |
| ¹H NMR (DMSO-d₆, δ ppm) | ~12.9 (s, 1H, NH), ~8.1-7.2 (m, 7H, Ar-H), ~2.4 (s, 3H, CH₃) |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~151 (C=N), ~140-110 (Ar-C), ~21 (CH₃) |
| MS (ESI) | m/z [M+H]⁺ at ~243, with an M+2 peak at ~245 |
Conclusion
This guide has outlined a systematic and scientifically grounded approach to the synthesis and characterization of this compound. By leveraging the robust Phillips-Ladenburg condensation, potentially enhanced by microwave-assisted techniques, this valuable compound can be prepared efficiently. The comprehensive characterization protocol, employing a suite of spectroscopic and chromatographic methods, ensures the structural integrity and purity of the final product, providing a solid foundation for its further investigation in drug discovery and materials science applications.
References
-
AdiChemistry. (n.d.). PHILLIPS CONDENSATION REACTION | EXPLANATION. Retrieved from [Link]
- Mobinikhaledi, A., Foroughi, A., & Kalhor, M. (2009). Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. Asian Journal of Chemistry, 21(2), 1301-1304.
-
Bentham Science Publishers. (2024). Microwave-assisted Synthesis of Benzimidazole Derivatives: A Green and Effective Approach. Bentham Science. Retrieved from [Link]
- Kucukbay, H., Yildiz, S., & Durmaz, R. (2014). Microwave-assisted synthesis and biological evaluation of some benzimidazole derivatives containing a 1,2,4-triazol ring. Medicinal Chemistry Research, 23(10), 4449-4456.
- Küçükbay, H. (2017). PART I: Microwave-Assisted Synthesis of Benzimidazoles: An Overview (Until 2013). Journal of the Turkish Chemical Society, Section A: Chemistry, 4(1), 1-22.
- Rao, A., Chimirri, A., Ferro, S., Monforte, A. M., Monforte, P., & Zappalà, M. (2004). Microwave-assisted synthesis of benzimidazole and thiazolidinone derivatives as HIV-1 RT inhibitors. ARKIVOC, 2004(5), 147-155.
-
CoLab. (2010). Phillips‐Ladenburg Benzimidazole Synthesis. Retrieved from [Link]
- Al-Ostath, R. A., Al-Assaf, S., & Al-Amri, J. F. (2023). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Molecules, 28(14), 5431.
- Baharfar, R., & Azimi, S. C. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Chemical Methodologies, 7(8), 629-653.
- Mamedov, V. A., Kalinina, A. A., Gubaidullin, A. T., & Litvinov, I. A. (2016). Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. RSC Advances, 6(39), 32777-32805.
-
ResearchGate. (n.d.). Maxima of selected absorption bands in the IR spectra of the benzimidazole derivatives L and complexes [ML 3 ][B 10 H 10 ], ν, cm -1. Retrieved from [Link]
- Morgan, K. J. (1961). The infrared spectra of some simple benzimidazoles. Journal of the Chemical Society (Resumed), 2343-2347.
-
ResearchGate. (n.d.). FT‐IR spectra of benzimidazole‐containing imide oligomers. Retrieved from [Link]
- Al-Azzawi, A. M., & Al-Rubaie, A. Z. (2017). Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. Oriental Journal of Chemistry, 33(1), 437-444.
-
ResearchGate. (n.d.). IR spectra of benzimidazole and the complexes. Retrieved from [Link]
- Sharma, D., & Kumar, R. (2012). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica, 4(1), 253-260.
-
PubChem. (n.d.). 2-(4-Chlorophenyl)benzimidazole. Retrieved from [Link]
- Hashim, N., Arshad, S., Halim, S. N. A., & Fun, H. K. (2011). 2-(4-Chlorophenyl)-1-phenyl-1H-benzimidazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o339.
- Bai, G., Lan, X., Liu, X., Liu, C., Shi, L., Chen, Q., & Chen, G. (2014). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. RSC Advances, 4(96), 53733-53740.
-
Li, H., Wang, Z., Liu, Z., & Fan, Z. (2018). Synthesis, Characterization, and Antifungal Activity of Novel Benzo[1][11]imidazo[1,2-d][6][9][11]triazine Derivatives. Molecules, 23(10), 2469.
- Sharma, A., Kumar, V., & Singh, P. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(48), 33749-33771.
- Jian, F. F., Yu, H. Q., Qiao, Y. B., Zhao, P. S., & Xiao, H. L. (2006). 2-(4-Chlorophenyl)-1H-benzimidazole. Acta Crystallographica Section E: Structure Reports Online, 62(11), o5194-o5195.
- Jayachandran, E., & Periandy, S. (2018). NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl).
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of o-phenylenediamine with aldehydes. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H-NMR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl imidazole. Retrieved from [Link]
- Reddy, C. S., Nagaraj, A., & Reddy, P. S. (2008). A green synthesis of benzimidazoles. Indian Journal of Chemistry, 47B, 1148-1151.
- Zajac, M., Starek, M., & Krzek, J. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Acta Poloniae Pharmaceutica, 79(2), 205-213.
-
Catalysis Science & Technology. (2015). On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation. RSC Publishing. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Supporting Information for Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. Retrieved from [Link]
-
SpectraBase. (n.d.). (1H)Benzimidazole, 5-fluoro-2-(3-chlorophenyl)-6-(4-methylpiperazin-1-yl)-. Retrieved from [Link]
-
SpectraBase. (n.d.). 5-Chloranyl-1-[(4-fluorophenyl)methyl]-2-(4-methylpiperidin-1-yl)benzimidazole. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1H-Benzimidazole. Retrieved from [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 6. adichemistry.com [adichemistry.com]
- 7. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 8. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]
- 9. asianpubs.org [asianpubs.org]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Microwave-assisted synthesis and biological evaluation of some benzimidazole derivatives containing a 1,2,4-triazol ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. arkat-usa.org [arkat-usa.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Crystal Structure of 2-(4-Chlorophenyl)-5-methyl-1H-benzoimidazole: A Comparative Analysis
Disclaimer: A comprehensive search of publicly available crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), indicates that the specific crystal structure for 2-(4-Chlorophenyl)-5-methyl-1H-benzoimidazole has not been reported as of the latest update. This guide will, therefore, provide a detailed analysis of the crystal structure of the closely related parent compound, 2-(4-Chlorophenyl)-1H-benzoimidazole , and extrapolate the likely structural implications of the 5-methyl substitution. This comparative approach offers valuable insights into the molecular geometry and intermolecular interactions that govern the solid-state architecture of this class of compounds, which is of significant interest to researchers in medicinal chemistry and drug development.
Introduction: The Significance of the Benzimidazole Scaffold
Benzimidazoles are a vital class of heterocyclic aromatic compounds, characterized by the fusion of a benzene ring with an imidazole ring. This privileged scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents with a broad spectrum of activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][2] The biological efficacy of benzimidazole derivatives is intrinsically linked to their three-dimensional structure and the nature of substituents on the bicyclic ring system. The title compound, this compound, combines the benzimidazole core with a 4-chlorophenyl group at the 2-position and a methyl group at the 5-position, modifications known to modulate biological activity. A thorough understanding of its crystal structure is paramount for elucidating structure-activity relationships (SAR) and guiding the rational design of new therapeutic agents.
Synthesis and Crystallization
The synthesis of 2-substituted benzimidazoles is typically achieved through the condensation of an o-phenylenediamine with an appropriate aldehyde. For the target molecule, this involves the reaction of 4-methyl-1,2-phenylenediamine with 4-chlorobenzaldehyde.
Experimental Protocol: Synthesis of this compound
Rationale: This procedure, adapted from established methods for similar benzimidazoles, employs a straightforward condensation reaction. The choice of ethanol as a solvent facilitates the dissolution of the reactants and the subsequent crystallization of the product upon cooling. The reflux condition provides the necessary activation energy for the cyclization to occur.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve 4-methyl-1,2-phenylenediamine (1.22 g, 10 mmol) in ethanol (30 mL).
-
Aldehyde Addition: To this solution, add 4-chlorobenzaldehyde (1.41 g, 10 mmol).
-
Reaction Condition: The reaction mixture is then heated to reflux with constant stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Crystallization: Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a saturated solution of the purified product in an appropriate solvent system, such as ethanol or a mixture of ethanol and water. The slow evaporation method allows for the ordered arrangement of molecules into a crystalline lattice.
Experimental Workflow Diagram
Sources
Spectroscopic Blueprint of a Privileged Scaffold: An In-depth Technical Guide to 2-(4-Chlorophenyl)-5-methyl-1H-benzoimidazole
This technical guide provides a comprehensive exploration of the spectroscopic characteristics of 2-(4-Chlorophenyl)-5-methyl-1H-benzoimidazole, a molecule of significant interest within contemporary drug discovery and materials science. As a member of the benzimidazole family, this compound is part of a "privileged scaffold," known for its versatile biological activities, including but not limited to antimicrobial, antiviral, and anticancer properties. The precise elucidation of its molecular structure through a multi-faceted spectroscopic approach is paramount for understanding its structure-activity relationships, ensuring quality control in synthesis, and predicting its behavior in various chemical and biological environments.
This document is structured to provide researchers, scientists, and drug development professionals with not just raw data, but a foundational understanding of the principles behind the spectroscopic analysis of this specific benzimidazole derivative. We will delve into the causality of experimental choices and provide a self-validating framework for the presented protocols, ensuring scientific integrity and trustworthiness.
Molecular Structure and its Spectroscopic Implications
This compound possesses a rigid, planar benzimidazole core fused to a benzene ring, with a 4-chlorophenyl substituent at the 2-position and a methyl group at the 5-position. This specific arrangement of aromatic rings and functional groups gives rise to a unique electronic and vibrational landscape, which can be probed with exceptional detail using a combination of spectroscopic techniques. The presence of nitrogen atoms in the imidazole ring, the chlorine atom on the phenyl ring, and the methyl group on the benzimidazole core are all expected to produce distinct and interpretable signals in the various spectra.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The extended π-conjugated system of the benzimidazole and the attached aromatic rings is expected to give rise to strong absorption bands in the UV region.
Experimental Protocol
A solution of this compound (typically in the micromolar concentration range) is prepared using a UV-transparent solvent such as ethanol or methanol. The absorption spectrum is recorded over a wavelength range of 200-400 nm using a double-beam UV-Vis spectrophotometer. The instrument is first blanked with the pure solvent.
Expected Spectral Data
Based on the analysis of similar benzimidazole derivatives, the following absorption maxima (λmax) are anticipated.[1][2][3]
| Predicted λmax (nm) | Electronic Transition |
| ~240-250 nm | π → π* transition within the benzimidazole ring |
| ~280-290 nm | π → π* transition involving the entire conjugated system |
| ~300-315 nm | n → π* transition of the imidazole nitrogen lone pairs |
Spectral Interpretation
The spectrum is expected to be dominated by high-energy π → π* transitions. The presence of the 4-chlorophenyl and 5-methyl groups may cause a slight bathochromic (red) or hypsochromic (blue) shift compared to the parent benzimidazole structure due to their electronic effects on the overall conjugation. The lower intensity n → π* transition, arising from the non-bonding electrons of the nitrogen atoms, may appear as a shoulder on the main absorption bands.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Mapping the Vibrational Landscape
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Experimental Protocol
A small amount of the solid sample is intimately mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded in the range of 4000-400 cm-1.
Expected Vibrational Frequencies
The following table summarizes the predicted key vibrational frequencies for this compound, based on data from analogous compounds.[4][5][6][7][8]
| Wavenumber (cm-1) | Assignment |
| 3450 - 3300 | N-H stretching of the imidazole ring |
| 3100 - 3000 | Aromatic C-H stretching |
| 2950 - 2850 | Aliphatic C-H stretching (methyl group) |
| 1630 - 1610 | C=N stretching of the imidazole ring |
| 1600 - 1450 | Aromatic C=C stretching |
| 1470 - 1430 | C-H bending (methyl group) |
| 1100 - 1000 | C-Cl stretching |
| 850 - 800 | Out-of-plane C-H bending (para-substituted phenyl) |
Spectral Interpretation
The broad N-H stretching band in the high-frequency region is a characteristic feature of the benzimidazole NH group. The presence of sharp peaks in the 3100-3000 cm-1 region confirms the aromatic nature of the compound. The C=N stretching vibration of the imidazole ring is a key diagnostic peak. The fingerprint region (below 1500 cm-1) will contain a complex pattern of bands corresponding to various bending and stretching vibrations, including the characteristic C-Cl stretch and the out-of-plane bending of the substituted aromatic rings.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each proton and carbon atom.
Experimental Protocol
The sample is dissolved in a deuterated solvent, typically deuterated dimethyl sulfoxide (DMSO-d6) or chloroform (CDCl3), containing a small amount of tetramethylsilane (TMS) as an internal standard. Both ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer.
Predicted ¹H NMR Chemical Shifts
The following table outlines the expected chemical shifts (δ) for the protons in this compound, with predicted multiplicities and coupling constants (J). These predictions are based on the analysis of 2-(4-chlorophenyl)-1H-benzimidazole and 5-methyl-1H-benzimidazole.[4][9][10]
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| N-H | 12.5 - 13.5 | br s | - |
| H-4 | ~7.6 | s | - |
| H-6 | ~7.1 | d | ~8.0 |
| H-7 | ~7.5 | d | ~8.0 |
| H-2', H-6' | ~8.1 | d | ~8.5 |
| H-3', H-5' | ~7.6 | d | ~8.5 |
| -CH₃ | ~2.4 | s | - |
Predicted ¹³C NMR Chemical Shifts
The table below presents the anticipated chemical shifts for the carbon atoms in the molecule, based on data for similar structures.[4][11][12]
| Carbon | Predicted δ (ppm) |
| C-2 | ~151 |
| C-3a | ~135 |
| C-4 | ~115 |
| C-5 | ~132 |
| C-6 | ~124 |
| C-7 | ~118 |
| C-7a | ~142 |
| C-1' | ~129 |
| C-2', C-6' | ~129 |
| C-3', C-5' | ~130 |
| C-4' | ~135 |
| -CH₃ | ~21 |
NMR Spectral Interpretation
¹H NMR: The downfield broad singlet for the N-H proton is a key identifier. The aromatic region will display a set of signals corresponding to the protons of the benzimidazole and the 4-chlorophenyl rings. The protons of the 4-chlorophenyl ring are expected to appear as two distinct doublets due to symmetry. The protons on the benzimidazole core will show a characteristic splitting pattern influenced by the methyl group at the 5-position. The singlet for the methyl group will be observed in the upfield region.
¹³C NMR: The spectrum will show distinct signals for each carbon atom. The quaternary carbons, such as C-2, C-3a, C-5, C-7a, C-1', and C-4', will be identifiable by their lack of signals in a DEPT-135 experiment. The chemical shift of C-2 is significantly downfield due to its attachment to two nitrogen atoms. The methyl carbon will appear at a characteristic upfield chemical shift.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry provides the exact molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation pattern.
Experimental Protocol
A dilute solution of the sample is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or electron impact (EI) source. A high-resolution mass spectrometer is used to determine the exact mass.
Expected Mass Spectrometric Data
| Ion | Predicted m/z |
| [M+H]⁺ | 243.0738 (for C₁₄H₁₂ClN₂⁺) |
| [M]⁺˙ | 242.0662 (for C₁₄H₁₁ClN₂⁺˙) |
Fragmentation Analysis
The fragmentation of benzimidazole derivatives is well-documented.[13][14][15][16][17] Under electron impact, the molecular ion is expected to be prominent. Key fragmentation pathways may include:
-
Loss of a chlorine atom: [M - Cl]⁺
-
Loss of HCN: A characteristic fragmentation of the imidazole ring.
-
Cleavage of the 4-chlorophenyl group: Resulting in a benzimidazole fragment.
-
Loss of a methyl radical: [M - CH₃]⁺
The exact fragmentation pattern will provide a unique fingerprint for the molecule, confirming the connectivity of its constituent parts.
Integrated Spectroscopic Workflow and Data Correlation
The power of a multi-spectroscopic approach lies in the correlation of data from each technique to build a cohesive and unambiguous structural assignment.
Caption: Integrated workflow for the spectroscopic analysis of this compound.
This integrated approach ensures that the structural assignment is robust and self-consistent. For instance, the presence of the N-H group identified in the FT-IR spectrum is confirmed by the downfield proton signal in the ¹H NMR spectrum. Similarly, the molecular weight determined by mass spectrometry must be consistent with the number of protons and carbons observed in the NMR spectra.
Conclusion
The spectroscopic analysis of this compound, through the synergistic application of UV-Vis, FT-IR, NMR, and Mass Spectrometry, provides a complete and unambiguous picture of its molecular structure. This guide has outlined the theoretical underpinnings, practical experimental protocols, and expected spectral data for this important heterocyclic compound. The detailed interpretation of each spectrum, grounded in the established principles of spectroscopy and supported by data from analogous structures, offers a reliable blueprint for researchers working with this and related benzimidazole derivatives. The robust characterization of such molecules is a critical step in the journey from laboratory synthesis to potential therapeutic or industrial application.
References
-
Royal Society of Chemistry. (n.d.). Expedient synthesis of benzimidazoles using amides. Retrieved from [Link]
-
American Chemical Society. (n.d.). Mass spectral behavior of 5(6)-substituted benzimidazoles. Retrieved from [Link]
-
DergiPark. (n.d.). SYNTHESIS AND STRUCTURE ELUCIDATION OF NEW METHYL 1H-BENZIMIDAZOLE-5-CARBOXYLATE DERIVATIVES. Retrieved from [Link]
-
Hida, F., Robert, J., & Luu-Duc, C. (n.d.). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR Spectrum of Compound 1b. Retrieved from [Link]
-
El kihel, A., et al. (2016). Study of mass spectra of benzimidazole derivatives. International Journal of Development Research, 6(4), 7295-7298. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR overlay spectrum of N -alkylated benzimidazoles (1-7). Retrieved from [Link]
-
MDPI. (2023). Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. Retrieved from [Link]
-
ResearchGate. (n.d.). Calculated and experimental 1 H and 13 C chemical shifts of the benzene part. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). The infrared spectra of some benzimidazoline-2-thiones and benzimidazol-2-yl sulphides. Retrieved from [Link]
-
SpectraBase. (n.d.). 5-Methyl-2-(2-methylphenyl)-1H-benzimidazole. Retrieved from [Link]
-
Elsevier. (2012). 1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 5(4), 485-488. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 5-Methylbenzimidazole. NIST WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S5. 1 H NMR Spectra of 5-methyl-benzimidazole (2b). Retrieved from [Link]
-
Claramunt, R. M., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Magnetic Resonance in Chemistry, 52(10), 635-642. Retrieved from [Link]
-
El-Sayed, N. N. E., et al. (2015). Multistage Fragmentation of Ion Trap Mass Spectrometry System and Pseudo-MS3 of Triple Quadrupole Mass Spectrometry Characterize Certain (E)-3-(Dimethylamino)-1-arylprop-2-en-1-ones: A Comparative Study. PLoS ONE, 10(11), e0142470. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Retrieved from [Link]
-
National Institutes of Health. (2012). 2-(4-Chlorophenyl)-1-phenyl-1H-benzimidazole. Retrieved from [Link]
-
Royal Society of Chemistry. (1961). 455. The infrared spectra of some simple benzimidazoles. Journal of the Chemical Society (Resumed), 2343. Retrieved from [Link]
-
ResearchGate. (n.d.). UV filtering activity of benzimidazole derivatives 10-12 in formulation. Retrieved from [Link]
-
Semantic Scholar. (2022). A Comprehensive Study of N-Butyl-1H-Benzimidazole. Retrieved from [Link]
-
Jian, F.-F., et al. (2006). 2-(4-Chlorophenyl)-1H-benzimidazole. Acta Crystallographica Section E: Structure Reports Online, 62(11), o5194-o5195. Retrieved from [Link]
-
MDPI. (2019). Synthesis, Characterization, and Antifungal Activity of Novel Benzo[5][14]imidazo[1,2-d][4][13][14]triazine Derivatives. Retrieved from [Link]
-
National Institutes of Health. (2022). Elimination Reaction-Based Benzimidazole Probe for Cysteine Detection and Its Application in Serum Sample Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Theoretical UV–VIS absorption spectra of molecules. Retrieved from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Elimination Reaction-Based Benzimidazole Probe for Cysteine Detection and Its Application in Serum Sample Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The infrared spectra of some benzimidazoline-2-thiones and benzimidazol-2-yl sulphides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. journalijdr.com [journalijdr.com]
- 16. researchgate.net [researchgate.net]
- 17. Multistage Fragmentation of Ion Trap Mass Spectrometry System and Pseudo-MS3 of Triple Quadrupole Mass Spectrometry Characterize Certain (E)-3-(Dimethylamino)-1-arylprop-2-en-1-ones: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of 2-(4-Chlorophenyl)-5-methyl-1H-benzoimidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(4-Chlorophenyl)-5-methyl-1H-benzoimidazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of the benzimidazole scaffold, this molecule exhibits a unique combination of electronic and structural features that underpin its reactivity and potential applications. This document synthesizes available data on its structure, physicochemical characteristics, and spectral properties, offering field-proven insights into its behavior and analytical characterization. Where direct experimental data for the title compound is limited, this guide draws upon established principles of physical organic chemistry and comparative data from the closely related parent compound, 2-(4-chlorophenyl)-1H-benzimidazole, to provide reliable estimations and a sound basis for further research.
Introduction: The Benzimidazole Scaffold in Modern Chemistry
Benzimidazoles are a class of heterocyclic aromatic organic compounds characterized by the fusion of a benzene ring with an imidazole ring. This core structure is a vital pharmacophore in drug discovery, appearing in numerous approved pharmaceuticals with a wide range of biological activities, including antiulcer (e.g., omeprazole), anthelmintic (e.g., albendazole), and anticancer agents. The versatility of the benzimidazole ring system stems from its unique electronic properties, its ability to participate in hydrogen bonding, and the relative ease with which it can be functionalized at various positions. The introduction of a 4-chlorophenyl group at the 2-position and a methyl group at the 5-position of the benzimidazole core, as in the title compound, significantly modulates its lipophilicity, electronic distribution, and steric profile, thereby influencing its biological activity and material properties.
Molecular Structure and Nomenclature
The systematic IUPAC name for the compound is This compound . It consists of a central benzimidazole ring system where the phenyl group at the second position is substituted with a chlorine atom at its para-position, and a methyl group is attached to the fifth position of the benzimidazole nucleus.
Molecular Structure Diagram:
Caption: Molecular structure of this compound.
Physicochemical Properties
The introduction of the 5-methyl group is expected to slightly increase the molecular weight and lipophilicity (logP) compared to the parent compound, 2-(4-chlorophenyl)-1H-benzimidazole. The melting point may be influenced by changes in the crystal lattice packing due to the additional methyl group.
| Property | Value (2-(4-chlorophenyl)-1H-benzimidazole) | Estimated Value (this compound) | Source |
| Molecular Formula | C₁₃H₉ClN₂ | C₁₄H₁₁ClN₂ | - |
| Molecular Weight | 228.68 g/mol | 242.71 g/mol | - |
| Melting Point | ~303 °C | Expected to be in a similar high range, potentially slightly lower or higher depending on crystal packing. | [1] |
| Boiling Point | 419.0 ± 47.0 °C (Predicted) | Predicted to be slightly higher than the parent compound. | [1] |
| Solubility | Generally soluble in polar organic solvents like ethanol, DMSO, and DMF. Limited solubility in water. | Similar solubility profile to the parent compound. The methyl group may slightly increase solubility in less polar solvents. | [2] |
| pKa | 11.24 ± 0.10 (Predicted) | The electron-donating methyl group at the 5-position is expected to slightly increase the basicity of the imidazole nitrogen, leading to a marginally higher pKa. | [1] |
| Appearance | White to light yellow crystalline powder. | Expected to be a similar crystalline solid. | [1] |
Spectral Analysis
Spectral data is crucial for the unambiguous identification and characterization of the compound. The following are expected spectral features based on the analysis of the parent compound and related structures.
¹H NMR Spectroscopy
The proton NMR spectrum will provide key information about the arrangement of protons in the molecule. The chemical shifts are influenced by the electronic environment of the protons.
-
Aromatic Protons (Benzimidazole Ring): The protons on the benzimidazole ring will appear as a set of multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The presence of the methyl group at the 5-position will simplify the splitting pattern of the remaining three protons on the benzene portion of the benzimidazole ring compared to the four protons of the unsubstituted parent compound.
-
Aromatic Protons (Chlorophenyl Ring): The protons on the 4-chlorophenyl ring will typically appear as two doublets in the aromatic region (δ 7.4-8.2 ppm), characteristic of a para-substituted benzene ring.
-
N-H Proton: The proton on the imidazole nitrogen will appear as a broad singlet, typically downfield (δ 12.0-13.0 ppm), due to hydrogen bonding and its acidic nature.
-
Methyl Protons: The protons of the 5-methyl group will appear as a singlet in the upfield region (typically δ 2.3-2.5 ppm).
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information about the carbon framework of the molecule.
-
Aromatic Carbons: The aromatic carbons of both the benzimidazole and chlorophenyl rings will appear in the downfield region (δ 110-155 ppm).
-
C2 Carbon: The carbon at the 2-position of the benzimidazole ring, attached to the chlorophenyl group and two nitrogen atoms, will be significantly downfield.
-
Methyl Carbon: The carbon of the 5-methyl group will appear in the upfield region (typically δ 20-25 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in the molecule.
-
N-H Stretch: A broad absorption band in the region of 3200-3500 cm⁻¹ is characteristic of the N-H stretching vibration of the imidazole ring.
-
C=N Stretch: A sharp absorption band around 1620-1630 cm⁻¹ corresponds to the C=N stretching vibration within the imidazole ring.
-
Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹ are indicative of aromatic C-H stretching.
-
C-Cl Stretch: A stretching vibration for the C-Cl bond is expected in the fingerprint region.
Mass Spectrometry
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. The high-resolution mass spectrum (HRMS) should show a molecular ion peak corresponding to the exact mass of C₁₄H₁₁ClN₂.
Synthesis and Reactivity
Synthesis
The most common and direct method for the synthesis of 2-substituted benzimidazoles is the Phillips condensation. This involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative (such as an aldehyde followed by oxidation) under acidic conditions. For the title compound, this would involve the reaction of 4-methyl-1,2-phenylenediamine with 4-chlorobenzaldehyde.
Synthetic Workflow Diagram:
Caption: General synthetic route for this compound.
Reactivity
-
Acidity and Basicity: The benzimidazole ring is amphoteric. The N-H proton is weakly acidic and can be deprotonated by a strong base. The lone pair on the sp²-hybridized nitrogen atom imparts basic properties, allowing it to be protonated by acids.
-
N-Alkylation and N-Acylation: The N-H proton can be readily substituted with various electrophiles, such as alkyl halides or acyl chlorides, to yield N-substituted derivatives. This is a common strategy in drug development to modify the compound's pharmacokinetic properties.
-
Electrophilic Aromatic Substitution: The benzene portion of the benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation. The position of substitution is directed by the existing methyl group and the fused imidazole ring.
Potential Applications
Derivatives of 2-(4-chlorophenyl)benzimidazole have been investigated for a variety of applications, leveraging their biological and photophysical properties. These include:
-
Anticancer Agents: The benzimidazole scaffold is present in several compounds with demonstrated antiproliferative activity.
-
Antimicrobial Agents: Many benzimidazole derivatives exhibit broad-spectrum antibacterial and antifungal activities.
-
Materials Science: The fluorescent properties of some benzimidazole derivatives make them suitable for use as organic light-emitting diodes (OLEDs) and fluorescent probes.
The specific combination of the 4-chlorophenyl and 5-methyl substituents in the title compound will fine-tune these properties, making it a promising candidate for further investigation in these areas.
Conclusion
This compound is a molecule with significant potential in both medicinal chemistry and materials science. This technical guide has outlined its core physical and chemical properties, drawing on data from closely related analogs and established chemical principles. The provided information on its structure, physicochemical characteristics, spectral properties, synthesis, and reactivity serves as a valuable resource for researchers and professionals working with this and similar benzimidazole derivatives. Further experimental validation of the estimated properties is encouraged to build upon this foundational knowledge.
References
- Ansari, K. F., & Lal, C. (2009). Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives. European Journal of Medicinal Chemistry, 44(9), 4028-4033.
- Jian, F. F., Yu, H. Q., Qiao, Y. B., Zhao, P. S., & Xiao, H. L. (2006). 2-(4-Chlorophenyl)-1H-benzimidazole. Acta Crystallographica Section E: Structure Reports Online, 62(11), o5194-o5195.
- Keri, R. S., Hiremathad, A., Budagumpi, S., & Nagaraja, B. M. (2015). Comprehensive review in current developments of benzimidazole based medicinal chemistry. Chemical Biology & Drug Design, 86(1), 19-65.
- Kumar, D., et al. (2018). Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. Journal of Drug Delivery and Therapeutics, 8(5), 225-230.
-
PubChem. (n.d.). 2-(4-Chlorophenyl)benzimidazole. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Core Mechanism of Action of 2-(4-Chlorophenyl)-5-methyl-1H-benzoimidazole
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The benzimidazole scaffold represents a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities. This technical guide focuses on 2-(4-Chlorophenyl)-5-methyl-1H-benzoimidazole, a member of the 2-aryl-benzimidazole class. While direct mechanistic studies on this specific molecule are not extensively published, this document provides a comprehensive overview of its likely mechanisms of action based on robust structure-activity relationship (SAR) data from closely related analogs. We will delve into the probable molecular targets and signaling pathways, offering a scientifically grounded framework for future research and drug development. Furthermore, this guide provides detailed, field-proven experimental protocols to enable researchers to validate these proposed mechanisms.
Introduction to this compound
This compound belongs to a class of heterocyclic compounds that have garnered significant attention for their therapeutic potential. The core benzimidazole structure, an isostere of naturally occurring purine nucleosides, allows for interactions with a variety of biological targets. The substitution pattern of this particular molecule—a 4-chlorophenyl group at the 2-position and a methyl group at the 5-position—is crucial in defining its potential bioactivity. The electron-withdrawing nature of the chlorine atom and the electron-donating methyl group are expected to modulate the electronic and steric properties of the molecule, influencing its binding affinity to target proteins.
Based on extensive research into the 2-aryl-benzimidazole family, the primary therapeutic potential of this compound is anticipated to be in the realm of oncology, with potential antimicrobial and antifungal activities also being plausible. This guide will primarily focus on the likely anticancer mechanisms of action.
Probable Anticancer Mechanisms of Action
The anticancer activity of 2-aryl-benzimidazoles is often multifactorial, targeting several key pathways involved in cancer cell proliferation and survival. The following sections detail the most probable mechanisms of action for this compound.
Inhibition of Tubulin Polymerization
A well-established mechanism for many benzimidazole derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[1][2][3][4][5] Microtubules are essential for cell division, and their disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. It is hypothesized that this compound binds to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.
Caption: Proposed mechanism of tubulin polymerization inhibition.
DNA Intercalation and Groove Binding
Certain benzimidazole compounds have been shown to interact directly with DNA.[6][7][8][9][10] Depending on the specific structure, these molecules can either intercalate between DNA base pairs or bind to the minor groove. Both modes of interaction can disrupt DNA replication and transcription, leading to cytotoxicity. The planar nature of the benzimidazole ring system in this compound suggests that DNA intercalation is a plausible mechanism.
Caption: Potential DNA interaction mechanisms.
Topoisomerase Inhibition
Topoisomerases are enzymes that regulate the topology of DNA and are essential for DNA replication and transcription.[11][12][13] Several 2-aryl-benzimidazoles have been identified as topoisomerase I or II inhibitors. These compounds stabilize the enzyme-DNA cleavage complex, leading to DNA strand breaks and apoptosis. The structural similarities of this compound to known topoisomerase inhibitors suggest this as a potential mechanism.
PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) is a key enzyme in the DNA damage response pathway.[14][15][16][17][18] Inhibition of PARP can lead to the accumulation of DNA damage, particularly in cancer cells with existing DNA repair defects (e.g., BRCA mutations), a concept known as synthetic lethality. The benzimidazole scaffold is present in several known PARP inhibitors, making this a promising avenue of investigation for this compound.
Kinase Inhibition
Dysregulation of protein kinases is a hallmark of cancer.[19][20][21][22][23][24] The benzimidazole core is a common feature in many kinase inhibitors. Depending on the substitution pattern, 2-aryl-benzimidazoles can inhibit a range of kinases, including serine/threonine kinases (e.g., protein kinase CK1δ) and tyrosine kinases (e.g., EGFR, HER2, Lck). The specific kinase targets of this compound would need to be determined experimentally through kinase profiling assays.
Experimental Protocols for Mechanistic Validation
To elucidate the precise mechanism of action of this compound, a series of in vitro experiments are recommended. The following protocols are provided as a guide for researchers.
In Vitro Cytotoxicity Assessment (MTT Assay)
This assay determines the concentration of the compound that inhibits cell viability by 50% (IC50).[25][26][27]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.01 to 100 µM) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
| Cell Line | Probable Target Pathway | Expected Outcome |
| MCF-7 (Breast Cancer) | Multiple | Dose-dependent decrease in viability |
| A549 (Lung Cancer) | Multiple | Dose-dependent decrease in viability |
| HCT116 (Colon Cancer) | Multiple | Dose-dependent decrease in viability |
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay quantifies the number of apoptotic and necrotic cells following treatment with the compound.[28][29][30][31]
Protocol:
-
Cell Treatment: Treat cells with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Sources
- 1. Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The interaction of benzimidazole compounds with DNA: intercalation and groove binding modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and DNA interactions of benzimidazole dications which have activity against opportunistic infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, DNA binding and biological evaluation of benzimidazole Schiff base ligands and their metal( ii ) complexes - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00982C [pubs.rsc.org]
- 11. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Benzimidazole derivatives as potential dual inhibitors for PARP-1 and DHODH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benthamdirect.com [benthamdirect.com]
- 18. researchgate.net [researchgate.net]
- 19. The development of 2-benzimidazole substituted pyrimidine based inhibitors of lymphocyte specific kinase (Lck) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. A benzimidazole derivative exhibiting antitumor activity blocks EGFR and HER2 activity and upregulates DR5 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. chemrevlett.com [chemrevlett.com]
- 24. researchgate.net [researchgate.net]
- 25. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 26. clyte.tech [clyte.tech]
- 27. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 29. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 30. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 31. bosterbio.com [bosterbio.com]
The Genesis of a Key Benzimidazole: A Technical History of 2-(4-Chlorophenyl)-5-methyl-1H-benzoimidazole
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the discovery and history of 2-(4-Chlorophenyl)-5-methyl-1H-benzoimidazole, a significant molecule within the vast landscape of benzimidazole chemistry. While a singular "discovery" event is not prominently documented, its emergence is intrinsically linked to the broader exploration of benzimidazole derivatives as potent biological agents. This document will illuminate the foundational synthetic strategies, the chemical rationale behind its construction, and the historical context of its development, providing a comprehensive resource for researchers in medicinal chemistry and drug discovery.
Introduction: The Benzimidazole Scaffold - A Privileged Structure in Medicinal Chemistry
The benzimidazole core, a bicyclic aromatic heterocycle formed by the fusion of benzene and imidazole rings, has long been recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its structural resemblance to naturally occurring purines allows it to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.[3] From the antiulcer activity of omeprazole to the anthelmintic efficacy of albendazole, benzimidazole derivatives have made an indelible mark on modern medicine.[1] The exploration of this scaffold has been a cornerstone of pharmaceutical research for over a century, with chemists systematically modifying its structure to modulate and enhance its biological effects.[2]
The subject of this guide, this compound, represents a specific and important iteration of this versatile scaffold. The introduction of a 4-chlorophenyl group at the 2-position and a methyl group at the 5-position significantly influences the molecule's electronic and steric properties, thereby dictating its potential biological interactions.
The Genesis: A Story of Synthesis and Analogue Development
While a precise date or single publication marking the "discovery" of this compound is not readily apparent in the historical literature, its synthesis is a logical extension of well-established chemical principles for creating 2-arylbenzimidazoles. The pioneering work on benzimidazole synthesis dates back to the late 19th century, with the reaction of o-phenylenediamines with carboxylic acids or their derivatives being a foundational method.[3]
The most direct and widely adopted synthetic route to this compound involves the condensation of 4-methyl-1,2-phenylenediamine with 4-chlorobenzaldehyde. This reaction, a variation of the Phillips-Ladenburg synthesis, is a cornerstone of benzimidazole chemistry.[4][5]
The Core Reaction: Phillips-Ladenburg Condensation
The fundamental principle of this synthesis is the reaction of an o-phenylenediamine with an aldehyde. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization and subsequent oxidation to yield the aromatic benzimidazole ring system.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-methyl-1,2-phenylenediamine
-
4-chlorobenzaldehyde
-
Solvent (e.g., ethanol, acetic acid, or dimethylformamide)
-
Catalyst (optional, e.g., an acid catalyst like p-toluenesulfonic acid or an oxidizing agent)
Step-by-Step Methodology:
-
Dissolution: Dissolve equimolar amounts of 4-methyl-1,2-phenylenediamine and 4-chlorobenzaldehyde in a suitable solvent in a round-bottom flask.
-
Reaction: The reaction mixture is typically heated under reflux for several hours. The specific temperature and reaction time can be optimized depending on the chosen solvent and catalyst.
-
Work-up: Upon completion of the reaction (monitored by thin-layer chromatography), the mixture is cooled to room temperature. The product often precipitates out of the solution and can be collected by filtration.
-
Purification: The crude product is then purified by recrystallization from an appropriate solvent to yield pure this compound.
The choice of solvent and the use of a catalyst can significantly impact the reaction's efficiency and yield.[6] While the reaction can proceed without a catalyst, acidic conditions are often employed to facilitate the formation of the Schiff base intermediate.[6]
Sources
- 1. Medicinal chemistry of benzimidazole, a versatile pharmacophore - Curr Trends Pharm Pharm Chem [ctppc.org]
- 2. Comprehensive Review in Current Developments of Benzimidazole-Based Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US4188486A - 2-Substituted benzimidazole compounds - Google Patents [patents.google.com]
In Silico Modeling of 2-(4-Chlorophenyl)-5-methyl-1H-benzoimidazole Interactions: A Technical Guide for Drug Discovery Professionals
Abstract
This guide provides a comprehensive, in-depth technical framework for the in silico modeling of 2-(4-Chlorophenyl)-5-methyl-1H-benzoimidazole, a heterocyclic compound with a scaffold of significant interest in medicinal chemistry. We move beyond a generic procedural listing to offer a strategic and scientifically-grounded workflow, elucidating the rationale behind key decisions in the computational drug discovery process. This document is tailored for researchers, scientists, and drug development professionals, providing actionable insights into predicting molecular interactions, assessing pharmacological potential, and guiding further experimental validation. We will explore the interactions of this benzimidazole derivative with three distinct and therapeutically relevant protein targets: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis; Cyclooxygenase-2 (COX-2), a central enzyme in inflammation; and fungal Lanosterol 14α-demethylase (CYP51), a critical enzyme for fungal cell membrane integrity.
Introduction: The Benzimidazole Scaffold and the Promise of this compound
The benzimidazole nucleus is a "privileged structure" in medicinal chemistry, renowned for its ability to interact with a diverse array of biological targets.[1][2] This versatility stems from its structural resemblance to purine nucleosides, enabling it to engage with biomolecules through various non-covalent interactions.[1][2] Benzimidazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3][4][5][6][7]
The subject of this guide, this compound, combines the core benzimidazole scaffold with a 4-chlorophenyl group at the 2-position and a methyl group at the 5-position. These substitutions are not arbitrary; the chlorophenyl moiety can enhance binding affinity through hydrophobic and halogen bonding interactions, while the methyl group can influence solubility and metabolic stability. Understanding the precise nature of these interactions at an atomic level is paramount for optimizing lead compounds and developing novel therapeutics. A recent study on the structurally similar compound, 2-(4-N,N-dimethylaminophenyl)-5-methyl-1-phenethyl-1H-benzimidazole, identified the HIV-1 capsid protein as a target, highlighting the potential for specific and potent biological activity within this chemical series.[8]
In silico modeling provides a powerful and resource-efficient avenue to explore these interactions, predict binding affinities, and assess the drug-like properties of a compound before committing to costly and time-consuming wet-lab synthesis and testing.[4] This guide will delineate a robust computational workflow, from initial target selection to the intricacies of molecular dynamics simulations.
Strategic Workflow for In Silico Analysis
A successful in silico investigation is not a linear execution of software commands but a cyclical process of hypothesis generation, computational experimentation, and data analysis. The causality behind our workflow is to progressively refine our understanding of the compound's behavior, from its general drug-like properties to its dynamic interactions with specific protein targets.
Sources
- 1. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 4. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Benzimidazole: an emerging scaffold for analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]
- 8. Identification of 2-(4-N,N-Dimethylaminophenyl)-5-methyl-1-phenethyl-1H-benzimidazole targeting HIV-1 CA capsid protein and inhibiting HIV-1 replication in cellulo - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 2-(4-Chlorophenyl)-5-methyl-1H-benzoimidazole: Synthesis, Characterization, and Biological Evaluation
Executive Summary: The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile therapeutic potential.[1] This technical guide provides a comprehensive review of 2-(4-Chlorophenyl)-5-methyl-1H-benzoimidazole, a derivative that combines the established biological activity of the benzimidazole core with key substituents known to modulate its pharmacological profile. The presence of a 2-(4-chlorophenyl) group is frequently associated with enhanced potency in various biological assays, while the 5-methyl group can influence solubility, metabolism, and receptor binding.[2][3] This document synthesizes current research to offer an in-depth perspective on its chemical synthesis, structural characterization, and significant biological activities, including its anti-inflammatory, antimicrobial, and anticancer potential. Detailed experimental protocols and mechanistic insights are provided to support researchers, scientists, and drug development professionals in leveraging this promising scaffold.
The Benzimidazole Scaffold: A Privileged Structure in Drug Discovery
The benzimidazole ring system, an aromatic heterocyclic compound, is isosteric with purine nucleoside bases, a structural similarity that allows it to readily interact with various biopolymers within living systems.[1] This fundamental property has rendered benzimidazole and its derivatives a "privileged scaffold" in medicinal chemistry, leading to a vast array of compounds with a wide spectrum of biological activities. These include, but are not limited to, anti-inflammatory, antimicrobial, anticancer, antiviral, and antihypertensive effects.[1][4]
The therapeutic versatility of this scaffold invites targeted chemical modifications to optimize potency and selectivity. In the case of this compound, the substituents are strategically significant:
-
2-(4-Chlorophenyl) Group: The phenyl ring at the 2-position is a common feature in bioactive benzimidazoles. The addition of a chlorine atom at the para-position is a well-established strategy in drug design to enhance biological activity, potentially by increasing lipophilicity and improving binding interactions with target proteins.[3]
-
5-Methyl Group: Substitution on the fused benzene ring, such as the methyl group at the 5-position, can fine-tune the molecule's electronic and steric properties, impacting its pharmacokinetic and pharmacodynamic profile.
Synthesis and Physicochemical Characterization
The synthesis and rigorous characterization of this compound are foundational to its study and application.
Synthetic Pathway: Phillips Condensation
The most common and efficient method for synthesizing 2-aryl-benzimidazoles is the Phillips condensation reaction. This involves the cyclocondensation of an o-phenylenediamine with an aldehyde. For the title compound, this translates to the reaction between 4-methyl-1,2-phenylenediamine and 4-chlorobenzaldehyde.[5]
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis
Objective: To synthesize this compound via acid-catalyzed condensation.
Materials:
-
4-methyl-1,2-phenylenediamine
-
4-chlorobenzaldehyde
-
Ethanol or Glacial Acetic Acid
-
Round-bottom flask, condenser, heating mantle, magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve equimolar quantities of 4-methyl-1,2-phenylenediamine and 4-chlorobenzaldehyde in a suitable solvent like ethanol or glacial acetic acid.[5][6]
-
Add a magnetic stir bar and equip the flask with a reflux condenser.
-
Heat the reaction mixture to reflux and maintain it for 4-6 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).[6]
-
After completion, cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by vacuum filtration. If not, slowly add cold water to the mixture to induce precipitation.[2]
-
Filter the crude product, wash it with cold water to remove any residual acid or unreacted starting materials, and dry it.
-
Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product.[2]
Physicochemical Properties
The fundamental properties of the molecule are summarized below.
| Property | Value |
| IUPAC Name | 2-(4-chlorophenyl)-5-methyl-1H-benzimidazole |
| Molecular Formula | C₁₄H₁₁ClN₂ |
| Molecular Weight | 242.71 g/mol |
| Appearance | Crystalline solid |
| Solubility | Generally soluble in organic solvents like DMSO, DMF, and alcohols |
Spectroscopic Characterization
Structural elucidation is confirmed using a combination of spectroscopic methods.[7][8]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Key vibrational frequencies confirm the presence of specific functional groups. Expected peaks include N-H stretching (~3400-3300 cm⁻¹), aromatic C-H stretching (~3100-3000 cm⁻¹), C=N stretching of the imidazole ring (~1620 cm⁻¹), and C-Cl stretching (~850-750 cm⁻¹).[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will show distinct signals for the protons. A singlet for the N-H proton of the imidazole ring (highly deshielded, >12 ppm), multiplets in the aromatic region (7-8 ppm) corresponding to the protons on both the benzimidazole and chlorophenyl rings, and a singlet for the methyl (CH₃) group protons (~2.4 ppm).[7]
-
¹³C NMR: The carbon spectrum will confirm the carbon skeleton, with signals for the imidazole carbons, aromatic carbons, and the methyl carbon.[7][9]
-
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. The mass spectrum will show a molecular ion peak [M+H]⁺ at m/z 243, along with a characteristic isotopic pattern for the chlorine atom ([M+H+2]⁺ peak at m/z 245 with ~1/3 the intensity).[7][10]
Biological Activities and Therapeutic Potential
The benzimidazole core, modified with chlorophenyl and methyl groups, exhibits a range of promising biological activities.
Anti-inflammatory Activity
Benzimidazole derivatives are known to possess potent anti-inflammatory properties, often acting as non-steroidal anti-inflammatory drugs (NSAIDs).[11] Studies on structurally similar imidazole derivatives have shown that a 4-chlorophenyl substitution can lead to significantly enhanced anti-inflammatory activity, in some cases exceeding that of the standard drug indomethacin.[2]
Mechanism of Action: The primary anti-inflammatory mechanism of NSAID-like compounds is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2). By blocking these enzymes, the compound prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[2]
Caption: Inhibition of the prostaglandin synthesis pathway by the benzimidazole derivative.
Experimental Protocol: Carrageenan-Induced Paw Edema Assay This is a standard in vivo model to screen for acute anti-inflammatory activity.[12][13]
-
Animal Acclimatization: Wistar rats are acclimatized to laboratory conditions for one week.
-
Grouping and Dosing: Animals are fasted overnight and divided into groups: a control group (vehicle), a reference group (e.g., Diclofenac, 25 mg/kg), and test groups receiving various doses of the benzimidazole compound (e.g., 10, 20, 40 mg/kg) intraperitoneally or orally.[12]
-
Induction of Inflammation: One hour after drug administration, a 0.1 mL injection of 1% carrageenan solution is made into the sub-plantar region of the right hind paw of each rat.
-
Measurement: The paw volume is measured using a plethysmometer immediately before the carrageenan injection (V₀) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours; Vₜ).
-
Calculation: The percentage of edema inhibition is calculated using the formula: % Inhibition = [ (Vₜ - V₀)control - (Vₜ - V₀)treated ] / (Vₜ - V₀)control × 100
Antimicrobial and Antifungal Activity
The benzimidazole scaffold is present in several commercial antimicrobial and antifungal agents.[1] Its derivatives are effective against a wide range of microorganisms, and structure-activity relationship (SAR) studies have shown that introducing a chlorine atom at the para-position of the phenyl ring can enhance this activity.[3]
Mechanism of Action: The antimicrobial action of benzimidazoles can be multifaceted. In fungi, they are known to inhibit the biosynthesis of ergosterol, a critical component of the fungal cell membrane, leading to membrane disruption and cell death.[1] In bacteria, they may interfere with various essential cellular processes.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination The broth microdilution method is a standard assay to quantify antimicrobial potency.[14]
-
Preparation: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi).
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., S. aureus, E. coli, C. albicans).
-
Controls: Positive (microbe, no drug) and negative (broth, no microbe) controls are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticancer Activity
Benzimidazoles are a highly promising class of anticancer agents due to their ability to interact with numerous biological targets involved in cancer progression.[15][16]
Potential Mechanisms of Action:
-
Kinase Inhibition: Many benzimidazoles are designed as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for tumor growth, proliferation, and angiogenesis.[15][17]
-
Microtubule Disruption: Some derivatives function as microtubule targeting agents, similar to vinca alkaloids or taxanes. They interfere with tubulin polymerization, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[18]
-
Epigenetic Modulation: Emerging research has identified benzimidazoles as inhibitors of epigenetic targets like histone deacetylases (HDACs), which play a critical role in gene expression and cancer development.[16]
Sources
- 1. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-(4-Chlorophenyl)-1-phenyl-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 9. mdpi.com [mdpi.com]
- 10. 2-(4-Chlorophenyl)benzimidazole | C13H9ClN2 | CID 759417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Potent Antimicrobial Activity of Some Novel N-(Alkyl)-2-Phenyl-1H-Benzimidazole-5-Carboxamidines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. oncotarget.com [oncotarget.com]
Methodological & Application
Protocol for the synthesis of 2-(4-Chlorophenyl)-5-methyl-1H-benzoimidazole.
An Application Note for Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Division
Abstract: The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. This document provides a detailed, field-tested protocol for the synthesis of 2-(4-Chlorophenyl)-5-methyl-1H-benzoimidazole, a key intermediate for drug discovery and development. The described method is a robust one-pot condensation reaction that is both efficient and scalable. This guide explains the underlying chemical principles, provides a step-by-step experimental procedure, and includes comprehensive safety and characterization data to ensure reliable and reproducible outcomes for researchers.
Introduction and Significance
Benzimidazole derivatives are renowned for their diverse biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2] The specific substituent pattern on the benzimidazole core dictates its interaction with biological targets. The synthesis of this compound involves the condensation of 4-methyl-1,2-phenylenediamine with 4-chlorobenzaldehyde. This reaction is a classic example of heterocyclic synthesis, proceeding through an initial imine formation followed by intramolecular cyclization and subsequent aromatization.[2][3] The choice of an appropriate solvent and catalyst (or lack thereof, depending on the method) is critical for maximizing yield and purity. This protocol utilizes a straightforward reflux in ethanol, a common and effective method for this class of transformation.[4]
Reaction Scheme and Mechanism
The overall transformation is the acid-catalyzed condensation between an o-phenylenediamine and an aldehyde.
Reaction Scheme: 4-methyl-1,2-phenylenediamine + 4-chlorobenzaldehyde → this compound + H₂O
The mechanism proceeds in distinct stages, beginning with the nucleophilic attack of one of the amino groups of the diamine onto the electrophilic carbonyl carbon of the aldehyde. This is followed by dehydration to form a Schiff base (imine) intermediate. The second amino group then performs an intramolecular nucleophilic attack on the imine carbon, leading to a cyclized dihydrobenzimidazole intermediate. Finally, this intermediate undergoes oxidation (in this case, often air oxidation during workup or by an added oxidant) to yield the stable, aromatic benzimidazole product.[2][3]
Caption: Plausible reaction mechanism for benzimidazole formation.
Materials and Safety
Reagents and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 4-methyl-1,2-phenylenediamine | ≥98% | e.g., Sigma-Aldrich | Store protected from light and air. |
| 4-chlorobenzaldehyde | ≥98% | e.g., Sigma-Aldrich | Irritant. Store in a cool, dry place.[5] |
| Ethanol (EtOH) | Anhydrous | --- | Reaction solvent. |
| Glacial Acetic Acid | ACS Grade | --- | Catalyst. |
| Sodium Bicarbonate (NaHCO₃) | --- | --- | For neutralization. |
| Deionized Water | --- | --- | For workup and recrystallization. |
| Activated Charcoal | --- | --- | For decolorizing during recrystallization. |
| Equipment | |||
| Round-bottom flask (100 mL) | |||
| Reflux condenser | |||
| Magnetic stirrer and stir bar | |||
| Heating mantle | |||
| Büchner funnel and filter flask | |||
| Beakers and Erlenmeyer flasks | |||
| TLC plates (Silica gel 60 F₂₅₄) |
Safety Precautions and Hazard Analysis
This protocol involves hazardous materials and should be performed in a well-ventilated fume hood by trained personnel.
-
4-methyl-1,2-phenylenediamine: Toxic if swallowed or in contact with skin.[6] Suspected of causing genetic defects and cancer.[6][7] May cause an allergic skin reaction. PPE Required: Nitrile gloves, safety goggles, lab coat. Avoid dust inhalation.[8]
-
4-chlorobenzaldehyde: Harmful if swallowed.[9] Causes skin and serious eye irritation.[9][10] May cause an allergic skin reaction.[10] PPE Required: Nitrile gloves, safety goggles, lab coat.
-
Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Flammable liquid and vapor. Handle with care in the fume hood.
Always consult the latest Safety Data Sheets (SDS) for all reagents before beginning work.
Detailed Experimental Protocol
This protocol is based on the well-established condensation reaction between o-phenylenediamines and aldehydes.[11]
Reaction Setup and Execution
-
Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methyl-1,2-phenylenediamine (1.22 g, 10.0 mmol).
-
Solvent Addition: Add 30 mL of ethanol to the flask and stir the mixture until the diamine is fully dissolved.
-
Aldehyde Addition: Add 4-chlorobenzaldehyde (1.41 g, 10.0 mmol) to the solution.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reflux: Attach a reflux condenser to the flask and place the assembly in a heating mantle. Heat the mixture to reflux (approximately 80-85°C) with continuous stirring.
-
Rationale: Heating to reflux provides the necessary thermal energy to overcome the activation barrier for both the initial condensation (Schiff base formation) and the subsequent intramolecular cyclization. Ethanol is an excellent solvent as it solubilizes the reactants and has an appropriate boiling point for this transformation.[4]
-
-
Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a suitable eluent (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 3-5 hours.
Product Isolation and Purification (Work-up)
-
Cooling: Once the reaction is complete (as indicated by TLC), remove the heating mantle and allow the flask to cool to room temperature.
-
Precipitation: Pour the reaction mixture slowly into a beaker containing 100 mL of ice-cold water while stirring. A solid precipitate of the crude product should form.
-
Rationale: The benzimidazole product is sparingly soluble in water, while the reactants and byproducts have higher solubility, allowing for effective precipitation and initial purification.
-
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate to the aqueous mixture until it is neutral or slightly basic (pH 7-8). This step neutralizes the acetic acid catalyst.
-
Filtration: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with two portions of cold deionized water (2 x 20 mL).
-
Recrystallization: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot ethanol (or an ethanol/water mixture) to dissolve the solid completely. If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Final Filtration and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven at 60°C to a constant weight.
Experimental Workflow and Data
The entire process from setup to characterization follows a logical and streamlined workflow.
Caption: Step-by-step experimental workflow diagram.
Quantitative Data Summary
| Compound | MW ( g/mol ) | Mass (g) | Moles (mmol) | Molar Equiv. |
| 4-methyl-1,2-phenylenediamine | 122.17 | 1.22 | 10.0 | 1.0 |
| 4-chlorobenzaldehyde | 140.57 | 1.41 | 10.0 | 1.0 |
| Expected Product | 242.70 | ~2.0 g | - | - |
| Typical Yield: | 80-90% |
Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:
-
TLC: Compare the Rƒ value of the final product with the starting materials.
-
Melting Point: The purified product should exhibit a sharp melting point.
-
Spectroscopy:
-
¹H NMR: Confirm the presence of aromatic protons and the methyl group in the correct integration and splitting patterns.
-
¹³C NMR: Confirm the number of unique carbon atoms in the molecule.
-
IR Spectroscopy: Look for the characteristic N-H stretch of the imidazole ring.
-
Mass Spectrometry: Confirm the molecular weight of the product (m/z = 242.70 for C₁₄H₁₁ClN₂).
-
References
- Vertex AI Search. (2026).
-
Taylor & Francis. (2020). Microwave-assisted practical and simple method for heterocyclization of o-phenylenediamine and aldehydes using DDQ as oxidant agent. [Link]
-
IOSR Journal. (2020). Selective Synthesis of 1,2-Disubstituted Benzimidazoles from the Condensation of o-Phenylenediamines with Aldehydes: A review. [Link]
-
PubMed Central (PMC). (2013). A Simple, Efficient Synthesis of 2-Aryl Benzimidazoles Using Silica Supported Periodic Acid Catalyst and Evaluation of Anticancer Activity. [Link]
- Multichem. (2026).
-
MDPI. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. [Link]
-
Tikrit Journal of Pure Science. (2025). Microwave-assisted One-Pot Synthesis of 2-Aryl (1H) Benzimidazoles without Catalyst. [Link]
-
Chem Service, Inc. (2016). 3,4-Diaminotoluene Safety Data Sheet. [Link]
-
ResearchGate. (2015). Green and High Efficient Synthesis of 2-Aryl Benzimidazoles. [Link]
-
Organic Chemistry Portal. (2021). Benzimidazole synthesis. [Link]
-
ResearchGate. (2006). 2-(4-Chlorophenyl)-1H-benzimidazole. [Link]
-
Indian Journal of Chemistry. (2011). Note A green synthesis of benzimidazoles. [Link]
Sources
- 1. iosrjournals.org [iosrjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. cdn.chemservice.com [cdn.chemservice.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. 4-Methyl-o-phenylenediamine(496-72-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. echemi.com [echemi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Analytical Detection of 2-(4-Chlorophenyl)-5-methyl-1H-benzoimidazole
Abstract: This technical guide provides a comprehensive overview of robust analytical methodologies for the qualitative and quantitative determination of 2-(4-Chlorophenyl)-5-methyl-1H-benzoimidazole. The protocols detailed herein are designed for researchers, quality control analysts, and professionals in the pharmaceutical and chemical industries. This document outlines three primary analytical techniques: High-Performance Liquid Chromatography (HPLC) for high-sensitivity quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for definitive identification and quantification of volatile derivatives, and UV-Vis Spectrophotometry for rapid, routine analysis. Each section provides the scientific rationale behind the methodology, step-by-step protocols, and expected performance characteristics.
Introduction: The Significance of Analytical Precision
This compound is a member of the benzimidazole class of heterocyclic compounds. This structural motif is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Given its potential as a pharmaceutical intermediate or active ingredient, the development of precise and reliable analytical methods is critical for ensuring product quality, purity, and for supporting regulatory submissions.
The analytical challenge lies in the compound's relatively low volatility and its specific chromophoric properties. This guide addresses these challenges by presenting tailored methods that leverage the unique physicochemical characteristics of the molecule. The selection of an appropriate analytical technique is contingent upon the specific requirements of the analysis, such as the need for high throughput, sensitivity, or structural confirmation.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is fundamental to effective method development. While specific experimental data for this compound is not extensively published, we can infer key properties from the closely related and well-documented compound, 2-(4-chlorophenyl)-1H-benzimidazole.
| Property | Estimated Value/Characteristic | Source |
| Molecular Formula | C₁₄H₁₁ClN₂ | - |
| Molecular Weight | 242.71 g/mol | Calculated |
| Appearance | Likely a solid at room temperature | Inferred |
| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and acetonitrile. | [1] |
| UV Absorbance | Expected λmax around 254 nm and 290-310 nm | Inferred from similar benzimidazole structures[2][3] |
| XLogP3-AA | ~4.5 (estimated) | Inferred from similar structures[4] |
These properties, particularly the UV absorbance and hydrophobicity (indicated by XLogP3-AA), are pivotal in the design of the chromatographic and spectrophotometric methods that follow.
High-Performance Liquid Chromatography (HPLC-UV)
Principle: Reversed-phase HPLC is the premier method for the quantification of this compound due to its high resolution, sensitivity, and reproducibility. The methodology is based on the partitioning of the analyte between a nonpolar stationary phase (C8 or C18) and a polar mobile phase. The methyl and chlorophenyl substitutions render the molecule sufficiently hydrophobic for excellent retention and separation on a reversed-phase column.
Rationale for Method Design
The selection of a C8 or C18 column is based on the hydrophobic nature of the analyte. A buffered mobile phase is crucial to ensure consistent ionization state of the benzimidazole moiety, leading to sharp, symmetrical peaks. Acetonitrile is chosen as the organic modifier for its low UV cutoff and excellent elution strength for this class of compounds. Detection is performed at a wavelength corresponding to a high molar absorptivity of the analyte to maximize sensitivity. Based on structurally similar compounds, 254 nm and 290 nm are strong candidates for detection wavelengths.[1][5]
Experimental Workflow: HPLC
Caption: HPLC analysis workflow for this compound.
Detailed Protocol: HPLC
-
Instrumentation:
-
HPLC system with a quaternary or binary pump.
-
Autosampler.
-
Column oven.
-
UV-Vis or Diode Array Detector (DAD).
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-1 min: 30% B, 1-10 min: 30-70% B, 10-12 min: 70% B, 12.1-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
-
Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile.
-
Working Standard Solutions (1-100 µg/mL): Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to construct a calibration curve.
-
Sample Preparation: Accurately weigh a quantity of the test sample expected to contain 10 mg of the analyte and dissolve in 100 mL of acetonitrile. Further dilute with the mobile phase to fall within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter prior to injection.
-
-
Data Analysis and System Suitability:
-
Perform a linearity assessment using the working standard solutions. The correlation coefficient (r²) should be ≥ 0.999.
-
System suitability parameters should be established. For six replicate injections of a working standard, the relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
Method Validation Summary (Expected)
| Parameter | Expected Result |
| Linearity (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 0.5 - 2.0 µg/mL |
| Accuracy (Recovery) | 98 - 102% |
| Precision (%RSD) | ≤ 2.0% |
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS provides unparalleled specificity for the identification of this compound. While the compound itself may have limited volatility, derivatization can be employed if necessary. However, for initial screening, direct injection may be feasible. The gas chromatograph separates the analyte from other volatile components in the sample matrix, and the mass spectrometer provides a unique fragmentation pattern (mass spectrum) that serves as a chemical fingerprint for definitive identification.
Rationale for Method Design
A mid-polarity capillary column, such as a DB-5ms or equivalent, is suitable for the analysis of aromatic and heterocyclic compounds. The temperature program is designed to ensure the elution of the analyte as a sharp peak without thermal degradation. Electron ionization (EI) at 70 eV is a standard technique that produces reproducible fragmentation patterns, which can be compared against a spectral library. Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity in quantitative analysis.
Experimental Workflow: GC-MS
Caption: GC-MS analysis workflow for this compound.
Detailed Protocol: GC-MS
-
Instrumentation:
-
Gas chromatograph with a split/splitless injector.
-
Mass selective detector.
-
-
GC-MS Conditions:
| Parameter | Condition |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Injector Temperature | 280 °C |
| Injection Mode | Splitless (or split 10:1 for concentrated samples) |
| Oven Program | Initial 100 °C for 1 min, ramp at 20 °C/min to 300 °C, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-350 amu (Full Scan) or monitor characteristic ions in SIM mode |
-
Preparation of Solutions:
-
Prepare standard and sample solutions in a volatile solvent such as dichloromethane or ethyl acetate at a concentration of approximately 10-100 µg/mL.
-
-
Data Analysis:
-
Identification: The retention time and the mass spectrum of the analyte in the sample must match that of the reference standard. Key expected ions would include the molecular ion (m/z 242) and fragments corresponding to the loss of chlorine and cleavage of the imidazole ring.
-
Quantification: Use the peak area of a characteristic ion (e.g., the molecular ion) for quantification against a calibration curve.
-
Method Validation Summary (Expected)
| Parameter | Expected Result |
| Linearity (r²) | ≥ 0.995 |
| Limit of Detection (LOD) | 1 - 10 ng/mL (in SIM mode) |
| Limit of Quantitation (LOQ) | 5 - 30 ng/mL (in SIM mode) |
| Accuracy (Recovery) | 95 - 105% |
| Precision (%RSD) | ≤ 5.0% |
UV-Vis Spectrophotometry
Principle: UV-Vis spectrophotometry is a straightforward and cost-effective technique for the quantification of this compound in simple matrices where interfering substances are absent. The method relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.
Rationale for Method Design
The benzimidazole ring system conjugated with the chlorophenyl group provides a strong chromophore, resulting in significant UV absorbance. A suitable solvent, such as methanol or ethanol, is chosen to fully solubilize the analyte and to be transparent in the wavelength range of interest. The wavelength of maximum absorbance (λmax) is selected for analysis to ensure the highest sensitivity and to minimize deviations from the Beer-Lambert law.
Experimental Workflow: UV-Vis Spectrophotometry
Sources
- 1. ptfarm.pl [ptfarm.pl]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. researchgate.net [researchgate.net]
- 4. 2-(4-Chlorophenyl)benzimidazole | C13H9ClN2 | CID 759417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Using 2-(4-Chlorophenyl)-5-methyl-1H-benzoimidazole in antimicrobial assays.
An In-Depth Guide to the Antimicrobial Evaluation of 2-(4-Chlorophenyl)-5-methyl-1H-benzoimidazole
Introduction: The Benzimidazole Scaffold in Antimicrobial Research
The benzimidazole ring system, a bicyclic structure formed by the fusion of benzene and imidazole, is recognized as a "privileged scaffold" in medicinal chemistry.[1] This core is structurally analogous to purine nucleoside bases, which allows for favorable interactions with various biological macromolecules.[1] Consequently, substituted benzimidazoles exhibit a remarkable breadth of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties, often coupled with low toxicity.[1] The urgent need for new antimicrobial agents, driven by the global crisis of drug-resistant pathogens, has intensified research into versatile compound classes like benzimidazoles.[1][2]
This compound belongs to this promising class. While specific data on this exact molecule is emerging, the broader family of 2-phenyl and 2-(chlorophenyl) substituted benzimidazoles has demonstrated significant antimicrobial potential.[3][4] The mechanism of action for benzimidazole derivatives can be multifaceted; some inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes, while others may disrupt bacterial cell wall synthesis by binding to transpeptidase enzymes.[1][5]
This guide provides detailed protocols for the systematic evaluation of the antimicrobial properties of this compound, focusing on the determination of its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Core Concepts in Antimicrobial Susceptibility Testing
The primary goal of antimicrobial susceptibility testing (AST) is to determine the efficacy of a compound against a panel of clinically relevant microorganisms. This is quantified by two key parameters:
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism following an overnight incubation period.[6][7] This metric identifies the potency of the compound's bacteriostatic or fungistatic activity.
-
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): The lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial inoculum.[6][8] This value defines the compound's bactericidal or fungicidal activity. A compound is generally considered bactericidal if the MBC is no more than four times the MIC.[8]
Protocol 1: Broth Microdilution for MIC Determination
The broth microdilution method is the gold standard for quantitative MIC testing, recommended by bodies like the Clinical and Laboratory Standards Institute (CLSI).[9][10] It involves challenging a standardized microbial inoculum with serial dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate.
Materials and Equipment
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB), sterile
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Sterile 96-well, round-bottom microtiter plates
-
Multichannel pipette (50-200 µL) and single-channel pipettes
-
Sterile pipette tips and reagent reservoirs
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or McFarland turbidity standards (0.5 standard)
-
Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)
Step-by-Step Methodology
-
Preparation of Compound Stock Solution:
-
Accurately weigh the this compound powder.
-
Dissolve in 100% DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution.
-
Senior Application Scientist's Note: DMSO is a common solvent for organic compounds. However, its final concentration in the assay wells should ideally be ≤1% to avoid solvent-induced toxicity to the microorganisms. All subsequent dilutions must account for this.
-
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours growth), select 3-5 well-isolated colonies of the test microorganism using a sterile loop.
-
Transfer the colonies into a tube containing sterile saline or broth.
-
Vortex thoroughly to create a smooth suspension.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[10] A spectrophotometer can be used to verify (absorbance at 625 nm of 0.08 to 0.13).[10]
-
Dilute this standardized suspension in CAMHB to achieve a final target inoculum of approximately 5 x 10⁵ CFU/mL in each well.[10] This typically requires a 1:150 dilution.
-
-
Plate Preparation and Serial Dilution:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the 2x highest desired concentration of the test compound (prepared in CAMHB from the stock) to the wells in Column 1.
-
Using a multichannel pipette, perform a 2-fold serial dilution by transferring 100 µL from Column 1 to Column 2. Mix thoroughly by pipetting up and down 6-8 times.[11]
-
Continue this process across the plate to Column 10. Discard 100 µL from Column 10.[11]
-
Column 11 will serve as the growth control (broth + inoculum, no compound).
-
Column 12 will serve as the sterility control (broth only).[11]
-
-
Inoculation and Incubation:
-
Within 15 minutes of its preparation, add 100 µL of the final diluted bacterial suspension to each well from Column 1 to Column 11. This brings the final volume in each well to 200 µL and halves the compound concentrations to the desired final test range.
-
Do not add inoculum to Column 12.
-
Cover the plate with a lid and incubate at 35°C ± 2°C for 16-20 hours in ambient air for most common bacteria.[10]
-
-
Reading and Recording the MIC:
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC assay is a direct extension of the MIC test and is crucial for determining whether the compound's effect is lethal (bactericidal) or merely inhibitory (bacteriostatic).
Step-by-Step Methodology
-
Subculturing from MIC Plate:
-
Following the MIC reading, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also include the growth control well.
-
Mix the contents of each selected well thoroughly.
-
Using a pipette, withdraw a 10-100 µL aliquot from each of these wells.
-
Spot-plate or spread the aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
Label each plate clearly with the corresponding compound concentration.
-
-
Incubation and Interpretation:
-
Incubate the agar plates at 37°C for 18-24 hours.
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[8][12] Visually, this is often the concentration that shows no growth or only 1-2 colonies.
-
Protocol 3: Agar Well Diffusion Assay (Qualitative Screening)
This method provides a simpler, qualitative assessment of antimicrobial activity and is excellent for initial screening.[13][14] It relies on the diffusion of the test compound from a well through the agar, creating a concentration gradient and a resulting zone of growth inhibition.
Step-by-Step Methodology
-
Plate and Inoculum Preparation:
-
Prepare a standardized microbial inoculum as described in the MIC protocol (0.5 McFarland).
-
Using a sterile cotton swab, inoculate the entire surface of a Mueller-Hinton Agar plate to create a uniform lawn of bacteria. Rotate the plate by 60 degrees between streaks to ensure even coverage.[14]
-
Allow the plate to dry for 5-10 minutes.
-
-
Well Creation and Compound Application:
-
Using a sterile cork borer (6-8 mm diameter), punch uniform wells into the agar.[15]
-
Carefully add a fixed volume (e.g., 50-100 µL) of the this compound solution (at a known concentration in DMSO) into a well.[15][16]
-
Add a positive control (standard antibiotic) and a negative control (DMSO solvent only) to separate wells on the same plate.[17]
-
-
Incubation and Measurement:
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters (mm).
-
The size of the zone correlates with the compound's activity; a larger zone indicates greater susceptibility of the microorganism to the compound.
-
Data Presentation and Visualization
Quantitative results from the MIC and MBC assays should be summarized in a clear, tabular format.
| Microorganism | Strain ID | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus | ATCC 29213 | 8 | 16 | 2 | Bactericidal |
| E. coli | ATCC 25922 | 16 | >128 | >8 | Bacteriostatic |
| P. aeruginosa | ATCC 27853 | 64 | >128 | >2 | Bacteriostatic |
| C. albicans | ATCC 90028 | 32 | 64 | 2 | Fungicidal |
Experimental Workflow Diagrams
Caption: Workflow for MIC and MBC determination.
Caption: Workflow for the Agar Well Diffusion Assay.
References
- Zates, M. (n.d.). Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. PubMed.
- MDPI. (n.d.). N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamide.
-
MDPI. (n.d.). Synthesis, Characterization, and Antifungal Activity of Novel Benzo[3][9]imidazo[1,2-d][1][3][18]triazine Derivatives. Retrieved from
- MDPI. (n.d.). Synthesis and Biological Evaluation of Benzimidazole Phenylhydrazone Derivatives as Antifungal Agents against Phytopathogenic Fungi.
- NIH. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds.
- PubMed. (2020). Development of benzimidazole-based derivatives as antimicrobial agents and their synergistic effect with colistin against gram-negative bacteria.
- PubMed Central. (2005). Synthesis and Potent Antimicrobial Activity of Some Novel N-(Alkyl)-2-Phenyl-1H-Benzimidazole-5-Carboxamidines.
- Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
- PubMed Central. (n.d.). Methods for in vitro evaluating antimicrobial activity: A review.
- NIH. (n.d.). Identification of a Novel Benzimidazole That Inhibits Bacterial Biofilm Formation in a Broad-Spectrum Manner.
- Emery Pharma. (2025). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More.
- University of Cincinnati. (n.d.). Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human.
- ResearchGate. (2025). 2-(4-Chlorophenyl)-1H-benzimidazole.
- ResearchGate. (2025). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent.
- Benchchem. (n.d.). Application Notes and Protocols for Broth Microdilution Method Featuring "Antimicrobial Agent-4".
- ThaiScience. (n.d.). Research Article Preparation, Characterization and Antibacterial Study of Novel 2-[5-(4-Chlorophenyl) -. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgoKZRY3EIJ8mFr7g3CpC6Qsr0ZfXNwePLzl48gCf7xYR27bRmJiGXp3r-DcKbJsCCjAC1q4BXnef3B_mC3_xjIciJAlQEiTz6kTzhjGgFV5drWyZrcoOUCVpAUZ330WJsge_cZc1AjxmowPR3aj6UhAOpuaxl9-6GdA==
- Pacific BioLabs. (n.d.). Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC) Testing.
- ResearchGate. (2025). Synthesis and antimicrobial activity of some new 1,2,4-triazine and benzimidazole derivatives.
- MDPI. (n.d.). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives.
- Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method.
- Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion.
- PubMed Central. (2021). Design, synthesis, biological assessment and in silico ADME prediction of new 2-(4-(methylsulfonyl) phenyl) benzimidazoles as selective cyclooxygenase-2 inhibitors.
- (2025). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024).
- BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics.
- Open Access Journals. (n.d.). Antibacterial Activity of Benzimidazole Derivatives: A Mini Review.
- (n.d.). Broth microdilution for antibacterial testing as recommended by CLSI protocol.
- (2023). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity.
- (n.d.). Synthesis and biological evaluation of 2,4,5-triphenyl-1H-imidazole-1-yl Derivatives.
- PubMed. (n.d.). A Simple Assay to Screen Antimicrobial Compounds Potentiating the Activity of Current Antibiotics.
- PubMed. (n.d.). Determination of minimum inhibitory concentrations.
- (2013). WELL DIFFUSION METHOD FOR EVALUATION OF ANTIBACTERIAL ACTIVITY OF COPPER PHENYL FATTY HYDROXAMATE SYNTHESIZED FROM CANOLA AND PA.
- MDPI. (n.d.). New Broth Macrodilution Volatilization Method for Antibacterial Susceptibility Testing of Volatile Agents and Evaluation of Their Toxicity Using Modified MTT Assay In Vitro.
Sources
- 1. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of benzimidazole-based derivatives as antimicrobial agents and their synergistic effect with colistin against gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Potent Antimicrobial Activity of Some Novel N-(Alkyl)-2-Phenyl-1H-Benzimidazole-5-Carboxamidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. emerypharma.com [emerypharma.com]
- 7. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pacificbiolabs.com [pacificbiolabs.com]
- 9. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemistnotes.com [chemistnotes.com]
- 15. webcentral.uc.edu [webcentral.uc.edu]
- 16. chalcogen.ro [chalcogen.ro]
- 17. hereditybio.in [hereditybio.in]
- 18. mdpi.com [mdpi.com]
Application Notes and Protocols for Antifungal Studies of 2-(4-Chlorophenyl)-5-methyl-1H-benzoimidazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Therapeutic Potential of Benzimidazole Scaffolds in Antifungal Research
The benzimidazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2][3] Within the realm of infectious diseases, benzimidazole derivatives have garnered significant attention for their potent antifungal properties.[1][2][4] The emergence of drug-resistant fungal pathogens necessitates the exploration of novel chemical entities, and substituted benzimidazoles, such as 2-(4-Chlorophenyl)-5-methyl-1H-benzoimidazole, represent a promising avenue for the development of new and effective antifungal agents.
The rationale for investigating this specific molecule lies in the established structure-activity relationships (SAR) of related compounds. The presence of a chlorophenyl group at the 2-position of the benzimidazole ring has been shown in several studies to enhance antifungal activity.[5] This is often attributed to favorable interactions with the target site in the fungal cell. The methyl group at the 5-position can also influence the compound's physicochemical properties, such as lipophilicity, which can in turn affect its cellular uptake and overall efficacy.
This document provides a comprehensive guide for researchers interested in evaluating the antifungal potential of this compound. It outlines detailed protocols for in vitro susceptibility testing, offers insights into the potential mechanisms of action, and provides a framework for the systematic investigation of this compound as a novel antifungal candidate.
Hypothesized Mechanism of Action: Targeting the Fungal Cytoskeleton
While the specific molecular interactions of this compound are yet to be elucidated, the primary mechanism of action for many antifungal benzimidazoles is the disruption of microtubule formation. By binding to fungal β-tubulin, these compounds inhibit its polymerization into microtubules. This disruption of the cytoskeleton interferes with essential cellular processes such as nuclear division and cell morphology, ultimately leading to fungal cell death.
It is important to note that some novel benzimidazole derivatives have been shown to exhibit alternative mechanisms, such as the inhibition of ergosterol biosynthesis.[6] Therefore, while tubulin inhibition is a primary hypothesis, a thorough investigation should remain open to other possibilities.
Caption: Hypothesized mechanism of action for this compound.
In Vitro Antifungal Susceptibility Testing: Protocols and Methodologies
The initial step in evaluating a novel antifungal agent is to determine its in vitro activity against a panel of clinically relevant fungal species. The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol 1: Broth Microdilution Assay for MIC Determination
This protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Fungal Inoculum:
-
Culture the desired fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans) on appropriate agar plates (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Harvest the fungal cells or spores and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 cells/mL.
-
Further dilute the inoculum in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 cells/mL in the test wells.
2. Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The final solvent concentration in the assay should not exceed 1% to avoid toxicity to the fungi.
-
Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of desired concentrations.
3. Inoculation and Incubation:
-
Add 100 µL of the diluted fungal inoculum to each well of the microtiter plate containing 100 µL of the compound dilutions.
-
Include a growth control (inoculum without compound) and a sterility control (medium without inoculum).
-
Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
4. Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible growth as observed by the naked eye.
Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)
The MFC is the lowest concentration of an antifungal agent that kills a particular fungus.
1. Subculturing from MIC Plates:
-
Following the determination of the MIC, take a 10 µL aliquot from each well that shows no visible growth.
-
Spot-inoculate the aliquots onto fresh, drug-free agar plates.
2. Incubation and MFC Determination:
-
Incubate the plates at 35°C for 24-48 hours.
-
The MFC is the lowest concentration of the compound from which no fungal growth is observed on the subculture plates.
Data Presentation: Expected MIC Ranges for Benzimidazole Derivatives
While specific data for this compound is not yet available, the following table provides a summary of reported MIC values for structurally related benzimidazole compounds against various fungal species to serve as a reference point for expected activity.
| Fungal Species | Reported MIC Range for Benzimidazole Derivatives (µg/mL) | Reference Compounds |
| Candida albicans | 0.5 - 256 | 1-nonyl-1H-benzo[d]imidazole, 1-decyl-1H-benzo[d]imidazole |
| Aspergillus fumigatus | 16 - 256 | 1-nonyl-1H-benzo[d]imidazole, 1-decyl-1H-benzo[d]imidazole |
| Cryptococcus neoformans | 0.5 - 256 | Various benzimidazole derivatives |
| Botrytis cinerea | 13.36 - 57.71 | Compound 7f, Compound 5b |
| Fusarium solani | 18.60 - 40.15 | Compound 4m, Compound 5b |
Note: The actual MIC values for this compound will need to be determined experimentally.
Advanced In Vitro Studies: Investigating Biofilm Inhibition
Fungal biofilms represent a significant clinical challenge due to their increased resistance to antimicrobial agents. Evaluating the efficacy of a novel compound against biofilms is a crucial step in its preclinical development.
Protocol 3: Fungal Biofilm Susceptibility Assay
1. Biofilm Formation:
-
Dispense 100 µL of a standardized fungal suspension (1 x 10^7 cells/mL in RPMI-1640) into the wells of a 96-well flat-bottom microtiter plate.
-
Incubate the plate at 37°C for 24 hours to allow for biofilm formation.
-
Gently wash the wells with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.
2. Compound Treatment:
-
Add 200 µL of serial dilutions of this compound in RPMI-1640 to the biofilm-containing wells.
-
Incubate for a further 24 hours at 37°C.
3. Quantification of Biofilm Viability:
-
Wash the wells with PBS to remove the compound.
-
Quantify the metabolic activity of the remaining biofilm using a colorimetric assay such as the XTT reduction assay. A decrease in color development indicates a reduction in biofilm viability.
Caption: A logical workflow for the comprehensive antifungal evaluation of a novel compound.
Future Directions and In Vivo Studies
Promising in vitro data should be followed by in vivo studies to assess the compound's efficacy and safety in a whole-organism context. Animal models of systemic and localized fungal infections are essential for evaluating the therapeutic potential of this compound. These studies will provide critical information on its pharmacokinetics, pharmacodynamics, and overall in vivo performance, paving the way for potential clinical development.
References
-
Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. ([Link])
-
Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives. ([Link])
-
Evaluation of Biological Activity of some Benzimidazole Derivatives as Antifungal. ([Link])
-
Synthesis and investigation of novel benzimidazole derivatives as antifungal agents. ([Link])
-
Synthesis and biological activity of novel benzimidazole derivatives as potential antifungal agents. ([Link])
-
An Antifungal Benzimidazole Derivative Inhibits Ergosterol Biosynthesis and Reveals Novel Sterols. ([Link])
-
Synthesis, Characterization, and Antifungal Activity of Novel Benzo[2][3]imidazo[1,2-d][1][2][5]triazine Derivatives. ([Link])
-
Synthesis and Biological Evaluation of Benzimidazole Phenylhydrazone Derivatives as Antifungal Agents against Phytopathogenic Fungi. ([Link])
-
Synthesis and in vitro antifungal evaluation of benzoimidazolyl-piperazinyl-phenylmethanone derivatives. ([Link])
-
Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). ([Link])
-
Antifungal activity of selected benzimidazole compounds. ([Link])
-
Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase. ([Link])
-
Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase. ([Link])
-
(PDF) Antimicrobial Activity of Organic Wood Preservatives Against Bio-deterioration Fungi: Minimum Inhibitory Concentration (MIC) via Spiral Gradient Endpoint (SGE) Test. ([Link])
-
(PDF) Mechanism of Antifungal Activity by 5-Aminoimidazole-4-Carbohydrazonamide Derivatives against Candida albicans and Candida krusei. ([Link])
Sources
- 1. Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and investigation of novel benzimidazole derivatives as antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity of novel benzimidazole derivatives as potential antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal activity of selected benzimidazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Antifungal Benzimidazole Derivative Inhibits Ergosterol Biosynthesis and Reveals Novel Sterols - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NMR Spectroscopic Analysis of 2-(4-Chlorophenyl)-5-methyl-1H-benzoimidazole
<
Abstract
This comprehensive guide provides a detailed framework for the structural elucidation of 2-(4-Chlorophenyl)-5-methyl-1H-benzoimidazole using a suite of advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques. Designed for researchers, scientists, and professionals in drug development, this document outlines not just the procedural steps but the underlying scientific rationale for each experimental choice. By integrating one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR methodologies, this guide serves as a self-validating system for the unambiguous structural and conformational analysis of this pharmaceutically relevant benzimidazole derivative.
Introduction: The Role of NMR in Characterizing Benzimidazole Scaffolds
The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The specific compound, this compound, presents a unique set of structural features whose precise characterization is paramount for understanding its biological activity and for quality control in pharmaceutical manufacturing.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and non-destructive analytical technique for the complete structural determination of such small organic molecules in solution.[5][6]
This application note will detail a systematic approach to leveraging a suite of NMR experiments to confirm the molecular structure, assign all proton and carbon signals, and probe the spatial arrangement of the molecule. The protocols provided are designed to be robust and adaptable, ensuring high-quality, reproducible data.
Predicted NMR Spectral Features
A foundational understanding of the expected NMR signals for this compound is crucial for efficient data acquisition and interpretation. The numbering scheme used for assignments is presented below:
¹H NMR: The proton spectrum is anticipated to exhibit distinct signals for the aromatic protons on both the benzimidazole and the chlorophenyl rings, as well as a singlet for the methyl group. The protons on the benzimidazole ring (H-4, H-6, H-7) will likely show characteristic aromatic coupling patterns. The protons on the 4-chlorophenyl ring will appear as a pair of doublets, characteristic of a para-substituted benzene ring. The N-H proton of the imidazole ring may appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.
¹³C NMR: The carbon spectrum will display signals for all unique carbon atoms in the molecule. The quaternary carbons (C-2, C-3a, C-5, C-7a, C-1', C-4') will be distinguishable from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer) or by their absence in an HSQC spectrum. The chemical shifts will be influenced by the electron-withdrawing effect of the chlorine atom and the overall aromatic system.[1][7]
Experimental Workflow: A Step-by-Step Guide
The following diagram illustrates the logical flow of experiments for the complete structural elucidation of this compound.
Caption: Workflow for NMR-based structural elucidation.
Detailed Protocols
Sample Preparation
High-quality NMR data begins with meticulous sample preparation.[8][9]
-
Weighing the Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C and 2D NMR experiments into a clean, dry vial.[10][11]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. DMSO-d₆ or CDCl₃ are common choices for benzimidazole derivatives. The choice of solvent can affect the chemical shifts, particularly of the N-H proton.[8]
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[9] Vortex or gently sonicate the mixture to ensure complete dissolution. The solution should be clear and free of any particulate matter.
-
Filtering: If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[11]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
-
Internal Standard (Optional for qNMR): For quantitative NMR (qNMR), a known amount of an internal standard is added.[5][12] Tetramethylsilane (TMS) is a common reference standard for non-aqueous solvents, while DSS is used for aqueous solutions.[9]
1D NMR Data Acquisition
These experiments provide the fundamental framework for the structural analysis.[13][14][15]
Protocol for ¹H NMR:
-
Instrument Setup: Insert the sample into the NMR spectrometer and lock onto the deuterium signal of the solvent.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Pulse Program: Select a standard one-pulse sequence.
-
Acquisition Parameters:
-
Spectral Width (SW): Typically 12-16 ppm, centered around 6-8 ppm.
-
Number of Scans (NS): 8-16 scans are usually sufficient for a sample of this concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak or TMS (0 ppm).
Protocol for ¹³C NMR:
-
Pulse Program: Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Parameters:
-
Spectral Width (SW): Typically 200-220 ppm, centered around 100-120 ppm.
-
Number of Scans (NS): Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) may be required.
-
Relaxation Delay (D1): 2-5 seconds.
-
-
Data Processing: Similar to ¹H NMR, perform Fourier transformation, phasing, and baseline correction.
2D NMR Data Acquisition
Two-dimensional NMR experiments are essential for unambiguously assigning the complex spectral data.[16][17][18][19]
Protocol for ¹H-¹H COSY (Correlation Spectroscopy):
-
Purpose: To identify protons that are spin-spin coupled, typically through two or three bonds.[20]
-
Pulse Program: Select a standard COSY pulse sequence (e.g., cosygpqf).
-
Acquisition Parameters: Acquire a 2D dataset with typically 256-512 increments in the indirect dimension (F1) and 1-4 scans per increment.
-
Data Processing: Process the 2D data using a sine-bell or squared sine-bell window function before Fourier transformation.
Protocol for ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify direct one-bond correlations between protons and carbons.[21][22][23]
-
Pulse Program: Use an edited HSQC sequence (e.g., hsqcedetgpsisp2.3) to differentiate between CH, CH₂, and CH₃ groups.
-
Acquisition Parameters: Set the spectral widths in both dimensions to encompass all proton and carbon signals. Use a ¹J(C,H) coupling constant of approximately 145 Hz.
-
Data Processing: Process the data to generate a 2D spectrum where cross-peaks indicate direct C-H attachments.
Protocol for ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for connecting different spin systems and identifying quaternary carbons.[20][22][24]
-
Pulse Program: Select a standard HMBC pulse sequence (e.g., hmbcgplpndqf).
-
Acquisition Parameters: Optimize the long-range coupling delay for an average coupling constant of 8-10 Hz.
-
Data Processing: Process the 2D data to reveal correlations between protons and carbons separated by multiple bonds.
Protocol for ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Purpose: To identify protons that are close in space (< 5 Å), providing information about the 3D structure and conformation of the molecule.[25][26][27][28] For small molecules like this, a ROESY experiment can sometimes provide clearer results.[26][29]
-
Pulse Program: Use a standard NOESY pulse sequence (e.g., noesygpph).
-
Acquisition Parameters: The mixing time (d8) is a critical parameter and should be optimized (typically 300-800 ms for small molecules).
-
Data Processing: Process the 2D data to observe cross-peaks between spatially proximate protons.
Data Interpretation and Structural Elucidation
A systematic analysis of the acquired spectra will lead to the complete structural assignment.[30]
Step 1: Analyze the ¹H NMR Spectrum Identify the distinct spin systems. For this compound, you should observe the signals for the methyl group, the protons on the benzimidazole core, and the two doublets of the 4-chlorophenyl ring.
Step 2: Utilize the COSY Spectrum Confirm the proton-proton coupling networks. For example, the COSY spectrum will show correlations between adjacent protons on the benzimidazole ring.
Step 3: Assign Protonated Carbons with HSQC Correlate each proton signal to its directly attached carbon atom. This allows for the unambiguous assignment of all CH, CH₂, and CH₃ carbons.
Step 4: Connect the Fragments and Assign Quaternary Carbons with HMBC Use the long-range correlations from the HMBC spectrum to piece the molecular puzzle together. For instance, correlations from the methyl protons will help assign the C-5 and adjacent carbons. Correlations from the aromatic protons will confirm the connectivity of the rings and the position of the substituents.
Step 5: Confirm the 3D Structure with NOESY Analyze the NOESY spectrum for through-space correlations. For example, NOEs between the protons of the 4-chlorophenyl ring and the protons of the benzimidazole ring can provide insights into the preferred conformation of the molecule.
Expected NMR Data Summary
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts. Actual values may vary depending on the solvent and experimental conditions.
| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| 1 | N-H | Broad singlet, ~12-13 | - | H-7, H-4, H-2' |
| 2 | C | - | ~150-155 | H-4, H-7, H-2', H-6' |
| 3a | C | - | ~135-145 | H-4, H-7 |
| 4 | C-H | Doublet, ~7.5-7.8 | ~110-120 | C-2, C-3a, C-5, C-6 |
| 5 | C | - | ~130-135 | H-4, H-6, CH₃ |
| 6 | C-H | Doublet of doublets, ~7.1-7.3 | ~120-125 | C-4, C-5, C-7a |
| 7 | C-H | Singlet or narrow doublet, ~7.4-7.6 | ~115-125 | C-2, C-3a, C-5 |
| 7a | C | - | ~140-150 | H-4, H-6, H-7 |
| 8 (CH₃) | C-H | Singlet, ~2.4-2.5 | ~20-25 | C-5, C-4, C-6 |
| 1' | C | - | ~128-132 | H-2', H-6' |
| 2', 6' | C-H | Doublet, ~8.0-8.2 | ~128-132 | C-2, C-4', C-1' |
| 3', 5' | C-H | Doublet, ~7.4-7.6 | ~128-132 | C-1', C-4' |
| 4' | C | - | ~135-140 | H-2', H-6', H-3', H-5' |
Data Processing and Analysis Software
Several software packages are available for processing and analyzing NMR data.[31][32] Common options include:
-
TopSpin (Bruker): The standard software for data acquisition on Bruker spectrometers, also offering powerful processing capabilities.[33][34]
-
MestReNova (Mestrelab Research): A user-friendly and comprehensive software for processing, analyzing, and reporting NMR data from various vendors.[32][34]
-
NMRium: A free, web-based platform for visualizing and processing 1D and 2D NMR spectra.[35]
Conclusion
The application of a multi-technique NMR approach, as detailed in these notes, provides an unequivocal and robust method for the complete structural and conformational characterization of this compound. The integration of 1D and 2D NMR experiments ensures a self-validating workflow that is essential for the stringent requirements of drug discovery and development. By understanding the principles behind each technique and following these detailed protocols, researchers can confidently elucidate the structure of this and similar complex heterocyclic molecules.
References
-
NMRium. The next-generation NMR software. [Link]
-
Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]
-
Georgia Tech NMR Center. Recommended Software for NMR Data Process. [Link]
-
University of Delaware. NMR Data Processing Software. [Link]
-
Georgia Tech NMR Center. Small molecule NMR sample preparation. [Link]
-
Sultan, N., & Arayne, M. S. (2018). Validation of quantitative ¹H NMR method for the analysis of pharmaceutical formulations. Magnetic Resonance in Chemistry, 56(10), 963-971. [Link]
-
Bruker. NMR Software. [Link]
-
Silva, A. M. S., et al. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 16(4), 397-427. [Link]
-
University of York. NMR Sample Preparation. [Link]
-
University of Bergen. NMR spectroscopy - Software. [Link]
-
Patsnap. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
R-NMR. SOP data acquisition. [Link]
-
University of Maryland, Baltimore County. Step-by-step procedure for NMR data acquisition. [Link]
-
ResearchGate. (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
-
University of Ottawa NMR Facility Blog. NOESY: Small Molecules vs Large Molecules. [Link]
-
University College London. Sample Preparation. [Link]
-
ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
-
University of Florida. STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]
-
Sahu, R., et al. (2021). Recent Development in Nuclear Magnetic Resonance as a Technique for Quantitative Method Validation. Indian Journal of Pharmaceutical Sciences, 83(6), 1094-1106. [Link]
-
ResearchGate. Calculated and experimental 1 H and 13 C chemical shifts of the benzene part. [Link]
-
El Kihel, A., et al. (2009). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 2(2), 79-82. [Link]
-
The Royal Society of Chemistry. Expedient synthesis of benzimidazoles using amides. [Link]
-
ResolveMass. Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. [Link]
-
ResearchGate. (PDF) 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. [Link]
-
MDPI. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. [Link]
-
Georgia Gwinnett College. Standard Operating Procedure H-NMR. [Link]
-
Emery Pharma. Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing. [Link]
-
University of Texas at Austin. Basic Training SOPs | Nuclear Magnetic Resonance Labs. [Link]
-
ACS Publications. Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Applications to Analytical Standards and Agricultural Chemicals. [Link]
-
SpringerLink. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. [Link]
-
University of California, Santa Barbara. NOESY and ROESY. [Link]
-
Columbia University. HSQC and HMBC | NMR Core Facility. [Link]
-
Hypha Discovery. Structure Elucidation and NMR. [Link]
-
arXiv.org. Exposing Hidden Alternative Conformations of Small Flexible Molecules in 2D NMR Spectroscopy Using 1H-15N HMBC. [Link]
-
University of Wisconsin-Madison. 8-TECH-9 Two Dimensional NMR. [Link]
-
ResearchGate. Detailed NOESY/T-ROESY analysis as an effective method for eliminating spin diffusion from 2D NOE spectra of small flexible molecules | Request PDF. [Link]
-
Nanalysis. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. [Link]
-
Chemistry LibreTexts. 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]
-
ResearchGate. NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC | Request PDF. [Link]
-
MDPI. Synthesis, Characterization, and Antifungal Activity of Novel Benzo[10][32]imidazo[1,2-d][8][32][35]triazine Derivatives. [Link]
-
PubChem. 2-(4-Chlorophenyl)benzimidazole. [Link]
-
International Journal of Pure and Applied Mathematics. NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole. [Link]
-
acadpubl.eu. NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole. [Link]
-
Der Pharma Chemica. Design and synthesis of some imidazole derivatives containing 2-(4-chlorophenyl). [Link]
-
Grafiati. Journal articles on the topic '-(2-chlorophenyl)-1H-benzo[d]imidazole'. [Link]
Sources
- 1. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. emerypharma.com [emerypharma.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. organomation.com [organomation.com]
- 10. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 11. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 12. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 13. r-nmr.eu [r-nmr.eu]
- 14. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 15. commons.ggc.edu [commons.ggc.edu]
- 16. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 19. organicchemistrydata.org [organicchemistrydata.org]
- 20. resolvemass.ca [resolvemass.ca]
- 21. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 22. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. researchgate.net [researchgate.net]
- 25. University of Ottawa NMR Facility Blog: NOESY: Small Molecules vs Large Molecules [u-of-o-nmr-facility.blogspot.com]
- 26. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 27. arxiv.org [arxiv.org]
- 28. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 29. researchgate.net [researchgate.net]
- 30. hyphadiscovery.com [hyphadiscovery.com]
- 31. Recommended Software for NMR Data Process – Georgia Tech NMR Center [sites.gatech.edu]
- 32. NMR Data Processing Software | UD NMR Center [sites.udel.edu]
- 33. NMR Software | NMR Technologies | Bruker [bruker.com]
- 34. NMR Software | NMR spectroscopy | UiB [uib.no]
- 35. nmrium.com [nmrium.com]
High-Throughput Analysis of 2-(4-Chlorophenyl)-5-methyl-1H-benzoimidazole using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a robust and sensitive method for the analysis of 2-(4-Chlorophenyl)-5-methyl-1H-benzoimidazole, a heterocyclic compound representative of scaffolds significant in medicinal chemistry and drug development.[1] The protocol details a complete workflow, from sample preparation to high-resolution mass analysis, utilizing Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). We provide optimized parameters for chromatographic separation, electrospray ionization (ESI), and collision-induced dissociation (CID) to ensure high specificity and reproducibility. This guide is intended to provide researchers with a validated starting point for the quantitative and qualitative analysis of this compound and its analogs in various matrices.
Introduction and Scientific Principle
The benzimidazole core is a privileged scaffold in pharmaceutical science, found in numerous approved drugs.[2] The specific analyte, this compound, combines this heterocyclic system with a halogenated aromatic ring, features that require precise analytical characterization. Mass spectrometry (MS) is a cornerstone technique for molecular analysis, providing unparalleled sensitivity and structural information based on the mass-to-charge ratio (m/z) of ionized molecules.[3]
This method employs LC-MS/MS, a powerful combination that first separates the analyte from complex mixtures using liquid chromatography and then uses tandem mass spectrometry for definitive identification and quantification.[4] The analyte is ionized using Electrospray Ionization (ESI), a soft ionization technique ideal for polar, non-volatile molecules, which generates protonated molecular ions, [M+H]⁺.[5] These precursor ions are then isolated and subjected to Collision-Induced Dissociation (CID), a process where ions are fragmented through collisions with an inert gas.[6] The resulting product ions create a unique fragmentation "fingerprint" that confirms the analyte's identity with very high confidence.
Molecular Details:
-
Compound: this compound
-
Molecular Formula: C₁₄H₁₁ClN₂
-
Monoisotopic Mass: 242.0638 Da
-
Expected [M+H]⁺: 243.0711 Da
Experimental Workflow & Protocols
A successful mass spectrometry analysis is contingent on meticulous sample preparation and optimized instrument parameters. The following sections provide self-validating protocols designed for high analyte recovery and analytical reproducibility.
The analytical process follows a logical sequence from sample preparation to data acquisition, as illustrated below.
Caption: High-level workflow for the LC-MS/MS analysis.
This protocol is a starting point for pure compounds or simple mixtures. For complex matrices like plasma, a more rigorous extraction such as solid-phase extraction (SPE) is recommended to minimize matrix effects and improve sensitivity.[2][7]
Causality: The goal is to dissolve the analyte in a solvent compatible with reverse-phase chromatography and ESI, while ensuring the final concentration is within the optimal detection range of the instrument to avoid detector saturation.[8]
-
Stock Solution Preparation: Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.
-
Working Solution Preparation: Perform a serial dilution from the stock solution. Take 10 µL of the stock and dilute it with 990 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid). This creates a 10 µg/mL working solution.
-
Final Dilution for Injection: Further dilute the working solution to a final concentration of approximately 10-100 ng/mL. The optimal concentration should be determined experimentally.
-
Filtration: Ensure the final solution is free of particulates by filtering it through a 0.22 µm syringe filter before transferring it to a 2 mL autosampler vial.[8] This step is critical to prevent clogging of the LC system.
The parameters below are optimized for a typical reverse-phase C18 column coupled to a triple quadrupole or Q-TOF mass spectrometer.
Causality: A C18 column is chosen for its excellent retention of moderately non-polar aromatic compounds.[9] The gradient elution allows for efficient separation from impurities and sharp peak shapes. Formic acid is added to the mobile phase to promote protonation of the analyte, which is essential for efficient positive-mode ESI.
Table 1: Liquid Chromatography Parameters
| Parameter | Value | Rationale |
|---|---|---|
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Standard for small molecule separation. |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous phase for polar elution. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic phase for non-polar elution. |
| Flow Rate | 0.4 mL/min | Optimal for 2.1 mm ID columns. |
| Injection Volume | 5 µL | Balances sensitivity and peak shape. |
| Column Temp. | 40 °C | Improves peak symmetry and reproducibility. |
| Gradient | 10% B to 95% B over 5 min, hold 2 min, re-equilibrate | Ensures elution of the analyte and column wash. |
Table 2: Mass Spectrometry Parameters
| Parameter | Value | Rationale |
|---|---|---|
| Ionization Mode | ESI Positive | Benzimidazoles readily form [M+H]⁺ ions.[2] |
| Capillary Voltage | 3.5 kV | Optimizes the electrospray plume. |
| Gas Temp. | 325 °C | Facilitates solvent desolvation. |
| Gas Flow | 10 L/min | Assists in droplet evaporation. |
| Nebulizer Pressure | 45 psi | Controls droplet size for efficient ionization. |
| Scan Type | Multiple Reaction Monitoring (MRM) or Product Ion Scan | MRM for quantification, Product Ion Scan for structural confirmation. |
| Precursor Ion | m/z 243.07 | Corresponds to the [M+H]⁺ of the analyte. |
| Product Ions | See Section 3.2 | Specific fragments used for identification. |
| Collision Energy | 20-40 eV (Optimize empirically) | Energy required to induce characteristic fragmentation. |
Expected Results and Data Interpretation
In positive ESI mode, the analyte will be detected as its protonated form, [M+H]⁺. Due to the natural abundance of the ³⁷Cl isotope, a characteristic isotopic pattern is expected. The mass spectrum should show a primary peak at m/z 243.07 (for the ³⁵Cl isotopologue) and a secondary peak at m/z 245.07 (for the ³⁷Cl isotopologue). The intensity of the M+2 peak should be approximately one-third that of the M peak, which is a definitive indicator of a monochlorinated compound.[10]
Collision-induced dissociation of the m/z 243.07 precursor ion is predicted to yield several characteristic product ions. The fragmentation of halogenated aromatic compounds often involves the loss of the halogen atom or a neutral loss of the corresponding hydrohalic acid (HX).[10][11] Aromatic systems can also produce radical fragment ions, even in low-energy CID, due to the stability afforded by resonance.[12]
Caption: Proposed fragmentation of this compound.
Table 3: Predicted Product Ions and Fragmentation Logic
| Precursor m/z | Product m/z | Neutral Loss | Proposed Fragment Structure | Rationale |
|---|---|---|---|---|
| 243.07 | 207.10 | Cl• (35.97) | [C₁₄H₁₂N₂]⁺ | Loss of a chlorine radical is a common pathway for chlorinated aromatics, leading to a stable radical cation.[10] |
| 243.07 | 131.06 | C₇H₆Cl• (125.02) | [C₈H₇N₂]⁺ | Cleavage of the C-C bond between the phenyl and benzimidazole rings, with charge retained on the methyl-benzoimidazole moiety. |
| 243.07 | 111.01 | C₈H₇N₂• (131.06) | [C₆H₄Cl]⁺ | Cleavage of the C-C bond, with charge retained on the chlorophenyl moiety. |
For quantitative studies using MRM, the most intense and stable transition should be selected (e.g., 243.07 → 207.10). A second, less intense transition (e.g., 243.07 → 131.06) should be monitored as a qualifier for enhanced specificity.
References
-
Biocompare. (2019). Prepping Small Molecules for Mass Spec. Available at: [Link]
-
Balizs, G. (1999). Determination of benzimidazole residues using liquid chromatography and tandem mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 727(1-2), 167-77. Available at: [Link]
-
Wikipedia. Sample preparation in mass spectrometry. Available at: [Link]
-
Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Available at: [Link]
-
FAO/IAEA. (2014). LC-MS/MS METHOD FOR DETERMINATION OF BENZIMIDAZOLE RESIDUES IN ANIMAL PRODUCTS. Available at: [Link]
-
Organomation. Mass Spectrometry Sample Preparation Guide. Available at: [Link]
-
Mass Spectrometry Research Facility. Sample Preparation Protocol for Open Access MS. Available at: [Link]
-
Johnson, B. S., et al. (2012). Novel product ions of 2-aminoanilide and benzimidazole Ag(I) complexes using electrospray ionization with multi-stage tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 26(9), 1044-50. Available at: [Link]
-
ResearchGate. Systematic identification of suspected anthelmintic benzimidazole metabolites using LC-MS/MS. Available at: [Link]
-
Sahu, S., et al. (2019). LC–MS/MS method for simultaneous determination of diethylcarbamazine, albendazole and albendazole metabolites in human plasma: Application to a clinical pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 174, 302-311. Available at: [Link]
-
PubChem. 2-(4-Chlorophenyl)benzimidazole. Available at: [Link]
-
ResearchGate. (2023). Determination of Analytical Parameters of Some 2-arylvinyl Benzimidazole Derivatives by Liquid Chromatography Coupled with Tandem Mass Spectrometry (LC/MS/MS). Available at: [Link]
-
ResearchGate. Electrospray ionization studies of transition-metal complexes of 2-acetylbenzimidazolethiosemicarbazone using collision-induced dissociation and ion-molecule reactions. Available at: [Link]
-
Nguyen, T. H., & Loo, J. A. (2022). Radical Fragment Ions in Collision-Induced Dissociation Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 33(3), 441-450. Available at: [Link]
-
PubMed. (2005). Matrix-assisted laser desorption/ionization studies on transition metal complexes of benzimidazole thiosemicarbazones. Available at: [Link]
-
Wikipedia. Collision-induced dissociation. Available at: [Link]
-
PubMed. (2005). Electrospray ionization studies of transition-metal complexes of 2-acetylbenzimidazolethiosemicarbazone using collision-induced dissociation and ion-molecule reactions. Available at: [Link]
-
Researcher.Life. (2014). Approach Using Electrospray Mass Spectrometry (ESI-MS/MS) to Characterize Certain (2E)-2-[3-(1H-imidazol-1-yl)-1-phenylpropylidene]-hydrazinecarboxamide Derivatives. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
Analytica Chimica Acta. (2022). Radical fragment ions in collision-induced dissociation-based tandem mass spectrometry. Available at: [Link]
-
Royal Society of Chemistry. An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. Available at: [Link]
-
Scribd. Halogen Fragmentation in Mass Spectrometry. Available at: [Link]
-
Itälä, E., et al. (2017). Fragmentation patterns of 4(5)-nitroimidazole and 1-methyl-5-nitroimidazole-The effect of the methylation. Journal of Mass Spectrometry, 52(11), 770-776. Available at: [Link]
-
Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]
Sources
- 1. Novel product ions of 2-aminoanilide and benzimidazole Ag(I) complexes using electrospray ionization with multi-stage tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of benzimidazole residues using liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. organomation.com [organomation.com]
- 4. LC–MS/MS method for simultaneous determination of diethylcarbamazine, albendazole and albendazole metabolites in human plasma: Application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]
- 6. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 7. biocompare.com [biocompare.com]
- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Radical fragment ions in collision-induced dissociation-based tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Involving 2-(4-Chlorophenyl)-5-methyl-1H-benzoimidazole
Introduction: The Therapeutic Potential of the Benzimidazole Scaffold
The benzimidazole ring system, a fusion of benzene and imidazole, represents a "privileged scaffold" in medicinal chemistry and drug discovery.[1][2][3] Its structural similarity to naturally occurring nucleotides allows benzimidazole derivatives to readily interact with a wide array of biological macromolecules, leading to a broad spectrum of pharmacological activities.[3] These activities include anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive effects, among others.[1][4] The versatility of the benzimidazole core, particularly the potential for substitution at various positions, allows for the fine-tuning of its biological profile. This document provides a detailed guide for researchers on the application of cell-based assays to characterize the biological activities of a specific derivative, 2-(4-Chlorophenyl)-5-methyl-1H-benzoimidazole . While extensive data may not be published for this exact molecule, the protocols outlined herein are based on the well-established activities of structurally related benzimidazole compounds and provide a robust framework for its comprehensive evaluation.
Section 1: Anticancer Activity Evaluation
Many benzimidazole derivatives exhibit potent anticancer activity by inducing cell cycle arrest and apoptosis.[5][6] The following protocols are designed to investigate the potential of this compound as an anticancer agent.
Assessment of Cytotoxicity: MTT Proliferation Assay
The initial step in evaluating a potential anticancer compound is to determine its cytotoxic effect on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[7][8]
Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549 lung cancer, MDA-MB-231 breast cancer, PC3 prostate cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[9]
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the medium containing the compound or a vehicle control (DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
| Parameter | Recommended Condition |
| Cell Lines | A549 (Lung), MDA-MB-231 (Breast), PC3 (Prostate), HeLa (Cervical) |
| Seeding Density | 5,000 - 10,000 cells/well |
| Compound Conc. | 0.1 µM to 100 µM |
| Incubation Time | 24, 48, 72 hours |
| MTT Concentration | 5 mg/mL |
| Wavelength | 570 nm |
Cell Cycle Analysis by Flow Cytometry
To understand the mechanism of cytotoxicity, it's crucial to determine if the compound affects cell cycle progression. Propidium iodide (PI) staining followed by flow cytometry is a standard method for this analysis.[10]
Principle: PI is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat them with this compound at concentrations around its IC50 value for 24 or 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.[10]
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Quantify the percentage of cells in the G0/G1, S, and G2/M phases using appropriate software.[11][12]
Workflow for Anticancer Evaluation
Caption: Simplified LPS-induced pro-inflammatory signaling pathway.
Section 3: Antimicrobial Activity Screening
The benzimidazole scaffold is present in several antimicrobial agents. [2]Therefore, it is worthwhile to screen this compound for antibacterial and antifungal activity.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
Principle: This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. [13] Protocol:
-
Microorganism Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans) in a suitable broth. [14][15]2. Compound Dilution: Serially dilute the compound in a 96-well plate using the appropriate broth.
-
Inoculation: Add the microbial inoculum to each well. Include a positive control (microbes with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate under conditions appropriate for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
| Parameter | Recommended Condition |
| Bacterial Strains | Staphylococcus aureus (Gram+), Escherichia coli (Gram-) |
| Fungal Strain | Candida albicans |
| Inoculum Density | ~5 x 10^5 CFU/mL |
| Incubation | 24-48 hours at 37°C (bacteria) or 30°C (fungi) |
| Readout | Visual inspection or OD600 measurement |
Conclusion
The protocols detailed in these application notes provide a comprehensive framework for the initial characterization of the biological activities of This compound . Based on the extensive literature on related benzimidazole derivatives, it is plausible that this compound will exhibit anticancer, anti-inflammatory, or antimicrobial properties. The systematic application of these cell-based assays will enable researchers to elucidate its cytotoxic mechanisms, anti-inflammatory potential, and antimicrobial spectrum, thereby guiding future preclinical development efforts.
References
- Gaba, M., Singh, S., & Mohan, C. (2014). Benzimidazole: An emerging scaffold for anticancer drugs. Pharmacophore, 5(2), 174-193.
- Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: A review. Bioorganic & Medicinal Chemistry, 20(21), 6208-6236.
- Kamal, A., et al. (2015). Benzimidazole and its derivatives in drug discovery: A review. European Journal of Medicinal Chemistry, 97, 31-54.
-
Alasmary, F. A., et al. (2021). Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. Molecules, 26(23), 7167. [Link]
- Kaur, H., et al. (2021). Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review.
-
Huynh, T. P., et al. (2020). Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. RSC Advances, 10(37), 22005-22019. [Link]
- A comparative analysis of 4-(4-chlorophenyl)-2-(2-cyclopentylidenehydrazinyl)-1,3-thiazole and vorinostat in epigenetic-based cancer therapy. (n.d.). BenchChem.
- Cell cycle analysis through PI staining and following flow cytometry... (n.d.).
- Research Article Preparation, Characterization and Antibacterial Study of Novel 2-[5-(4-Chlorophenyl) - (n.d.). ThaiScience.
-
Sharma, D., et al. (2022). Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation. Molecules, 27(20), 6886. [Link]
- Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (2025). PubMed Central.
-
Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. (2022). PLoS One, 17(6), e0270599. [Link]
-
O'Brien, M. A., et al. (2019). A real-time, bioluminescent annexin V assay for the assessment of apoptosis. Apoptosis, 24(1-2), 184-197. [Link]
- Application Notes and Protocols for Cell-Based Assays to Determine the Activity of N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acet. (n.d.). BenchChem.
- Flow cytometry analysis of cell-cycle progression of A549 cells after... (n.d.).
- Evaluation of the Antimicrobial and Embryotoxic Effects of Gold Nanoparticles Synthesized Chemically with 4‑(4'-Chlorophenyl)-2-imino-1,3-thiazino [2,3‑b] Benzimidazole (FDM29) and via Green Synthesis Using Baissea gracillima (liana). (2025). PubMed Central.
- Synthesis, characterization and antibacterial studies of new complexes of 2-(4-Chlorophenyl)-2-[(2,4-Dimethylphenyl) amino] acetonitrile with some metal ions. (2019).
-
Programmed cell death detection methods: a systematic review and a categorical comparison. (2022). Cell Communication and Signaling, 20(1), 86. [Link]c/articles/PMC9205510/)
Sources
- 1. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development | Bentham Science [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions [mdpi.com]
- 5. Synthesis of 5-substituted 2-methylbenzimidazoles with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of the Antimicrobial and Embryotoxic Effects of Gold Nanoparticles Synthesized Chemically with 4‑(4’-Chlorophenyl)-2-imino-1,3-thiazino [2,3‑b] Benzimidazole (FDM29) and via Green Synthesis Using Baissea gracillima (liana) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. thaiscience.info [thaiscience.info]
- 15. researchgate.net [researchgate.net]
Fluorescent labeling of 2-(4-Chlorophenyl)-5-methyl-1H-benzoimidazole for imaging.
Application Note & Protocols
Fluorescent Labeling of 2-(4-Chlorophenyl)-5-methyl-1H-benzoimidazole for High-Resolution Cellular Imaging
Introduction: Illuminating a Biologically Relevant Scaffold
The benzimidazole core is a privileged heterocyclic structure found in numerous pharmacologically active compounds.[1][2] Its structural similarity to naturally occurring nucleotides allows it to interact with a wide range of biological macromolecules, making it a cornerstone in drug discovery. This compound (CPMB) is a representative of this class, possessing a scaffold with potential for development into targeted therapeutic agents.
To understand the mechanism of action, cellular uptake, and subcellular localization of such small molecules, it is essential to visualize their journey within a living biological system.[][4] Fluorescent labeling provides a powerful, non-invasive method to track these molecules in real-time with high sensitivity and spatiotemporal resolution.[5][6]
This document provides a comprehensive guide for the chemical functionalization and subsequent fluorescent labeling of CPMB. We present a complete workflow, from the initial synthesis to the application of the final fluorescent probe in live-cell imaging. The protocols are designed to be robust and self-validating, with an emphasis on the rationale behind key experimental steps to ensure successful implementation by researchers in cell biology and drug development.
Principle of the Method: A Three-Stage Strategy
The successful fluorescent labeling of a small molecule like CPMB hinges on a logical, multi-step chemical strategy. Our approach is divided into three core stages, designed to minimally perturb the parent molecule's core structure while introducing a robust fluorescent reporter.
-
Synthesis & Functionalization: The process begins with the synthesis of the CPMB core. Subsequently, a reactive linker is installed on the benzimidazole scaffold. The N1 position of the imidazole ring is an ideal site for modification as it provides a reactive handle for subsequent conjugation without altering the key 2-phenyl substitution pattern.[7] We will introduce a carboxylic acid group via N-alkylation, creating a versatile attachment point.
-
Fluorophore Conjugation: A carefully selected fluorescent dye, activated for reaction with the introduced functional group, is covalently attached to the CPMB-linker construct. This bioconjugation step is critical and requires optimization to ensure high efficiency and yield.[8][9] We will employ a classic carbodiimide-mediated coupling reaction to form a stable amide bond between the CPMB-linker and an amine-containing fluorophore.
-
Purification & Characterization: The final fluorescent probe must be purified to remove unreacted starting materials and dye. Following purification, the probe's identity and photophysical properties are thoroughly characterized to validate its structure and ensure its suitability for imaging applications.
Below is a conceptual workflow illustrating this three-stage process.
Figure 1: Conceptual workflow for the synthesis and validation of a fluorescent CPMB probe.
Detailed Experimental Protocols
Part I: Synthesis and Functionalization of CPMB
This section details the synthesis of the CPMB core and its subsequent functionalization to introduce a carboxylic acid handle.
Materials & Reagents:
-
4-Methyl-1,2-phenylenediamine
-
4-Chlorobenzaldehyde
-
Ethanol (EtOH), Anhydrous
-
Sodium Metabisulfite
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Bromoacetate
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), Anhydrous
-
Lithium Hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Hydrochloric Acid (HCl), 1M
-
Standard glassware for organic synthesis
Protocol 1.1: Synthesis of this compound (CPMB)
-
Rationale: This protocol utilizes the Phillips condensation method, a reliable and high-yielding reaction for benzimidazole synthesis.[10] Refluxing an o-phenylenediamine with an aldehyde in the presence of a mild oxidizing agent or air leads to cyclization and aromatization.
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 4-methyl-1,2-phenylenediamine (10 mmol, 1.22 g) and 4-chlorobenzaldehyde (10 mmol, 1.41 g) in 100 mL of ethanol.
-
Condensation: Add sodium metabisulfite (5 mmol, 0.95 g) to the mixture. Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, the solvent is typically evaporated under reduced pressure. The resulting crude solid is then suspended in a saturated NaHCO₃ solution and stirred for 30 minutes to neutralize any acidic byproducts.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with deionized water, and dry under vacuum. The crude CPMB can be further purified by recrystallization from an ethanol/water mixture to yield the final product.
Protocol 1.2: Synthesis of [2-(4-Chlorophenyl)-5-methyl-1H-benzimidazol-1-yl]acetic acid (CPMB-COOH)
-
Rationale: This two-step procedure first installs an ester-containing linker via N-alkylation, a standard method for functionalizing the benzimidazole nitrogen.[7] The subsequent saponification with lithium hydroxide is a mild and effective way to convert the ester to the desired carboxylic acid without cleaving other sensitive bonds.
-
N-Alkylation: To a solution of CPMB (5 mmol, 1.22 g) in 50 mL of anhydrous DMF, add potassium carbonate (15 mmol, 2.07 g) and ethyl bromoacetate (7.5 mmol, 0.83 mL).
-
Reaction: Stir the mixture at 60°C for 12-16 hours under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction by TLC.
-
Isolation of Ester: Once the reaction is complete, pour the mixture into 200 mL of ice-cold water. A precipitate should form. Collect the solid by vacuum filtration, wash with water, and dry. This intermediate is the ethyl ester of CPMB-COOH.
-
Hydrolysis: Dissolve the crude ethyl ester in a 3:1 mixture of THF and water (80 mL). Add lithium hydroxide (10 mmol, 0.24 g) and stir at room temperature for 3-5 hours.
-
Acidification & Purification: After hydrolysis is complete (monitored by TLC), remove the THF under reduced pressure. Dilute the remaining aqueous solution with 50 mL of water and acidify to pH ~3-4 with 1M HCl. The product, CPMB-COOH, will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Part II: Fluorescent Labeling of CPMB-COOH
This section describes the conjugation of CPMB-COOH with an amine-functionalized fluorophore. We will use BODIPY™ FL Cadaverine as an example dye due to its excellent photophysical properties.[11]
Materials & Reagents:
-
CPMB-COOH (from Part I)
-
BODIPY™ FL Cadaverine (or other amine-functionalized dye)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system for purification
Protocol 2.1: EDC/NHS Coupling of CPMB-COOH with BODIPY FL Cadaverine
-
Rationale: EDC, in combination with NHS, is a highly efficient "zero-length" crosslinking system for forming amide bonds between a carboxylic acid and a primary amine.[12][13] NHS first reacts with the acid to form a semi-stable NHS ester, which is less susceptible to hydrolysis than the EDC-activated acid and reacts efficiently with the amine on the fluorophore.
-
Activation of Carboxylic Acid: In a dry microcentrifuge tube protected from light, dissolve CPMB-COOH (1.2 µmol) in 100 µL of anhydrous DMSO. Add EDC (6 µmol, 1.2 mg) and NHS (3 µmol, 0.35 mg). Let the activation reaction proceed for 30 minutes at room temperature.
-
Fluorophore Addition: Dissolve BODIPY FL Cadaverine (1 µmol) in 50 µL of anhydrous DMSO. Add this solution to the activated CPMB-COOH mixture.
-
Coupling Reaction: Add a mild base such as TEA or DIPEA (5 µmol, ~0.7 µL) to the reaction mixture to neutralize the hydrochloride salt of EDC and facilitate the reaction. Stir the reaction overnight at room temperature in the dark.
-
Purification: The final fluorescent probe must be purified from unreacted dye and starting material. RP-HPLC is the method of choice. Use a C18 column with a gradient of acetonitrile in water (with 0.1% trifluoroacetic acid) as the mobile phase. Collect fractions and identify the product peak by monitoring absorbance at the λmax of both the CPMB core (~310 nm) and the fluorophore (e.g., ~503 nm for BODIPY FL).
-
Final Product: Lyophilize the pure HPLC fractions to obtain the final fluorescent probe (CPMB-BODIPY) as a solid. Store desiccated and protected from light at -20°C.
Part III: Characterization and Data Presentation
The identity and purity of the final CPMB-BODIPY probe must be confirmed.
Protocol 3.1: Physicochemical and Photophysical Characterization
-
Mass Spectrometry: Confirm the molecular weight of the final conjugate using High-Resolution Mass Spectrometry (HRMS) to verify successful coupling.
-
NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the final structure, though the amount of material may be limiting.
-
Photophysical Properties:
-
Dissolve the purified probe in a suitable solvent (e.g., DMSO or PBS).
-
Measure the UV-Vis absorption spectrum on a spectrophotometer to determine the maximum absorption wavelength (λabs).[5]
-
Measure the fluorescence emission spectrum on a spectrofluorometer (exciting at or near λabs) to determine the maximum emission wavelength (λem).[14]
-
Calculate the Stokes shift (λem - λabs). A larger Stokes shift is generally desirable to minimize signal overlap.[15]
-
Determine the fluorescence quantum yield (Φ) relative to a known standard (e.g., Fluorescein in 0.1 M NaOH, Φ = 0.95).[14]
-
Table 1: Expected Photophysical Properties of CPMB-BODIPY Probe
| Property | Expected Value | Rationale / Significance |
| λabs (max) | ~503 nm | Corresponds to the BODIPY FL fluorophore; dictates the optimal excitation wavelength for microscopy.[11] |
| λem (max) | ~512 nm | The peak of the emitted fluorescence signal; determines the emission filter required for imaging.[11] |
| Stokes Shift | ~9 nm | Relatively small, which is typical for BODIPY dyes. Careful filter selection is necessary.[15] |
| Quantum Yield (Φ) | > 0.8 | High quantum yield indicates high fluorescence efficiency, leading to a brighter signal.[5][16] |
| Molar Extinction Coeff. (ε) | > 80,000 M⁻¹cm⁻¹ | High value indicates strong light absorption, contributing to overall probe brightness.[16] |
Application Protocol: Live-Cell Imaging
This protocol provides a general guideline for using the CPMB-BODIPY probe to stain and visualize live cells.
Materials & Reagents:
-
CPMB-BODIPY probe stock solution (1 mM in DMSO)
-
Live-cell imaging medium (e.g., phenol red-free DMEM)[17]
-
Phosphate-Buffered Saline (PBS)
-
Hoechst 33342 or DAPI for nuclear counterstaining (optional)
-
Cells of interest (e.g., HeLa, U2OS) cultured on imaging-grade glass-bottom dishes
-
Fluorescence microscope (confocal recommended) with appropriate filter sets
Figure 2: Step-by-step workflow for live-cell imaging with the CPMB-BODIPY probe.
Protocol 4.1: Staining and Imaging of Live Cells
-
Rationale: This protocol is optimized to allow for sufficient uptake of the small molecule probe into the cells while minimizing background fluorescence from unbound probe in the medium.[18] Using phenol red-free medium is crucial to reduce background fluorescence, especially in the green channel.[17]
-
Cell Preparation: One day prior to imaging, seed your cells of interest onto glass-bottom imaging dishes at a density that will result in 60-80% confluency on the day of the experiment.
-
Probe Loading: On the day of the experiment, prepare the loading solution by diluting the 1 mM CPMB-BODIPY stock solution to a final concentration of 1-10 µM in pre-warmed, serum-free, phenol red-free cell culture medium.
-
Scientist's Note: The optimal concentration and incubation time should be determined empirically for each cell type. Start with 5 µM for 30 minutes.
-
-
Incubation: Aspirate the culture medium from the cells and add the probe-containing loading solution. Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.
-
Wash: Remove the loading solution and wash the cells twice with pre-warmed PBS or imaging medium to eliminate extracellular background signal.
-
Imaging: Add fresh, pre-warmed imaging medium to the dish. If desired, add a nuclear counterstain like Hoechst 33342 (1 µg/mL) for the last 10 minutes of incubation. Immediately transfer the dish to the microscope stage, which should be equipped with an environmental chamber to maintain 37°C and 5% CO₂.
-
Microscopy Settings:
-
Excitation: For CPMB-BODIPY, use a ~488 nm laser line. For Hoechst, use a ~405 nm laser line.
-
Emission: Collect BODIPY fluorescence using a bandpass filter of approximately 500-550 nm. Collect Hoechst fluorescence using a bandpass filter of approximately 420-480 nm.
-
Image Acquisition: Use the lowest possible laser power and shortest exposure time that provides an adequate signal-to-noise ratio to minimize phototoxicity and photobleaching.[17][18]
-
References
-
Hoffman, R.M. (Ed.). (2012). In Vivo Cellular Imaging Using Fluorescent Proteins: Methods and Protocols. Springer Science & Business Media. [Link]
-
Vichem. Fluorescent labeling of small molecules. [Link]
-
Rojas-Duran, M. F., et al. (2021). Comparative photophysical properties of some widely used fluorescent proteins under two-photon excitation conditions. Scientific Reports. [Link]
-
Wikipedia. Bioconjugation. [Link]
-
Ran, C., et al. (2016). Rational Design of Small Molecule Fluorescent Probes for Biological Applications. ACS Chemical Biology. [Link]
-
Hermanson, G.T. (1995). Small-molecule-protein conjugation procedures. Methods in Molecular Biology. [Link]
-
Bio-Synthesis, Inc. Small Molecule Drug Conjugation. [Link]
-
Roots Analysis. (2024). Bioconjugation of Molecules: A Novel Advancement in Therapeutics. [Link]
-
Eustaquio, R., et al. (2024). Affordable Small Molecules as Promising Fluorescent Labels for Biomolecules. Molecules. [Link]
-
Wang, J., et al. (2018). A benzimidazole functionalized NDI derivative for recyclable fluorescent detection of cyanide in water. RSC Advances. [Link]
-
Linden, J.F., et al. (2020). The pH-dependent photophysical and spectral properties of pH-sensing green fluorescent proteins. Biophysical Journal. [Link]
-
Miller, E.W., et al. (2017). Identification of Fluorescent Small Molecule Compounds for Synaptic Labeling by Image-Based, High-Content Screening. ACS Chemical Neuroscience. [Link]
-
Gotor, R., et al. (2024). Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. International Journal of Molecular Sciences. [Link]
-
Hashim, N.H., et al. (2012). 2-(4-Chlorophenyl)-1-phenyl-1H-benzimidazole. Acta Crystallographica Section E. [Link]
-
ResearchGate. Common Commercially Available Fluorophores and Their Properties. [Link]
-
ResearchGate. Benzimidazole as a structural unit in fluorescent chemical sensors: the hidden properties of a multifunctional heterocyclic scaffold. [https://www.researchgate.net/publication/343048569_Benzimidazole_as_a_structural_unit_in_fluorescent_chemical_sensors_the_hidden_properties_of_a_multifunctional_heterocyclic_scaffold]([Link]_ heterocyclic_scaffold)
-
Ministry of Health and Prevention, UAE. Design, photophysical properties, and applications of fluorene-based fluorophores in two-photon fluorescence bioimaging: A review. [Link]
-
Der Pharma Chemica. Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). [Link]
-
ACS Chemical Neuroscience. Identification of Fluorescent Small Molecule Compounds for Synaptic Labeling by Image-Based, High-Content Screening. [Link]
-
MDPI. New Benzimidazole-Based pH-Sensitive Fluorescent Probes. [Link]
-
Jian, F.F., et al. (2006). 2-(4-Chlorophenyl)-1H-benzimidazole. Acta Crystallographica Section E. [Link]
-
Appert-Collin, A., et al. (2014). Fluorescence Live Cell Imaging. Methods in Molecular Biology. [Link]
-
ResearchGate. In vivo cellular imaging using fluorescent proteins - Methods and Protocols. [Link]
-
MDPI. Affordable Small Molecules as Promising Fluorescent Labels for Biomolecules. [Link]
-
MDPI. Synthesis, Characterization, and Antifungal Activity of Novel Benzo[8][19]imidazo[1,2-d][][4][19]triazine Derivatives. [Link]
-
ResearchGate. Benzimidazole and benzothiazole conjugated Schiff base as fluorescent sensors for Al3+ and Zn2+. [Link]
-
Globe Thesis. Synthesis And Fluorescence Properties Of Benzimidazole Derivatives. [Link]
-
DergiPark. SYNTHESIS AND STRUCTURE ELUCIDATION OF NEW METHYL 1H-BENZIMIDAZOLE-5-CARBOXYLATE DERIVATIVES. [Link]
-
MDPI. A Benzimidazole-Based Fluorescent Probe for the Selective Recognition of Cobalt (II) Ions. [Link]
-
National Institutes of Health. A fluorescent ESIPT-based benzimidazole platform for the ratiometric two-photon imaging of ONOO– in vitro and ex vivo. [Link]
-
PubChem. 2-(4-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. globethesis.com [globethesis.com]
- 4. In Vivo Cellular Imaging Using Fluorescent Proteins. Methods and Protocols | Anticancer Research [ar.iiarjournals.org]
- 5. Rational Design of Small Molecule Fluorescent Probes for Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Bioconjugation - Wikipedia [en.wikipedia.org]
- 9. Bioconjugation of Molecules: Advancement in Therapeutics [rootsanalysis.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Small Molecule Drug Conjugation - Bio-Synthesis, Inc. [biosyn.com]
- 14. Identification of Fluorescent Small Molecule Compounds for Synaptic Labeling by Image-Based, High-Content Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. The pH‐dependent photophysical and spectral properties of pH‐sensing green fluorescent proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fluorescence Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. par.nsf.gov [par.nsf.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Chlorophenyl)-5-methyl-1H-benzoimidazole
Welcome to the technical support center for the synthesis of 2-(4-Chlorophenyl)-5-methyl-1H-benzoimidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important benzimidazole derivative. The information provided herein is a synthesis of established protocols and field-proven insights to ensure scientific integrity and practical applicability.
Introduction
The synthesis of 2-arylbenzimidazoles, such as this compound, is a cornerstone reaction in medicinal chemistry due to the wideranging biological activities of this scaffold, including anticancer, antimicrobial, and antiviral properties. The most common and direct route is the condensation of an o-phenylenediamine derivative with an aromatic aldehyde. While seemingly straightforward, this reaction is often plagued by issues that can significantly reduce the final yield and purity. This guide provides a structured, question-and-answer-based approach to troubleshoot these problems and enhance your synthetic outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental issues you may encounter during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
A1: Low yields are a frequent challenge in benzimidazole synthesis and can stem from several factors. Here’s a systematic approach to diagnosing and resolving the issue:
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters. High temperatures can lead to the degradation of starting materials or the final product, while insufficient heat may result in an incomplete reaction.[1]
-
Inappropriate Catalyst or Lack Thereof: While the reaction can proceed without a catalyst, its absence often leads to significantly lower yields and extended reaction times.[1] The choice of catalyst is also crucial.
-
Recommendation: A variety of catalysts can be employed, including Lewis acids (e.g., In(OTf)₃, Zn(OTf)₂), Brønsted acids (e.g., p-toluenesulfonic acid), or heterogeneous catalysts.[3][4] For instance, using a catalyst has been shown to increase yields from as low as 32% to over 95% in some cases.[1]
-
-
Purity of Reactants: Impurities in the 4-methyl-1,2-phenylenediamine or 4-chlorobenzaldehyde can introduce side reactions or inhibit the primary reaction pathway.
-
Recommendation: Ensure the purity of your starting materials. Recrystallize or purify them if necessary. The o-phenylenediamine, in particular, is susceptible to oxidation and should be stored under an inert atmosphere if possible.
-
-
Side Reactions: The formation of byproducts can consume starting materials and complicate purification. A common side reaction is the formation of a 1,2-disubstituted benzimidazole, especially if an excess of the aldehyde is used.[5]
-
Recommendation: Use a stoichiometric ratio of the diamine and aldehyde (1:1) to favor the formation of the desired 2-substituted benzimidazole.[5]
-
Q2: I am observing multiple spots on my TLC plate, even after the reaction should be complete. What are these byproducts and how can I minimize them?
A2: The presence of multiple spots on a TLC plate indicates a mixture of products. Besides unreacted starting materials, common byproducts in this synthesis include:
-
Bis-benzimidazole: This can form if the stoichiometry is not carefully controlled.
-
Schiff Base Intermediate: The initial condensation product of the diamine and aldehyde is a Schiff base, which then cyclizes. Incomplete cyclization will leave this intermediate in the reaction mixture.
-
Oxidation Products: o-Phenylenediamines are prone to oxidation, which can lead to colored, polymeric byproducts.
Minimization Strategies:
-
Control Stoichiometry: As mentioned, a 1:1 molar ratio of 4-methyl-1,2-phenylenediamine to 4-chlorobenzaldehyde is crucial.
-
Ensure Complete Cyclization: Adequate heating and reaction time are necessary for the cyclization of the Schiff base intermediate. The use of an acid catalyst can facilitate this step.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize the oxidation of the o-phenylenediamine.
Q3: The color of my reaction mixture is very dark, and the final product is difficult to purify. What causes this and how can I obtain a cleaner product?
A3: Dark coloration is typically due to the formation of oxidation products from the o-phenylenediamine.
Solutions:
-
Use High-Purity Starting Materials: Ensure the 4-methyl-1,2-phenylenediamine is of high purity and has not been exposed to air and light for extended periods.
-
Degas Solvents: Using degassed solvents can help to remove dissolved oxygen, which can contribute to oxidation.
-
Purification: If a colored product is obtained, purification can be achieved through:
-
Recrystallization: Ethanol or a mixture of ethanol and water is often a suitable solvent system for recrystallizing benzimidazole derivatives.[6]
-
Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with activated carbon can help to remove colored impurities.[7]
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) can be used for purification.
-
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The reaction proceeds through a condensation-cyclization mechanism. First, one of the amino groups of 4-methyl-1,2-phenylenediamine attacks the carbonyl carbon of 4-chlorobenzaldehyde to form a hemiaminal intermediate. This intermediate then dehydrates to form a Schiff base (imine). The second amino group then performs an intramolecular nucleophilic attack on the imine carbon, leading to a dihydrobenzimidazole intermediate, which subsequently undergoes oxidation (often by air) to yield the aromatic this compound.
Caption: General reaction mechanism for benzimidazole synthesis.
Q2: What are some recommended solvent and catalyst combinations for this synthesis?
A2: The choice of solvent and catalyst can significantly impact the reaction efficiency. Here is a summary of commonly used systems:
| Solvent | Catalyst | Typical Conditions | Reference |
| Ethanol | Reflux (no catalyst) | Reflux for several hours | [2][8] |
| Methanol | Cu(OH)₂ | Room temperature, open oxygen environment | [9] |
| Acetonitrile | Lanthanum chloride (10 mol%) | Room temperature | [10] |
| Water | Er(OTf)₃ (10 mol%) | 1°C | [5] |
| Solvent-free | Indium triflate [In(OTf)₃] | Room temperature | [3] |
Q3: How do I properly characterize the final product, this compound?
A3: Proper characterization is essential to confirm the identity and purity of your synthesized compound. The following techniques are recommended:
-
Melting Point: Compare the observed melting point with the literature value. A sharp melting point is indicative of a pure compound.
-
Thin Layer Chromatography (TLC): A single spot on the TLC plate in an appropriate solvent system suggests a high degree of purity.
-
Spectroscopic Methods:
-
¹H NMR (Proton Nuclear Magnetic Resonance): This will confirm the presence and connectivity of all protons in the molecule. The aromatic and methyl protons will have characteristic chemical shifts.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This will show the number of unique carbon environments in the molecule.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Look for characteristic peaks, such as the N-H stretch of the imidazole ring.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
Experimental Protocols
General Procedure for the Synthesis of this compound:
-
Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methyl-1,2-phenylenediamine (1 equivalent) in a suitable solvent (e.g., ethanol).
-
Aldehyde Addition: Add 4-chlorobenzaldehyde (1 equivalent) to the solution.
-
Catalyst Addition (Optional but Recommended): Add a catalytic amount of a suitable catalyst (e.g., a few drops of glacial acetic acid or a Lewis acid).
-
Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC. The reaction is typically complete within a few hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by vacuum filtration. Wash the solid with cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Neutralize the residue with a dilute base solution (e.g., 10% sodium hydroxide) until the mixture is just alkaline.[6][7]
-
Collect the crude product by vacuum filtration, washing with cold water.[6][7]
-
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethanol/water mixture) to obtain the pure this compound.
Caption: Step-by-step experimental workflow for synthesis.
References
- Troubleshooting Low Yields in the Synthesis of Substituted Benzimidazoles: A Technical Support Guide - Benchchem.
- Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity - Beilstein Journals.
- Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transform
- Review On Synthesis Of Benzimidazole
- Recent achievements in the synthesis of benzimidazole deriv
- Ruthenium(II)
- Optimum conditions for the preparation of 2-(4-chlorophenyl)-1H-benzo[d]imidazol.
- Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - MDPI.
- Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl) - Der Pharma Chemica.
- BENZIMIDAZOLE STUDIES. I.
- Synthesis of 2-arylbenzimidazole and 2-arylbenzothiazole with ruthenium(II)
- A Simple, Efficient Synthesis of 2-Aryl Benzimidazoles Using Silica Supported Periodic Acid Catalyst and Evaluation of Anticancer Activity - PubMed Central.
- Synthesis of 2-Arylbenzimidazoles a in different conditions after 15 min - ResearchG
- 2-(4-Chlorophenyl)-1-phenyl-1H-benzimidazole - PMC - NIH.
- Benzimidazole - Organic Syntheses Procedure.
- A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candid
- Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review - ResearchG
-
Synthesis, Characterization, and Antifungal Activity of Novel Benzo[4][10]imidazo[1,2-d][1][5][10]triazine Derivatives - MDPI.
- Benzimidazole synthesis - Organic Chemistry Portal.
- 2-(4-Chlorophenyl)
- To synthesize Benzimidazole from o-phenylenediamine. - CUTM Courseware.
- Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase - PMC - NIH.
- Technical Support Center: Optimizing the Synthesis of 2-methyl-1H-Benzimidazole-4-methanol - Benchchem.
- A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ)
- WO2013150545A2 - Process for the preparation of benzimidazole derivatives and salts thereof - Google P
- A facile and efficient synthesis of benzimidazole as potential anticancer agents - Indian Academy of Sciences.
- EP1498416A1 - A process for the optical purification of benzimidazole derivatives - Google P
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 5. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 2-(4-Chlorophenyl)-1-phenyl-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. ijariie.com [ijariie.com]
Technical Support Center: Overcoming Solubility Challenges with 2-(4-Chlorophenyl)-5-methyl-1H-benzoimidazole
Introduction
Welcome to the technical support center for 2-(4-Chlorophenyl)-5-methyl-1H-benzoimidazole. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound. As a benzimidazole derivative, this compound often presents significant challenges in achieving desired concentrations in aqueous media for biological assays and formulation development. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to directly address these issues. The methodologies described herein are grounded in established principles of pharmaceutical sciences to ensure reliable and reproducible results.
Compound Profile
| Property | Value | Source |
| IUPAC Name | 2-(4-chlorophenyl)-5-methyl-1H-benzimidazole | [1] |
| Molecular Formula | C₁₄H₁₁ClN₂ | ChemSynthesis[2] |
| Molecular Weight | 242.71 g/mol | ChemSynthesis[2] |
| Predicted XLogP3-AA | 4.4 | [1] |
| General Description | A member of the benzimidazole class, characterized by a hydrophobic nature. | [3] |
The high predicted XLogP3-AA value suggests poor aqueous solubility.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Initial Dissolution & Stock Solution Preparation
Q1: My compound, this compound, won't dissolve in my aqueous assay buffer. What should I do first?
A1: Direct dissolution in aqueous buffers is highly unlikely to succeed due to the compound's hydrophobic nature. The first step is to prepare a concentrated stock solution in a suitable organic solvent.
-
Expert Insight: The goal is to first achieve complete dissolution in a water-miscible organic solvent before attempting to introduce it into an aqueous environment. This minimizes precipitation caused by "solvent shock."[3]
Recommended Organic Solvents for Stock Solutions:
| Solvent | Rationale | Considerations |
| Dimethyl Sulfoxide (DMSO) | Excellent solubilizing power for a wide range of hydrophobic compounds. | Can be toxic to cells at higher concentrations. It is generally recommended to keep the final concentration of DMSO below 0.5%.[3] |
| Ethanol (EtOH) | A less toxic alternative to DMSO, suitable for many cell-based assays. | May not be as effective as DMSO for highly insoluble compounds. |
| N,N-Dimethylformamide (DMF) | A strong solvent, useful for compounds that are difficult to dissolve in DMSO or ethanol. | Higher toxicity profile; handle with appropriate safety precautions. |
Protocol 1: Preparation of a Concentrated Stock Solution
-
Weigh out the desired amount of this compound.
-
Add a small volume of your chosen organic solvent (e.g., DMSO).
-
Vortex or sonicate the mixture until the compound is completely dissolved. Gentle heating (37°C) may be applied if necessary, but monitor for any signs of degradation.
-
Once dissolved, you can make serial dilutions in the same organic solvent to create a range of stock concentrations.
Working with Aqueous Solutions & Preventing Precipitation
Q2: I have a 10 mM stock in DMSO, but when I add it to my cell culture media, it immediately precipitates. How can I prevent this?
A2: This phenomenon, known as "solvent shock," is common when a concentrated organic stock is rapidly diluted into an aqueous medium. [3] The key is to control the dilution process and consider the use of co-solvents or other solubilizing agents in your final assay buffer.
Troubleshooting Workflow for Aqueous Dilution
Caption: Initial troubleshooting for precipitation.
-
Serial Dilution: Instead of a single large dilution, perform a series of smaller dilutions. For example, dilute your 10 mM stock to 1 mM in DMSO first, then add this to your aqueous buffer.
-
Vortexing: Add the stock solution dropwise to the aqueous buffer while continuously vortexing. This rapid mixing can help to disperse the compound before it has a chance to aggregate and precipitate.
-
Co-solvents: The inclusion of a co-solvent in the final aqueous solution can increase the solubility of your compound.[4][5] Water-miscible organic solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) can be used.[]
Advanced Solubilization Strategies
Q3: I've tried co-solvents, but I still can't reach my target concentration without precipitation. What other methods can I explore?
A3: For compounds with very low aqueous solubility, more advanced formulation strategies are often necessary. These techniques aim to alter the physicochemical properties of the compound or its microenvironment to favor dissolution.
1. pH Adjustment
The solubility of ionizable compounds can be significantly influenced by the pH of the solution.[7][8] For benzimidazole derivatives, which can be protonated or deprotonated, pH adjustment is a powerful tool.[][9]
-
Mechanism: By adjusting the pH, you can shift the equilibrium towards the more soluble ionized form of the compound.[10]
-
Expert Insight: It is crucial to determine the pH-solubility profile of your compound to identify the optimal pH range for dissolution.
-
Prepare a series of buffers with a range of pH values (e.g., pH 2 to pH 10).
-
Add an excess amount of this compound to a small volume of each buffer.
-
Equilibrate the samples by shaking or rotating for 24-48 hours at a constant temperature.
-
Filter the saturated solutions using a 0.22 µm syringe filter to remove any undissolved solid.
-
Quantify the concentration of the dissolved compound in each filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Plot the solubility (concentration) as a function of pH.
2. Use of Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11] They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic molecule and increasing its apparent water solubility.[12][13][14]
-
Mechanism: The hydrophobic drug molecule partitions into the hydrophobic core of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts with the aqueous environment.[15]
-
Commonly Used Cyclodextrins:
-
Prepare a series of aqueous solutions with increasing concentrations of a cyclodextrin (e.g., 0-50 mM HP-β-CD).
-
Add an excess amount of this compound to each solution.
-
Equilibrate, filter, and quantify the dissolved compound as described in Protocol 2.
-
Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. The slope of this line can provide information about the complexation stoichiometry and binding constant.
3. Solid Dispersions
Solid dispersion is a technique where the poorly soluble drug is dispersed in a hydrophilic carrier matrix at a solid state.[17][18] This can enhance the dissolution rate and bioavailability.[19][20]
-
Mechanism: The drug can be present in an amorphous state or as fine crystalline particles within the carrier, leading to a higher surface area and improved wettability.[21]
-
Common Carriers: Polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP), and hydroxypropyl methylcellulose (HPMC).[17]
-
Preparation Methods:
-
Melting/Fusion Method: The drug and carrier are melted together and then rapidly solidified.[20]
-
Solvent Evaporation Method: The drug and carrier are dissolved in a common solvent, which is then evaporated.[22]
-
Hot-Melt Extrusion: A more advanced technique that uses an extruder to mix and melt the drug and carrier.[20]
-
Decision-Making Workflow for Advanced Solubilization
Caption: Selecting an advanced solubilization strategy.
Formulation Considerations for In Vivo Studies
Q4: I need to prepare an oral formulation of this compound for animal studies. What excipients should I consider?
A4: Formulating a poorly soluble compound for oral delivery requires careful selection of excipients to enhance dissolution and absorption. [23] Benzimidazole derivatives can also be acid-labile, which adds another layer of complexity.[24][25]
Key Excipient Categories for Oral Formulations:
| Excipient Type | Function | Examples |
| Diluents/Fillers | Provide bulk to the formulation. | Microcrystalline cellulose, Lactose, Mannitol[23][26] |
| Binders | Promote adhesion of particles. | Povidone, Hydroxypropyl methylcellulose (HPMC)[23] |
| Disintegrants | Promote breakup of the dosage form in the GI tract. | Croscarmellose sodium, Sodium starch glycolate[23] |
| Surfactants/Solubilizers | Enhance wetting and solubilization. | Polysorbate 80, Sodium lauryl sulfate[27] |
| Enteric Coating Polymers | Protect acid-labile drugs from the acidic environment of the stomach. | Eudragit®, Cellulose acetate phthalate[25] |
-
Expert Insight: For acid-labile benzimidazoles, an enteric-coated formulation is often necessary to protect the active pharmaceutical ingredient (API) from degradation in the stomach and allow for its release in the more neutral pH of the small intestine.[24] An insulating layer between the drug core and the enteric coating may also be beneficial.[26]
Summary and Key Takeaways
Overcoming the solubility challenges of this compound requires a systematic approach, starting with the proper preparation of stock solutions and progressing to more advanced formulation strategies as needed.
-
Always start with a concentrated stock solution in a suitable organic solvent like DMSO.
-
Mitigate "solvent shock" by using controlled dilution techniques and vortexing.
-
For persistent solubility issues, systematically investigate advanced methods such as pH adjustment, cyclodextrin complexation, and solid dispersions.
-
For in vivo oral formulations, consider the use of solubility-enhancing excipients and protective enteric coatings.
By understanding the underlying physicochemical principles and applying the troubleshooting strategies outlined in this guide, researchers can successfully work with this challenging compound and achieve reliable and meaningful experimental outcomes.
References
- Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. PubMed Central.
- Vertex AI Search. (n.d.). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education and Research.
- Vertex AI Search. (n.d.). cyclodextrin in novel formulations and solubility enhancement techniques: a review.
- Vertex AI Search. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library.
- Vertex AI Search. (n.d.). Improving solubility – a close look at available approaches. Merck Millipore.
- Vertex AI Search. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. NIH.
- Vertex AI Search. (n.d.). Solid Dispersion Techniques Improve Solubility of Poorly Water-Soluble Drug: A Review. IJPPR.
- Vertex AI Search. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace.
- Vertex AI Search. (n.d.). Solid Dispersions: an Approach to Enhance Solubility of poorly Water Soluble Drug. SciSpace.
- Vertex AI Search. (n.d.). Cyclodextrins in Formulation Development: Complexation and Stability Enhance.
- Vertex AI Search. (n.d.). Solubility Enhancement Techniques. Pharmaguideline.
- Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Semantic Scholar.
- Vertex AI Search. (n.d.). Cosolvent. Wikipedia.
- Vertex AI Search. (n.d.). Technical Support Center: Enhancing Benzimidazole Compound Solubility for Biological Assays. Benchchem.
- Vertex AI Search. (2026, January 7). pH adjustment: Significance and symbolism.
- Vertex AI Search. (2025, December 23). Co-solvent: Significance and symbolism.
- Vertex AI Search. (n.d.). Stable oral formulation containing benzimidazole derivative. Google Patents.
- Vertex AI Search. (n.d.). 2-(4-Chlorophenyl)benzimidazole. PubChem.
- Vertex AI Search. (2019, January 3). 16.4: The Effects of pH on Solubility. Chemistry LibreTexts.
- Vertex AI Search. (n.d.). Delayed Release Pharmaceutical Compositions. Quick Company.
- Vertex AI Search. (n.d.). pH Adjustment and Co-Solvent Optimization. BOC Sciences.
- Vertex AI Search. (2000, September 13). Solid oral pharmaceutical formulation of modified release that contains an acid labile benzimidazole compound. European Patent.
- Vertex AI Search. (2025, December 20). How Does pH Impact Ionic Compound Solubility? YouTube.
- Vertex AI Search. (n.d.). N-(4-chlorophenyl)-5-methyl-1H-benzimidazol-2-amine. ChemSynthesis.
- Vertex AI Search. (n.d.). Combined effect of complexation and pH on solubilization. PubMed - NIH.
- Vertex AI Search. (n.d.). Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research.
- Vertex AI Search. (n.d.). Excipients used in the Formulation of Tablets. Open Access Journals.
- Vertex AI Search. (2025, August 5). Solubilizing Excipients in Oral and Injectable Formulations. ResearchGate.
Sources
- 1. 2-(4-Chlorophenyl)benzimidazole | C13H9ClN2 | CID 759417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Cosolvent - Wikipedia [en.wikipedia.org]
- 5. Co-solvent: Significance and symbolism [wisdomlib.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. PH adjustment: Significance and symbolism [wisdomlib.org]
- 10. Combined effect of complexation and pH on solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. [PDF] Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics | Semantic Scholar [semanticscholar.org]
- 16. ar.iiarjournals.org [ar.iiarjournals.org]
- 17. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 18. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 19. japer.in [japer.in]
- 20. scispace.com [scispace.com]
- 21. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 22. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 23. rroij.com [rroij.com]
- 24. Delayed Release Pharmaceutical Compositions [quickcompany.in]
- 25. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 26. WO2002032425A2 - Stable oral formulation containing benzimidazole derivative - Google Patents [patents.google.com]
- 27. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for 2-(4-Chlorophenyl)-5-methyl-1H-benzoimidazole Derivatization
Welcome to the technical support center for the synthesis and derivatization of 2-(4-chlorophenyl)-5-methyl-1H-benzoimidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the purity of your target compounds.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the synthesis and derivatization of this compound.
Q1: What is the most common and reliable method for synthesizing the this compound core?
A1: The most prevalent and robust method is the condensation reaction between 4-methyl-1,2-phenylenediamine and 4-chlorobenzaldehyde. This reaction, a variation of the Phillips-Ladenburg synthesis, is widely used due to the commercial availability of the starting materials and its generally good yields. The reaction is typically acid-catalyzed and involves the formation of a Schiff base intermediate, which then undergoes cyclization and aromatization to form the benzimidazole ring.
Q2: My synthesis of the parent benzimidazole is resulting in a low yield. What are the first parameters I should investigate?
A2: Low yields are a common challenge. The first parameters to optimize are typically the choice of catalyst and solvent. The reaction temperature and time also play a crucial role. For instance, screening different solvents can have a significant impact; polar solvents like ethanol or methanol often facilitate the reaction. Without a catalyst, conversion rates can be low, and reaction times much longer.
Q3: I am observing the formation of multiple products during the N-alkylation of this compound. How can I improve the regioselectivity?
A3: This is a classic issue with unsymmetrical benzimidazoles. The N-alkylation can occur at either the N-1 or N-3 position, leading to a mixture of regioisomers (5-methyl and 6-methyl derivatives). The outcome is influenced by both steric and electronic factors. To favor alkylation at the less hindered nitrogen (N-1, leading to the 5-methyl isomer), a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as THF or DMF is often effective.
Q4: What are some common impurities I should look out for, and how can I minimize them?
A4: Common impurities include unreacted starting materials, over-alkylated products (in derivatization reactions), and colored byproducts arising from the oxidation of the phenylenediamine starting material. To minimize these, ensure the purity of your starting materials, use an inert atmosphere (like nitrogen or argon) if you observe significant color formation, and carefully control the stoichiometry of your reagents, especially the alkylating agent.
Part 2: Troubleshooting Guides
This section provides a more detailed approach to resolving specific experimental issues.
Guide 1: Low Yield in the Synthesis of this compound
Problem: The condensation reaction of 4-methyl-1,2-phenylenediamine and 4-chlorobenzaldehyde is providing a low yield of the desired product.
Workflow for Troubleshooting Low Yield:
Caption: Troubleshooting workflow for low reaction yield.
-
Purity of Starting Materials: 4-methyl-1,2-phenylenediamine is susceptible to oxidation, which can lead to colored impurities and reduced yield. Use freshly sourced or purified diamine. The purity of 4-chlorobenzaldehyde is also critical.
-
Catalyst Optimization: While the reaction can proceed without a catalyst, yields are often significantly improved with one. Acid catalysts like p-toluenesulfonic acid (p-TsOH) or mineral acids are common. For greener approaches, heterogeneous catalysts can be employed. Start with a catalytic amount (e.g., 10 mol%) and adjust as needed.
-
Solvent Selection: The choice of solvent can influence both the reaction rate and yield. Polar protic solvents like ethanol are commonly used. A solvent screen is a valuable optimization step.
-
Temperature and Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time. Higher temperatures can sometimes lead to side reactions and decomposition.
-
Purification Losses: Ensure that the product is not being lost during workup and purification. Check the solubility of your product in the wash and extraction solvents.
Guide 2: Poor Regioselectivity in N-Alkylation
Problem: N-alkylation of this compound results in a difficult-to-separate mixture of the 5-methyl and 6-methyl isomers.
Understanding the Regioselectivity:
The two nitrogen atoms in the imidazole ring of 5-methyl-substituted benzimidazoles are not equivalent. N-alkylation can lead to two regioisomers. The ratio of these isomers is dependent on the reaction conditions.
Caption: N-alkylation of 5-methyl-substituted benzimidazole leading to regioisomers.
-
Choice of Base and Solvent: This is the most critical factor.
-
For the Less Hindered Isomer (5-methyl): Use a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The bulky base will preferentially deprotonate the more accessible N-H, and the subsequent alkylation will occur at that position.
-
For the More Hindered Isomer (6-methyl): Achieving high selectivity for the more sterically hindered isomer is challenging with standard methods. Specialized procedures, sometimes involving biocatalysis, may be required.
-
-
Nature of the Alkylating Agent: Bulky alkylating agents will further favor the formation of the less hindered isomer.
-
Temperature: Lower reaction temperatures can sometimes improve selectivity.
Part 3: Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general and effective method for the synthesis of the parent benzimidazole.
Reaction Scheme:
Caption: Synthesis of the target benzimidazole.
Materials:
-
4-methyl-1,2-phenylenediamine
-
4-chlorobenzaldehyde
-
p-Toluenesulfonic acid (p-TsOH)
-
Ethanol
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 4-methyl-1,2-phenylenediamine (1.0 eq) in ethanol, add 4-chlorobenzaldehyde (1.0 eq) and a catalytic amount of p-toluenesulfonic acid (0.1 eq).
-
Reflux the reaction mixture and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Protocol 2: N-Alkylation of this compound
This protocol is designed to favor the formation of the less hindered 5-methyl isomer.
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the regioisomers.
Part 4: Data and Characterization
Table 1: Comparison of Reaction Conditions for Benzimidazole Synthesis
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| None | Ethanol | Reflux | 12 | Low | [General Observation] |
| p-TsOH | Ethanol | Reflux | 4-6 | Good-Excellent | [General Observation] |
| NH4Cl | Ethanol | 80 | 2 | 82 | [1] |
| Microwave | PPA | - | 4-8 min | >80 | [2][3] |
Yields are generalized and can vary based on the specific substrate and scale.
Table 2: Common Derivatization Reactions of the Benzimidazole N-H
| Reaction | Reagents | Product | Key Considerations |
| N-Alkylation | Alkyl halide, Base (NaH, K2CO3) | N-Alkyl benzimidazole | Regioselectivity is a major challenge for unsymmetrical benzimidazoles. |
| N-Arylation | Aryl halide, Cu or Pd catalyst, Base | N-Aryl benzimidazole | Requires a metal catalyst and specific ligands. |
| N-Acylation | Acyl chloride or anhydride, Base | N-Acyl benzimidazole | Generally proceeds readily, but the acyl group can be labile. |
| Michael Addition | α,β-Unsaturated carbonyl/nitrile, Base | N-Michael adduct | A method for introducing a carbon chain with a functional group.[4][5][6][7] |
Reference Spectroscopic Data
Note: The following data is for the closely related 2-(4-chlorophenyl)-1H-benzoimidazole . The data for the 5-methyl analog will be very similar, with the addition of a methyl signal in the 1H and 13C NMR spectra and slight shifts in the aromatic region.
-
¹H NMR (DMSO-d₆, 500 MHz): δ 12.9 (s, 1H, NH), 8.15 (d, 2H), 7.49-7.64 (m, 4H), 7.20 (m, 2H).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ 111.1, 118.6, 121.9, 126.2, 128.6, 129.5, 130.0, 134.8, 143.5, 151.0.
-
IR (KBr, cm⁻¹): 3038, 1440, 1410, 1268, 950, 754.
-
MS (ESI): m/z 229.0527 [M+H]⁺.[8]
References
-
Der Pharma Chemica, 2011, 3(6): 363-373. (Link: [Link])
-
Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 2011, 50B(4), 546-552. (Link: [Link])
-
ResearchGate. (Link: [Link])
-
SpectraBase. (Link: [Link])
-
Acta Crystallographica Section E: Structure Reports Online, 2012, 68(5), o1473. (Link: [Link])
-
Chemical & Pharmaceutical Bulletin, 2007, 55(1), 115-117. (Link: [Link])
-
Royal Society of Chemistry. (Link: [Link])
-
Organic Chemistry Portal. (Link: [Link])
-
Wikipedia. (Link: [Link])
-
Indian Journal of Chemistry, 2013, 52B, 1152-1156. (Link: [Link])
-
PubChem. (Link: [Link])
-
Acta Crystallographica Section E: Crystallographic Communications, 2006, E62(11), o5194-o5195. (Link: [Link])
-
The Journal of Organic Chemistry, 2007, 72(25), 9624-9629. (Link: [Link])
-
Master Organic Chemistry. (Link: [Link])
-
Oriental Journal of Chemistry, 2017, 33(6). (Link: [Link])
-
Journal of the American Chemical Society, 2011, 133(41), 16414-16417. (Link: [Link])
-
YouTube. (Link: [Link])
-
Organic Syntheses, 1943, 23, 7. (Link: [Link])
-
YouTube. (Link: [Link])
-
Proceedings of the Indian Academy of Sciences - Section A, 1969, 69(3), 141-147. (Link: [Link])
-
Current Organic Chemistry, 2012, 16(16), 1904-1923. (Link: [Link])
-
International Journal of Creative Research Thoughts, 2022, 10(6). (Link: [Link])
-
Molecules, 2018, 23(11), 2821. (Link: [Link])
-
Catalysis Science & Technology, 2018, 8(19), 4947-4954. (Link: [Link])
-
Trade Science Inc. (Link: [Link])
-
National Institutes of Health. (Link: [Link])
-
ResearchGate. (Link: [Link])
-
Molecules, 2021, 26(22), 6982. (Link: [Link])
-
Angewandte Chemie International Edition, 2021, 60(33), 18063-18068. (Link: [Link])
-
University of Otago. (Link: [Link])
-
Organic Chemistry Portal. (Link: [Link])
-
ResearchGate. (Link: [Link])
-
Organic & Biomolecular Chemistry, 2020, 18(33), 6483-6488. (Link: [Link])
-
Chemistry of Heterocyclic Compounds, 2021, 57(10), 964-968. (Link: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant [organic-chemistry.org]
- 4. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. rsc.org [rsc.org]
Troubleshooting guide for 2-(4-Chlorophenyl)-5-methyl-1H-benzoimidazole experiments.
Welcome to the technical support center for experiments involving 2-(4-Chlorophenyl)-5-methyl-1H-benzoimidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, characterization, and biological evaluation of this compound. The information is presented in a question-and-answer format to directly address specific issues.
Section 1: Synthesis and Purification
The synthesis of this compound typically involves the condensation of 4-methyl-1,2-phenylenediamine with 4-chlorobenzaldehyde. This reaction, while straightforward in principle, can present several challenges affecting yield and purity.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of 2-arylbenzimidazoles.[1]
Materials:
-
4-methyl-1,2-phenylenediamine
-
4-chlorobenzaldehyde
-
Ethanol (or another suitable solvent like methanol or acetic acid)
-
Oxidizing agent (e.g., sodium metabisulfite, or exposure to air)
-
Activated carbon
-
Celatom® or another filter aid
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of 4-methyl-1,2-phenylenediamine in ethanol.
-
Add 1.0 equivalent of 4-chlorobenzaldehyde to the solution.
-
The reaction can be performed under various conditions:
-
Method A (Reflux): Reflux the mixture for 2-4 hours.[1]
-
Method B (Room Temperature): Stir the mixture at room temperature. This may require longer reaction times.
-
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, if the product precipitates, filter the crude product. If it remains in solution, reduce the solvent volume under reduced pressure.
-
The crude product often appears as a colored solid.
Purification Protocol: Recrystallization
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
If the solution is colored, add a small amount of activated carbon and reflux for 10-15 minutes.
-
Filter the hot solution through a pad of Celatom® to remove the activated carbon.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Frequently Asked Questions (FAQs) - Synthesis and Purification
Q1: My reaction yield is very low. What are the likely causes and how can I improve it?
A1: Low yields in benzimidazole synthesis are a common issue.[2][3] Here are the primary factors to investigate:
-
Purity of Starting Materials: 4-methyl-1,2-phenylenediamine is susceptible to air oxidation, which can result in a dark-colored, impure starting material and subsequently, a lower yield of the desired product.
-
Solution: Use fresh, high-purity 4-methyl-1,2-phenylenediamine. If the material is old or discolored, consider purification by recrystallization before use.
-
-
Reaction Conditions: The choice of solvent and temperature can significantly impact the reaction rate and yield.
-
Solution: While ethanol is a common solvent, some syntheses benefit from glacial acetic acid, which can act as both a solvent and a catalyst. Experiment with different solvents and temperatures to find the optimal conditions for your specific setup. Microwave-assisted synthesis can also dramatically reduce reaction times and improve yields.[4]
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction closely by TLC. If the starting materials are still present after the initial reaction time, consider extending the reflux time or adding a catalytic amount of an acid, such as p-toluenesulfonic acid.
-
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired benzimidazole.
-
Solution: Ensure an accurate 1:1 stoichiometry of the reactants. An excess of either the diamine or the aldehyde can lead to side products.
-
| Parameter | Recommendation | Rationale |
| Reactant Purity | Use high-purity, non-oxidized 4-methyl-1,2-phenylenediamine. | Oxidized diamine can lead to the formation of colored impurities and reduce the yield. |
| Solvent | Ethanol, Methanol, or Glacial Acetic Acid. | Acetic acid can catalyze the reaction, potentially increasing the rate and yield. |
| Temperature | Room temperature to reflux. | Higher temperatures generally increase the reaction rate but may also promote side reactions. Optimization is key. |
| Catalyst | Optional: p-toluenesulfonic acid. | An acid catalyst can accelerate the condensation reaction. |
Q2: The purified product is still colored. How can I obtain a colorless product?
A2: A persistent color in the final product usually indicates the presence of oxidized impurities.
-
Solution: During recrystallization, use activated carbon to decolorize the solution. Ensure the solution is hot when filtering to prevent premature crystallization and loss of product. A second recrystallization may be necessary.
Q3: I am observing an unexpected peak in my NMR spectrum after purification. What could it be?
A3: An unexpected peak could be a number of things, but a common side product in this reaction is a benzimidazolinone derivative, formed from the oxidation of the benzimidazole.
-
Solution: Ensure the reaction and purification are carried out with minimal exposure to air, especially at high temperatures. Using an inert atmosphere (nitrogen or argon) can help minimize the formation of this byproduct.
Section 2: Characterization
Accurate characterization is crucial to confirm the identity and purity of the synthesized this compound. The primary techniques are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Expected Analytical Data
-
Molecular Formula: C₁₄H₁₁ClN₂
-
Molecular Weight: 242.71 g/mol
-
¹H NMR (in DMSO-d₆): Expect signals for the aromatic protons on the benzimidazole and chlorophenyl rings, a singlet for the methyl group, and a broad singlet for the N-H proton. The chemical shifts will be in the aromatic region (around 7-8 ppm), with the methyl singlet around 2.4 ppm and the N-H proton signal further downfield (around 12-13 ppm).[5][6]
-
¹³C NMR (in DMSO-d₆): Expect signals for all 14 carbons. The aromatic carbons will appear in the range of 110-155 ppm, and the methyl carbon will be significantly upfield (around 20-25 ppm).[5][6]
-
Mass Spectrometry (ESI+): The primary ion observed should be the protonated molecule [M+H]⁺ at m/z 243.7. The characteristic isotopic pattern for one chlorine atom (a 3:1 ratio of M to M+2) should be visible.
Frequently Asked Questions (FAQs) - Characterization
Q1: The N-H proton signal is not visible in my ¹H NMR spectrum. Is there a problem with my sample?
A1: The absence of the N-H proton signal is a common occurrence and can be due to a few factors:
-
Proton Exchange: The N-H proton can exchange with residual water or acidic protons in the NMR solvent (especially in methanol-d₄). This can broaden the signal to the point where it is indistinguishable from the baseline.
-
Solution: Use a very dry NMR solvent like DMSO-d₆. You can also add a drop of D₂O to the NMR tube; if the peak disappears, it confirms it was an exchangeable proton.
-
-
Concentration: In dilute samples, the N-H signal may be too broad to be observed.
-
Solution: Run the NMR on a more concentrated sample.
-
Q2: My mass spectrum shows a peak at M+23. What is this?
A2: A peak at M+23 is characteristic of a sodium adduct [M+Na]⁺. This is common in electrospray ionization (ESI) mass spectrometry and is not indicative of an impurity.
-
Solution: This is a normal artifact of the ionization process. The primary focus should be on the [M+H]⁺ peak for confirmation of the molecular weight.
Section 3: Biological Experiments
This compound is often evaluated for its potential biological activities, such as antimicrobial and antiproliferative effects.[7][8]
Workflow for Biological Assays
Caption: A general workflow for in vitro biological assays.
Frequently Asked Questions (FAQs) - Biological Experiments
Q1: My compound is precipitating in the cell culture medium. What should I do?
A1: Solubility issues are common with hydrophobic compounds like this benzimidazole derivative.
-
Solution:
-
Check DMSO Concentration: Ensure the final concentration of the DMSO (or other organic solvent) in the assay medium is low, typically less than 0.5%, to avoid solvent-induced toxicity.
-
Use a Surfactant: A small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, can help to maintain the solubility of the compound.
-
Sonication: Briefly sonicating the diluted compound in the assay medium before adding it to the cells can help to create a more uniform dispersion.
-
Q2: I am seeing high variability between replicate wells in my cytotoxicity assay. What could be the cause?
A2: High variability can obscure the true effect of your compound.[9][10]
-
Solution:
-
Even Cell Seeding: Ensure a homogenous cell suspension before plating. After plating, allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator to allow for even cell settling.
-
Consistent Dosing: Use calibrated pipettes and ensure thorough mixing of the compound in the medium before adding it to the wells.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate the compound and affect cell growth. Avoid using the outermost wells for experimental data points.
-
Q3: My compound shows activity in a primary screen, but I'm concerned about non-specific effects. How can I rule these out?
A3: It is important to perform counter-screens to ensure the observed activity is specific.
-
Solution:
-
Assay Interference: Some compounds can interfere with the assay readout itself (e.g., autofluorescence, or inhibition of the reporter enzyme in a luciferase assay). Run the assay in a cell-free system to check for such interference.
-
Cytotoxicity: If you are screening for a specific mechanism of action, it is crucial to determine if the compound is simply cytotoxic at the active concentrations. Run a general cytotoxicity assay (e.g., MTS or CellTiter-Glo®) in parallel.
-
Structure-Activity Relationship (SAR): Synthesize and test closely related analogs of your compound. A clear SAR, where small changes in the structure lead to predictable changes in activity, is a good indicator of a specific biological effect.
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common experimental issues.
References
- Sokol, I., Rakas, A., et al. (2025). Biological assessments of novel ultrasound-synthesized 2-arylbenzimidazole derivatives: antiproliferative and antibacterial effects. RSC Medicinal Chemistry.
- Ahsan, I., et al. (2014). Design and synthesis of some imidazole derivatives containing 2-(4-chlorophenyl). Der Pharma Chemica, 6(3):320-325.
- BenchChem. (2025). Troubleshooting Low Yields in the Synthesis of Substituted Benzimidazoles: A Technical Support Guide. BenchChem.
- Gale, L. A., et al. (2019). One-Pot Two-Step Synthesis of 2-Aryl benzimidazole N-oxides Using Microwave Heating as a Tool. Molecules, 24(19), 3589.
- Sharma, P., et al. (2012). Synthetic Approaches to 2-Arylbenzimidazoles: A Review. Current Organic Chemistry, 16(16), 1904-1924.
- Kiuru, P., et al. (2015). Synthesis and biological evaluation of 2-arylbenzimidazoles targeting Leishmania donovani. Bioorganic & Medicinal Chemistry Letters, 25(9), 1933-1937.
- Sokol, I., Rakas, A., et al. (2025). Biological assessments of novel ultrasound-synthesized 2-arylbenzimidazole derivatives: antiproliferative and antibacterial effects. RSC Medicinal Chemistry.
- Sanna, G., et al. (2006). 2-Arylbenzimidazoles as Antiviral and Antiproliferative Agents. Part 1. Archiv der Pharmazie, 339(7), 386-391.
- Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting.
-
Wang, X. F., et al. (2018). Synthesis, Characterization, and Antifungal Activity of Novel Benzo[4][11]imidazo[1,2-d][4][7][12]triazine Derivatives. Molecules, 23(11), 2828.
- BenchChem. (2025). troubleshooting guide for low conversion rates in benzimidazole synthesis. BenchChem.
- Jian, F. F., et al. (2006). 2-(4-Chlorophenyl)-1H-benzimidazole. Acta Crystallographica Section E: Structure Reports Online, 62(11), o5194-o5195.
- Sokol, I., et al. (2025). Biological assessments of novel ultrasound-synthesized 2-arylbenzimidazole derivatives: antiproliferative and antibacterial effects. RSC Publishing.
- El-Masry, A. H., et al. (2000).
- Husain, A., et al. (2012). Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives. Journal of Pharmaceutical and Bioallied Sciences, 4(4), 321-326.
- Aliyan, H., et al. (2014). Synthesis of 2-Arylbenzimidazoles a in different conditions after 15 min.
- Balachandran, V., et al. (2017). NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl).
- Mohammed, I. A., et al. (2020). Synthesis and determination of antibacterial activity of Benzimidazole derivatives. IOSR Journal of Applied Chemistry, 13(5), 1-7.
- Bai, G., et al. (2014). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. The Royal Society of Chemistry.
- de Sousa, J., et al. (2015). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. Molecules, 20(10), 18837-18864.
- Sharma, S., et al. (2024). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Medicinal Chemistry.
- Process for the preparation of 1H-benzimidazoles. (1992).
- 2'-(p-Chlorophenyl)-5-(4-methyl-1-piperazinyl)-2,5'-bibenzimidazole. SpectraBase.
- Wróbel, T. M., et al. (2020). 2-(4-Fluorophenyl)
- Organic Chemistry Portal. Benzimidazole synthesis. Organic Chemistry Portal.
- Kuş, C., et al. (2011).
- Balachandran, V., et al. (2017). NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl).
- BenchChem. Technical Support Center: Grignard Synthesis of 2-(4-Chlorophenyl)ethanol. BenchChem.
- Preparation of 2-aryl-1-arylmethyl-1H-benzimidazole derivatives 209 under ultrasonic irradiation.
- Sharma, R., et al. (2020). Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation.
- PubChem. 2-(4-Chlorophenyl)benzimidazole. PubChem.
- Protasova, A. V., et al. (2022). Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. ACS Omega, 7(26), 22699–22712.
- BenchChem. N-(4-hydroxyphenyl)-N-methylprop-2-ynamide cytotoxicity troubleshooting. BenchChem.
- PubChem. 2-(4-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole. PubChem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. One-Pot Two-Step Synthesis of 2-Aryl benzimidazole N-oxides Using Microwave Heating as a Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. rsc.org [rsc.org]
- 7. Biological assessments of novel ultrasound-synthesized 2-arylbenzimidazole derivatives: antiproliferative and antibacterial effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological assessments of novel ultrasound-synthesized 2-arylbenzimidazole derivatives: antiproliferative and antibacterial effects - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Purification of 2-(4-Chlorophenyl)-5-methyl-1H-benzoimidazole
Welcome to the technical support guide for the purification of 2-(4-Chlorophenyl)-5-methyl-1H-benzoimidazole. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this valuable benzimidazole intermediate in high purity. We will explore common issues, provide evidence-based solutions, and detail robust protocols to streamline your purification workflow.
Understanding the Molecule: Physicochemical Properties and Implications
Before troubleshooting, it's crucial to understand the inherent properties of this compound. Its structure, featuring a relatively nonpolar 4-chlorophenyl group and a benzimidazole core capable of hydrogen bonding, dictates its behavior in different purification systems.
-
Polarity and Solubility : The molecule possesses moderate polarity. The benzimidazole core offers sites for hydrogen bonding (N-H donor and N acceptor), while the aryl groups contribute to its nonpolar character. This duality means its solubility can be challenging to predict. It is generally soluble in polar organic solvents like ethanol, methanol, and ethyl acetate, but sparingly soluble in nonpolar solvents like hexanes and water.
-
Potential for Impurities : Typical syntheses involve the condensation of 4-methyl-o-phenylenediamine with 4-chlorobenzaldehyde. Common impurities include unreacted starting materials, over-oxidation products, and polymeric side products, which can complicate purification.
Troubleshooting Guide: Common Purification Issues & Solutions
This section addresses specific problems encountered during the purification of this compound in a question-and-answer format.
Issue 1: My crude product is an intractable oil or waxy solid that won't crystallize.
-
Question: After the reaction work-up, I'm left with a dark, oily residue instead of a solid. How can I solidify it for further purification?
-
Answer: This is a common issue often caused by residual solvent (like DMF or DMSO), or the presence of unreacted starting materials or low-molecular-weight byproducts that act as eutectic melting point depressants.
-
Probable Cause & Solution:
-
Residual High-Boiling Solvents: If the reaction was performed in a solvent like DMF, DMSO, or acetic acid, trace amounts can be very difficult to remove.
-
Solution: Perform an aqueous work-up. Dissolve the crude oil in ethyl acetate or dichloromethane (DCM). Wash sequentially with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic residues, followed by water, and finally a brine wash to break up any emulsions and remove bulk water. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
-
Eutectic Impurities: Unreacted 4-chlorobenzaldehyde or other liquid/low-melting impurities can prevent your product from solidifying.
-
Solution: Attempt trituration. Add a nonpolar solvent in which the product is poorly soluble (e.g., hexanes, diethyl ether, or a mixture). Stir or sonicate the mixture vigorously. This process selectively dissolves the oily impurities, often inducing the desired product to precipitate as a solid. The resulting solid can then be collected by filtration and subjected to further purification.
-
-
-
Issue 2: My product is persistently colored (yellow to brown) even after initial purification.
-
Question: I've performed column chromatography, but my final product remains off-white or yellow. What causes this and how can I decolorize it?
-
Answer: Persistent color in benzimidazole derivatives often stems from minor, highly conjugated impurities formed through oxidation or side reactions during synthesis.[1]
-
Probable Cause & Solution:
-
Oxidized Impurities: The benzimidazole core or residual starting materials can be susceptible to air oxidation, especially under heating, leading to colored species.
-
Solution 1: Activated Carbon (Charcoal) Treatment. This is a classic and highly effective method. During recrystallization, dissolve the impure product in a minimal amount of a suitable hot solvent (e.g., ethanol). Add a small amount (1-2% w/w) of activated carbon to the hot solution. Caution: Add charcoal to a slightly cooled solution to avoid violent bumping. Swirl the mixture for 5-15 minutes and then perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the carbon.[1][2] Allow the clear filtrate to cool slowly to crystallize the decolorized product.
-
Solution 2: Potassium Permanganate Treatment. For very stubborn colors, a more aggressive oxidative treatment can be used, though it carries a risk of degrading the target compound and should be optimized carefully. This is typically done in an aqueous solution if the compound has sufficient solubility.[1]
-
-
-
Issue 3: I'm seeing poor separation and recovery during silica gel column chromatography.
-
Question: When I run a column, my product either streaks badly or co-elutes with an impurity. What am I doing wrong?
-
Answer: Benzimidazoles can be challenging to purify via silica gel chromatography due to their basic nitrogen atoms, which can interact strongly with the acidic silica surface.[3] This can lead to tailing, poor resolution, and even degradation of the product on the column.[1][4]
-
Probable Cause & Solution:
-
Strong Analyte-Stationary Phase Interaction: The Lewis basic nitrogens on the benzimidazole ring bind to the acidic silanol groups (Si-OH) on the silica surface, causing streaking.
-
Solution: Deactivate the silica gel. Add a small amount of a basic modifier, such as triethylamine (~0.5-1%) or ammonia, to your eluent system (e.g., Hexane/Ethyl Acetate).[1] This competes for the active sites on the silica, allowing your product to elute more symmetrically. Always perform a TLC with the modified eluent first to confirm improved separation.
-
-
Incorrect Eluent Polarity: The chosen solvent system may not have the optimal polarity to resolve your product from impurities.
-
Solution: Systematically screen solvent systems using TLC. A good starting point for benzimidazoles is a mixture of a nonpolar solvent (like hexanes or toluene) and a more polar one (like ethyl acetate).[3][5][6] Aim for an Rf value of ~0.25-0.35 for your product to ensure good separation on the column.
-
-
-
| Technique | Recommended Solvent System (Starting Point) | Key Considerations |
| TLC Analysis | Hexane:Ethyl Acetate (EtOAc) mixtures (e.g., 9:1, 7:3, 1:1) | Crucial for optimizing column conditions.[3] |
| Column Chromatography | Gradient of Hexane/EtOAc. Start with low polarity and gradually increase. | Consider adding 0.5% triethylamine to the eluent to reduce tailing.[1] |
| Recrystallization | Ethanol, Ethanol/Water, Ethyl Acetate/Hexane | The best system depends on the specific impurity profile.[7][8][9] |
Detailed Experimental Protocols
Protocol 1: High-Recovery Recrystallization
This protocol is designed to maximize yield while removing both more-polar and less-polar impurities.
-
Solvent Screening: In small test tubes, test the solubility of ~10-20 mg of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetone, acetonitrile) at room temperature and upon heating. A good single solvent for recrystallization will dissolve the compound when hot but show poor solubility when cold. For a two-solvent system (e.g., Ethanol/Water or EtOAc/Hexane), the compound should be highly soluble in the first solvent ("soluble solvent") and poorly soluble in the second ("anti-solvent").
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot "soluble solvent" (e.g., ethanol) dropwise until the solid just dissolves completely.
-
Decolorization (if needed): If the solution is colored, allow it to cool slightly and add a spatula-tip of activated carbon. Re-heat the mixture to boiling for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This removes the charcoal and any insoluble impurities.
-
Crystallization:
-
Single Solvent: Cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Two-Solvent: While the solution in the "soluble solvent" is still hot, add the "anti-solvent" (e.g., water or hexane) dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the hot "soluble solvent" to redissolve the precipitate and then allow the clear solution to cool as described above.
-
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals sparingly with a small amount of ice-cold anti-solvent.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point.
Protocol 2: Optimized Flash Column Chromatography
This protocol uses a basic modifier to ensure sharp, symmetric peaks.
-
TLC Optimization: Prepare several TLC chambers with varying ratios of Hexane:EtOAc (e.g., 8:2, 7:3, 6:4), each containing 0.5% triethylamine. Spot your crude material and identify the solvent system that gives your product an Rf of ~0.3.
-
Column Packing: Pack a glass column with silica gel using the "slurry method" with your chosen initial, low-polarity eluent (e.g., 9:1 Hexane:EtOAc + 0.5% Et3N).
-
Sample Loading: Dissolve your crude product in a minimal amount of DCM or the column eluent. Pre-adsorb this solution onto a small amount of silica gel (~2-3 times the mass of your crude product) by concentrating it to a dry, free-flowing powder using a rotary evaporator. Carefully load this dry powder onto the top of the packed column.[3]
-
Elution: Begin eluting with the low-polarity solvent system. Collect fractions and monitor them by TLC. Gradually increase the eluent polarity (e.g., from 9:1 to 7:3 Hexane:EtOAc) to elute your compound.
-
Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent using a rotary evaporator to yield the purified product.
Visualization of Purification Workflow
Diagram 1: General Purification Strategy
This diagram outlines the decision-making process for purifying the crude product post-synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. EP1498416A1 - A process for the optical purification of benzimidazole derivatives - Google Patents [patents.google.com]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. Synthesis of 2-aryl-1-arylmethyl-1<i>H</i>-benzimidazoles using chlorosulfonic acid at room temperature - Arabian Journal of Chemistry [arabjchem.org]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Green and High Efficient Synthesis of 2-Aryl Benzimidazoles: Reaction of Arylidene Malononitrile and 1,2-Phenylenediamine Derivatives in Water or Solvent-Free Conditions [file.scirp.org]
Technical Support Center: Stability Testing of 2-(4-Chlorophenyl)-5-methyl-1H-benzoimidazole
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals engaged in the stability testing of 2-(4-Chlorophenyl)-5-methyl-1H-benzoimidazole. It addresses common challenges and provides robust protocols to ensure the integrity and accuracy of your experimental results. Our approach is grounded in established scientific principles and regulatory standards to help you elucidate degradation pathways and establish a comprehensive stability profile for this active pharmaceutical ingredient (API).
Frequently Asked Questions (FAQs)
This section addresses preliminary questions you may have before initiating stability studies.
Q1: What are the optimal storage conditions for this compound in its solid state?
Based on the general stability of benzimidazole derivatives, the compound should be stored in a cool, dark, and dry place to minimize degradation from ambient heat, light, and moisture.[1] For long-term storage, maintaining temperatures at 4°C or -20°C in a tightly sealed container is advisable to preserve its chemical integrity.[1]
Q2: What are the most probable degradation pathways for this molecule?
The chemical structure of this compound, featuring a benzimidazole core, suggests susceptibility to several degradation pathways. The most common are:
-
Hydrolysis: The imine C=N bond within the imidazole ring can be susceptible to cleavage under acidic or basic conditions. Many APIs with ester or amide groups are prone to hydrolytic degradation.[2]
-
Oxidation: The imidazole ring can be vulnerable to oxidative cleavage, a common degradation pathway for benzimidazole compounds.[1]
-
Photodegradation: Aromatic systems and heterocyclic compounds often absorb UV-visible light, which can lead to the formation of various photoproducts.[1] Light testing is an integral part of stress testing as noted by the International Council for Harmonisation (ICH).[3]
Q3: Which solvents are recommended for preparing a stock solution for stability studies?
For creating a stock solution, polar organic solvents are generally suitable.[4] High-purity methanol or acetonitrile are excellent first choices for HPLC-based studies.[1] Dimethyl sulfoxide (DMSO) can also be used, although its non-volatility may be a consideration for certain analytical techniques. It is crucial to use high-purity, HPLC-grade solvents to avoid introducing impurities that could interfere with the analysis.
Q4: What is the most appropriate analytical technique for quantifying the compound and its degradants?
High-Performance Liquid Chromatography (HPLC) with UV detection is the most prevalent and effective method for monitoring the stability of benzimidazole derivatives and separating degradation products.[1] For definitive identification and structural characterization of unknown degradation products, coupling HPLC with Mass Spectrometry (LC-MS) is the industry standard.[1][5][6]
Troubleshooting Guide: Common Experimental Issues
This section provides solutions to specific problems you might encounter during your stability experiments.
Issue 1: My chromatogram shows several unexpected peaks, even in my time-zero sample.
-
Plausible Cause: These peaks could originate from impurities in your starting material, the solvent itself, or they could be degradants formed very rapidly upon dissolution. The compound might also be reacting with the solvent.
-
Troubleshooting Steps:
-
Analyze Solvent Blank: Inject a sample of the pure solvent (the same one used to dissolve your compound) into the HPLC system. This will confirm if any peaks are originating from the solvent.
-
Use High-Purity Solvents: Ensure you are using freshly opened, HPLC-grade or MS-grade solvents to minimize contamination.
-
Perform a Forced Degradation Study: A controlled stress testing study will help you systematically identify the expected degradation products under specific conditions (acid, base, oxidation, heat, light).[1][7] This provides a reference map to distinguish expected degradants from other impurities.
-
Utilize LC-MS: For definitive identification of the unknown peaks, analysis by LC-MS is recommended to obtain the mass of each impurity, which is a critical step in structural elucidation.[1]
-
Issue 2: The peak area of my main compound is decreasing over time, but I don't see any corresponding increase in degradation peaks.
-
Plausible Cause: This phenomenon can be misleading. The loss of the parent compound without the appearance of new peaks can be attributed to several factors.
-
Troubleshooting Steps:
-
Check for Precipitation: The compound's solubility might be lower in the stressed medium than anticipated, or it may be precipitating over time. Visually inspect your sample vials for any solid material or cloudiness.
-
Investigate Adsorption: The compound may be adsorbing to the inner surface of the storage container (e.g., glass or plastic vial). Consider preparing a sample in a different type of container (e.g., silanized glass) to test this hypothesis.
-
Look for Non-UV Active Degradants: The degradation products may lack a chromophore that absorbs UV light at the detection wavelength you are using.[1] Try re-analyzing the samples at a lower, less specific wavelength (e.g., 210 nm) or use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) if available.
-
Consider Formation of Involatile Products: If using LC-MS, it's possible that some degradation products are involatile and are not being detected by the mass spectrometer.
-
Experimental Protocol: Forced Degradation Study
A forced degradation, or stress testing, study is essential for understanding the intrinsic stability of an API.[8] It involves intentionally degrading the sample under more severe conditions than those used for accelerated stability testing.[9] This protocol is designed to identify potential degradation products and establish a stability-indicating analytical method.[10]
Objective: To investigate the degradation profile of this compound under hydrolytic, oxidative, thermal, and photolytic stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.[1]
2. Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C in a water bath or oven for 8 hours.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8 hours).
-
Before analysis, neutralize each aliquot with an equivalent volume and concentration of NaOH and dilute with the mobile phase to a suitable concentration for HPLC analysis.[1]
3. Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the mixture at 60°C for 8 hours.
-
Withdraw aliquots at specified time points.
-
Neutralize each aliquot with an equivalent of HCl and dilute for HPLC analysis.[1]
4. Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
Withdraw aliquots at specified time points and dilute for HPLC analysis.[1]
5. Thermal Degradation (Solid & Solution):
-
Solid State: Place a small amount of the solid compound in an oven at 80°C for 48 hours.
-
Solution State: Store a vial of the stock solution at 80°C for 48 hours.
-
Analyze samples at different time points by dissolving the solid or diluting the solution sample for HPLC analysis.[1]
6. Photostability Testing:
-
Expose both the solid compound and a solution of the compound to light, adhering to ICH Q1B guidelines.[11][12] The standard exposure is a minimum of 1.2 million lux hours of visible light and 200 watt-hours per square meter of UVA light.[13]
-
Keep a control sample, wrapped in aluminum foil to protect it from light, under the same temperature conditions.[1]
-
Analyze both the exposed and control samples after the exposure period.
Workflow for Stability Testing
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. testinglab.com [testinglab.com]
- 3. fda.gov [fda.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biomedres.us [biomedres.us]
- 8. alfa-chemclinix.com [alfa-chemclinix.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 13. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
Technical Support Center: Synthesis of 2-(4-Chlorophenyl)-5-methyl-1H-benzoimidazole
Welcome to the dedicated technical support guide for the synthesis of 2-(4-Chlorophenyl)-5-methyl-1H-benzoimidazole. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we will address common challenges and frequently asked questions to streamline your experimental workflow and enhance your success rate. The insights provided are a synthesis of established literature and practical field experience.
Troubleshooting Guide
This section is formatted to help you quickly identify and resolve specific issues you may encounter during the synthesis.
Problem 1: Consistently Low Yield of the Final Product
Possible Causes:
-
Incomplete Reaction: The condensation of 4-methyl-1,2-phenylenediamine and 4-chlorobenzaldehyde may not have reached completion. This can be due to insufficient reaction time, suboptimal temperature, or an inactive catalyst.
-
Suboptimal Catalyst Choice or Loading: The nature and amount of the catalyst are crucial for this condensation. While various catalysts can be employed, their efficiency can differ significantly based on the specific substrates and reaction conditions.[1][2]
-
Poor Quality of Starting Materials: Impurities in either 4-methyl-1,2-phenylenediamine or 4-chlorobenzaldehyde can interfere with the reaction, leading to lower yields. The diamine is particularly susceptible to oxidation, which can result in colored impurities and reduced reactivity.
-
Side Reactions: The formation of byproducts, such as the 1,2-disubstituted benzimidazole, can consume the starting materials and lower the yield of the desired product.
Recommended Solutions:
-
Reaction Monitoring: Actively monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you determine the optimal reaction time and confirm when the reaction has gone to completion.[1]
-
Catalyst Screening and Optimization: If you are experiencing low yields, consider screening different catalysts. Both acid catalysts (e.g., p-toluenesulfonic acid, ammonium chloride) and metal-based catalysts have been reported to be effective for benzimidazole synthesis. Start with a catalyst loading of 10-20 mol% and optimize from there.
-
Optimize Reaction Conditions: Systematically vary the temperature and solvent. Polar solvents like ethanol or methanol often give good results. In some cases, refluxing in ethanol for 2-4 hours is sufficient.
-
Ensure Purity of Starting Materials: Use freshly purified starting materials. 4-methyl-1,2-phenylenediamine can be purified by recrystallization. Ensure the 4-chlorobenzaldehyde is free of the corresponding carboxylic acid.
-
Control Stoichiometry: Use a close to 1:1 molar ratio of the diamine and aldehyde to favor the formation of the desired 2-substituted benzimidazole. A slight excess of the diamine can sometimes be beneficial.
Problem 2: Formation of Significant Amounts of Impurities
Possible Causes:
-
Formation of 1,2-Disubstituted Benzimidazole: A common byproduct is the 1-(4-chlorobenzyl)-2-(4-chlorophenyl)-5-methyl-1H-benzoimidazole, which arises from the reaction of a second molecule of 4-chlorobenzaldehyde with the benzimidazole product. The presence of an electron-withdrawing group (the chloro group) on the benzaldehyde can in some cases favor the formation of the mono-substituted product.[3]
-
Oxidation of 4-methyl-1,2-phenylenediamine: This starting material is prone to oxidation, leading to highly colored, often tar-like impurities that can be difficult to remove.
-
Unreacted Starting Materials: Incomplete reaction will result in the presence of starting materials in the crude product.
Recommended Solutions:
-
Control Reaction Stoichiometry: To minimize the formation of the 1,2-disubstituted byproduct, avoid a large excess of 4-chlorobenzaldehyde.
-
Inert Atmosphere: To prevent the oxidation of the diamine, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Purification Strategy: If impurities are still present, a careful purification strategy is required. Column chromatography on silica gel is often effective. A solvent system of hexane and ethyl acetate is a good starting point for elution. Recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, can also be used to purify the final product.[4]
Problem 3: Difficulty in Product Purification
Possible Causes:
-
Similar Polarity of Product and Impurities: The desired product and the 1,2-disubstituted byproduct may have similar polarities, making their separation by column chromatography challenging.
-
Presence of Colored Impurities: Dark, tarry impurities from the oxidation of the diamine can streak on the column and co-elute with the product.
-
Poor Crystallization: The product may not crystallize easily from the chosen solvent, or it may oil out.
Recommended Solutions:
-
Optimize Chromatography Conditions: Use a long column and a shallow solvent gradient during column chromatography to improve separation. Monitor the fractions carefully by TLC.
-
Decolorization: Before crystallization, you can treat a solution of the crude product with activated charcoal to remove colored impurities.
-
Recrystallization Solvent Screening: Screen a variety of solvents for recrystallization. Good options to try include ethanol, methanol, ethyl acetate, or mixtures with water or hexane.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The synthesis typically proceeds via the Weidenhagen reaction. The mechanism involves the initial condensation of one of the amino groups of 4-methyl-1,2-phenylenediamine with the carbonyl group of 4-chlorobenzaldehyde to form a Schiff base intermediate. This is followed by an intramolecular cyclization and subsequent oxidation (often by air) to form the aromatic benzimidazole ring.
Q2: Which catalyst is best for this synthesis?
A2: There is no single "best" catalyst, as the optimal choice can depend on the desired reaction conditions (e.g., temperature, solvent) and scale. For laboratory-scale synthesis, simple and inexpensive catalysts like ammonium chloride (NH4Cl) in ethanol at reflux can provide good yields. Other effective catalysts include p-toluenesulfonic acid (p-TsOH) and various Lewis acids. For greener approaches, heterogeneous catalysts can be considered.
Q3: What is the expected yield for this reaction?
A3: With an optimized protocol, yields for the synthesis of 2-arylbenzimidazoles are typically in the range of 75-95%. For instance, the synthesis of 2-(4-chlorophenyl)-1H-benzimidazole using NH4Cl in ethanol has been reported with a yield of 82%.
Q4: How can I confirm the identity and purity of my final product?
A4: The structure and purity of this compound should be confirmed using a combination of analytical techniques:
-
1H NMR Spectroscopy: To confirm the presence of the expected protons and their chemical environment.
-
13C NMR Spectroscopy: To confirm the carbon skeleton of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Melting Point: A sharp melting point is a good indicator of purity.
-
Thin Layer Chromatography (TLC): A single spot on the TLC plate in multiple solvent systems suggests high purity.
Q5: Are there any specific safety precautions I should take?
A5: Standard laboratory safety precautions should always be followed. 4-methyl-1,2-phenylenediamine and 4-chlorobenzaldehyde can be irritating to the skin and eyes, so appropriate personal protective equipment (gloves, safety glasses) should be worn. The reaction should be carried out in a well-ventilated fume hood.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials:
-
4-methyl-1,2-phenylenediamine
-
4-chlorobenzaldehyde
-
Ammonium chloride (NH4Cl)
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methyl-1,2-phenylenediamine (1.0 mmol) in ethanol (10 mL).
-
Addition of Reagents: To the stirred solution, add 4-chlorobenzaldehyde (1.0 mmol) followed by ammonium chloride (0.2 mmol, 20 mol%).
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. Monitor the progress of the reaction by TLC (eluent: hexane/ethyl acetate, 7:3 v/v).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL). Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the organic layer under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid. Further purification can be achieved by recrystallization from ethanol.
Data Presentation
Table 1: Summary of Recommended Reaction Conditions
| Parameter | Recommended Condition | Rationale |
| Starting Materials | 4-methyl-1,2-phenylenediamine, 4-chlorobenzaldehyde | Commercially available and commonly used precursors. |
| Stoichiometry | ~1:1 molar ratio | Minimizes the formation of 1,2-disubstituted byproducts. |
| Catalyst | Ammonium chloride (NH4Cl) | Inexpensive, readily available, and effective. |
| Catalyst Loading | 10-30 mol% | A good starting point for optimization. |
| Solvent | Ethanol | A polar protic solvent that facilitates the reaction. |
| Temperature | Reflux (~78 °C) | Provides sufficient energy for the condensation and cyclization. |
| Reaction Time | 2-4 hours | Typically sufficient for completion, but should be monitored by TLC. |
| Purification | Column chromatography, Recrystallization | Effective for removing byproducts and unreacted starting materials.[4] |
Visualizations
Caption: General reaction mechanism for the synthesis of the target compound.
Caption: A workflow for troubleshooting common synthesis issues.
Caption: Logical relationship of byproduct formation.
References
-
Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. (n.d.). Retrieved from [Link]
-
Optimum conditions for the preparation of 2-(4-chlorophenyl)-1H-benzo[d]imidazol. (n.d.). Retrieved from [Link]
-
A green synthesis of benzimidazoles. (n.d.). Retrieved from [Link]
-
2-((4-Chlorophenyl)methyl)-1H-benzimidazole. PubChem. (n.d.). Retrieved from [Link]
-
Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). (n.d.). Retrieved from [Link]
-
2-(4-Chlorophenyl)-1H-benzimidazole. (2006). Acta Crystallographica Section E: Structure Reports Online, 62(11), o5194–o5195. [Link]
-
Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. (2014). Beilstein Journal of Organic Chemistry, 10, 2755–2762. [Link]
-
2-(4-Chlorophenyl)benzimidazole. PubChem. (n.d.). Retrieved from [Link]
-
An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. (2017). RSC Advances, 7(72), 45541-45552. [Link]
-
Benzimidazole synthesis. Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Benzimidazole. Organic Syntheses. (n.d.). Retrieved from [Link]
-
FTIR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl -1H-imidazole. (n.d.). Retrieved from [Link]
-
Supporting information Cyclization of o-Phenylenediamines by CO2 in the presence of H2 to the Synthesis of Benzimidazoles. (n.d.). Retrieved from [Link]
-
N-(4-chlorophenyl)-5-methyl-1H-benzimidazol-2-amine. ChemSynthesis. (n.d.). Retrieved from [Link]
-
Cu(II)-Catalyzed Cascade of N-Phenyl- o-phenylenediamine with Benzaldehyde: One-Step Direct Construction of 2-(1-Phenyl-1 H-benzo[ d]imidazol-2-yl)phenols. (2023). The Journal of Organic Chemistry. [Link]
- A process for the optical purification of benzimidazole derivatives. (n.d.).
-
Water extract of onion: chemoselective synthesis of 2-substituted benzimidazole derivatives. (2023). Organic Communications, 16(4), 175-186. [Link]
- Process for the preparation of benzimidazole derivatives and salts thereof. (n.d.).
-
Claisen-Schmidt condensation reaction of 4-methylbenzaldehyde with acetophenone over CaPSFA. (n.d.). Retrieved from [Link]
Sources
- 1. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrar.org [ijrar.org]
- 3. 2-(4-Chlorophenyl)benzimidazole | C13H9ClN2 | CID 759417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Managing the Cytotoxicity of 2-(4-Chlorophenyl)-5-methyl-1H-benzoimidazole
Prepared by the Senior Application Scientist Team
Introduction
Welcome to the technical support guide for 2-(4-Chlorophenyl)-5-methyl-1H-benzoimidazole. This document is designed for researchers, scientists, and drug development professionals who are utilizing this compound in cell culture and need to manage its inherent cytotoxic properties. Benzimidazole derivatives are a well-documented class of compounds with significant biological activity, frequently including potent cytotoxic and anti-proliferative effects against various cell lines.[1][2][3] While this cytotoxicity is often the desired therapeutic outcome in cancer research, it can present a challenge when the goal is to study non-cytotoxic effects, investigate specific cellular pathways at sub-lethal concentrations, or minimize off-target toxicity in a model system.
This guide provides in-depth, experience-driven answers to common questions, troubleshooting strategies for frequent experimental hurdles, and detailed protocols to help you precisely control and reduce the cytotoxicity of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why do my cells die rapidly after treatment with this compound, even at low concentrations?
A: The potent bioactivity of the benzimidazole scaffold is the primary reason. Structurally similar compounds are known to induce cell death through multiple mechanisms, with apoptosis being the most prominent.[1][4]
-
Mechanism of Action: Benzimidazole derivatives frequently act as anticancer agents by interfering with critical cellular processes.[5] They have been shown to induce cell cycle arrest, often at the G2/M phase, preventing cells from progressing through mitosis.[1] Following this arrest, or through independent signaling, they can trigger programmed cell death, or apoptosis.
-
Induction of Apoptosis: This is a controlled form of cell death executed by a family of proteases called caspases.[6][7] Many cytotoxic drugs, including benzimidazoles, activate the "intrinsic" apoptotic pathway.[8] This pathway is initiated by cellular stress, leading to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of a caspase cascade (e.g., caspase-9 and caspase-3), which ultimately dismantles the cell.[9][10]
Therefore, the rapid decrease in cell viability you are observing is likely the intended pharmacological effect of the compound class, mediated by robust induction of apoptosis.
Q2: How can I determine a suitable non-toxic concentration of this compound for my specific cell line and experiment?
A: The key is to perform a dose-response experiment to determine the compound's half-maximal inhibitory concentration (IC50). This value represents the concentration at which 50% of the cell population is inhibited or killed. Once you have the IC50, you can select concentrations well below this value (e.g., IC10 or lower) for your experiments.
It is critical to remember that IC50 values are highly dependent on the cell line, incubation time, and assay method used.[11][12] Primary cells, for instance, are often more sensitive than established cancer cell lines.[13] We provide a detailed protocol for determining the IC50 value in the Detailed Protocols section below.
Q3: I noticed the compound precipitating in my culture medium after dilution. Could this be the source of inconsistent cytotoxicity?
A: Absolutely. Poor solubility is a common problem with small organic molecules and a significant source of experimental variability.
-
Causality: Benzimidazole and its derivatives often have low aqueous solubility.[14] When a concentrated stock solution (typically in DMSO) is diluted into an aqueous culture medium, the compound can crash out of solution, forming a precipitate. This leads to an unknown and inconsistent final concentration of the soluble, active compound in your wells. Furthermore, these precipitates can cause physical stress to cells, leading to an artificial cytotoxic response.
-
Solution:
-
Check Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) in the culture medium is low and non-toxic to your cells (typically ≤0.5%). Always include a "vehicle control" (medium with the same final solvent concentration but no compound) in your experiments to confirm the solvent itself is not causing toxicity.[13]
-
Improve Solubilization: When diluting your stock, add it to the medium and mix immediately and thoroughly. Pre-warming the medium can sometimes help.
-
Visual Inspection: Always inspect your plates microscopically after adding the compound to check for precipitation. If observed, you may need to lower the highest concentration in your dilution series.
-
Q4: Can I reduce cytotoxicity by altering my experimental conditions instead of just lowering the compound concentration?
A: Yes, modulating experimental parameters can significantly impact the observed cytotoxicity.
-
Exposure Time: Cytotoxicity is often time-dependent. An exposure of 72 hours will almost always be more toxic than a 24-hour exposure.[12] Consider if a shorter incubation period is sufficient to observe the biological effect you are interested in.
-
Cell Seeding Density: The initial number of cells seeded can influence their susceptibility to cytotoxic agents. Very low-density cultures can be more sensitive, while very high-density or multilayered cultures can exhibit chemoresistance.[11] It's crucial to use a consistent and optimal seeding density for your cell line, typically one that ensures cells are in the exponential growth phase during treatment.[15]
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration. If you are using a low-serum or serum-free medium, you may observe higher cytotoxicity. Maintaining a consistent serum lot and concentration is important for reproducibility.[13][16]
Q5: What is the primary signaling pathway for benzimidazole-induced cytotoxicity that I should be aware of?
A: The most commonly implicated pathway is the mitochondria-mediated intrinsic pathway of apoptosis . Understanding this pathway can help you design experiments to confirm the mechanism of cell death.
// Nodes Compound [label="2-(4-Chlorophenyl)-5-methyl-\n1H-benzoimidazole", fillcolor="#FBBC05", fontcolor="#202124"]; Stress [label="Cellular Stress\n(e.g., DNA Damage, Kinase Inhibition)", fillcolor="#F1F3F4", fontcolor="#202124"]; Mito [label="Mitochondria", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bax [label="Bax/Bak Activation", fillcolor="#F1F3F4", fontcolor="#202124"]; Bcl2 [label="Bcl-2/Bcl-xL", fillcolor="#F1F3F4", fontcolor="#202124"]; CytC [label="Cytochrome c\nRelease", fillcolor="#F1F3F4", fontcolor="#202124"]; Apaf [label="Apaf-1", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosome [label="Apoptosome\nFormation", shape=hexagon, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Casp9 [label="Pro-Caspase-9", fillcolor="#F1F3F4", fontcolor="#202124"]; aCasp9 [label="Active Caspase-9", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Casp3 [label="Pro-Caspase-3", fillcolor="#F1F3F4", fontcolor="#202124"]; aCasp3 [label="Active Caspase-3\n(Executioner Caspase)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Substrates [label="Cellular Substrates\n(e.g., PARP)", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=doubleoctagon, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Compound -> Stress [label="Induces"]; Stress -> Bax; Stress -> Bcl2 [arrowhead=tee, label="Inhibits"]; Bcl2 -> Bax [arrowhead=tee, label="Inhibits"]; Bax -> Mito [label="Permeabilizes\nMembrane"]; Mito -> CytC; CytC -> Apaf [label="Binds"]; Apaf -> Apoptosome; Casp9 -> Apoptosome [label="Recruited to"]; Apoptosome -> aCasp9 [label="Activates"]; aCasp9 -> Casp3 [label="Cleaves &\nActivates"]; aCasp3 -> Substrates [label="Cleaves"]; Substrates -> Apoptosis; }
Caption: Intrinsic apoptosis pathway often triggered by benzimidazole derivatives.
Troubleshooting Guide
This table addresses common issues encountered when working with cytotoxic compounds like this compound.
| Issue Observed | Potential Cause | Recommended Solution |
| High cell death at expected non-toxic concentrations | 1. Incorrect calculation of dilutions. 2. Cell line is highly sensitive. 3. Extended incubation time. | 1. Double-check all calculations for stock and working solutions. 2. Perform a full dose-response curve to determine the accurate IC50 for your specific cell line.[13] 3. Reduce the incubation time (e.g., from 48h to 24h) and re-assess viability.[12] |
| Inconsistent results between experiments | 1. Variation in cell passage number. 2. Inconsistent cell seeding density. 3. Variability in reagents (e.g., serum lot). | 1. Use cells within a narrow and consistent passage range. 2. Ensure precise cell counting and even seeding in all wells.[17] 3. Test new lots of critical reagents like FBS before use in large-scale experiments.[13] |
| Compound precipitation in culture medium | 1. Poor aqueous solubility of the compound. 2. Final concentration is above the solubility limit. 3. High final concentration of organic solvent (e.g., DMSO). | 1. Use a solubilizing agent like DMSO for the stock solution. Prepare fresh dilutions for each experiment. 2. Lower the maximum concentration tested. Visually confirm the absence of precipitate. 3. Keep the final solvent concentration below 0.5% and use a vehicle control.[13] |
| "Viability" assay signal is low, but cells appear intact | 1. The assay measures metabolic activity (e.g., MTT, AlamarBlue), which may be inhibited by the compound without immediate cell death. 2. The compound induces senescence or cell cycle arrest, not overt death. | 1. Use an assay that directly measures cell death (membrane integrity), such as an LDH release assay or a dye-exclusion method (e.g., Trypan Blue, Propidium Iodide).[18][19] 2. Analyze cell cycle progression via flow cytometry (e.g., PI staining for DNA content). |
Detailed Protocols
Protocol 1: Determining the IC50 and Sub-Toxic Concentration Range
This protocol uses the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[20]
Caption: Workflow for a dose-response cytotoxicity experiment.
Materials:
-
96-well flat-bottom cell culture plates
-
Your chosen cell line
-
Complete culture medium
-
This compound
-
DMSO (or other appropriate solvent)
-
MTT reagent (5 mg/mL in PBS, sterile filtered)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl) or pure DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells into a 96-well plate at a pre-determined optimal density. Allow cells to adhere and resume exponential growth by incubating overnight (37°C, 5% CO2).
-
Compound Preparation: Prepare a 2X concentrated serial dilution of the compound in complete culture medium. Start with a high concentration (e.g., 100 µM) and perform 8-12 two-fold dilutions. Prepare a 2X vehicle control (medium with the highest DMSO concentration you will use, e.g., 0.4%) and a medium-only control.
-
Cell Treatment: Carefully remove the old medium from the cells. Add 100 µL of the 2X compound dilutions to the appropriate wells. Add 100 µL of 2X vehicle control to the vehicle control wells and 100 µL of fresh medium to the untreated control wells. This will bring the final volume to 200 µL and the compound/vehicle concentrations to 1X.
-
Incubation: Incubate the plate for your desired exposure time (e.g., 48 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium. Add 150 µL of solubilization buffer or DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Read the absorbance on a microplate reader at the appropriate wavelength (typically 570 nm, with a reference wavelength of 630 nm if using a solubilization buffer).
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate cell viability as a percentage relative to the vehicle control: (% Viability) = (Absorbance of Treated Well / Mean Absorbance of Vehicle Control Wells) * 100.
-
Plot % Viability against the log of the compound concentration.
-
Use a non-linear regression (sigmoidal dose-response) analysis in a program like GraphPad Prism to calculate the IC50 value.
-
Data Interpretation:
| Compound Concentration | Mean Absorbance (570nm) | % Viability (Relative to Vehicle) |
| Untreated Control | 1.25 | 104.2% |
| Vehicle Control (0.1% DMSO) | 1.20 | 100% |
| 0.1 µM | 1.15 | 95.8% |
| 1 µM | 0.98 | 81.7% |
| 5 µM | 0.62 | 51.7% |
| 10 µM | 0.35 | 29.2% |
| 50 µM | 0.10 | 8.3% |
| Note: Example data. Actual IC50 will vary. In this example, the IC50 is approximately 5 µM. |
References
-
Gundla, R., et al. (2020). Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies. Bioorganic Chemistry, 103, 104169. [Link]
-
Fulda, S., & Debatin, K. M. (2006). Caspase activation in cancer therapy. In Madame Curie Bioscience Database. Landes Bioscience. [Link]
-
Pop, C., & Salvesen, G. S. (2009). Targeting cell death in tumors by activating caspases. Current Pharmaceutical Design, 15(28), 3237-3246. [Link]
-
Bouchier-Hayes, L., et al. (2007). Caspase-10 involvement in cytotoxic drug-induced apoptosis of tumor cells. Oncogene, 26(4), 543-553. [Link]
-
Pop, C., & Salvesen, G. S. (2009). Targeting Cell Death in Tumors by Activating Caspases. Current Pharmaceutical Design, 15(28), 3237-3246. [Link]
-
El-Sayed, M. T., et al. (2023). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. RSC Medicinal Chemistry, 14(1), 23-45. [Link]
-
Abdel-Ghani, T. M., et al. (2022). Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. Molecules, 27(3), 1032. [Link]
-
Yee, S. W., et al. (2018). Why We Should be Vigilant: Drug Cytotoxicity Observed with In Vitro Transporter Inhibition Studies. AAPS J, 20(4), 74. [Link]
-
ResearchGate. (n.d.). Mechanism of action of benzimidazole derivatives as Anticancer agent.[Link]
-
Eastman, A. (2017). Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. Oncotarget, 8(5), 8854-8871. [Link]
-
Vriend, J., et al. (2019). Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells. Frontiers in Physiology, 10, 1400. [Link]
-
Kumar, A., et al. (2023). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. Journal of Biomolecular Structure and Dynamics, 1-27. [Link]
-
Promega Corporation. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.[Link]
-
Zhang, J. D., et al. (2023). Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Frontiers in Chemistry, 11, 1269225. [Link]
-
ResearchGate. (2023). Troubleshooting Methods for Toxicity Testing of Airborne Chemicals in vitro.[Link]
-
Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.[Link]
-
Hering, F., et al. (2021). Application of In Vitro Metabolism Activation in High-Throughput Screening. International Journal of Molecular Sciences, 22(19), 10427. [Link]
-
Scilit. (2024). In Vitro Cytotoxicity Determination: Avoiding Pitfalls.[Link]
-
National Center for Biotechnology Information. (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.[Link]
-
ResearchGate. (2020). Cell culture architecture influences the response to anti-cancer drugs...[Link]
-
Hather, G., et al. (2014). Exposure time versus cytotoxicity for anticancer agents. Journal of Pharmacological and Toxicological Methods, 69(1), 97-105. [Link]
-
ResearchGate. (2018). Optimization of Cell Viability Assays for Drug Sensitivity Screens.[Link]
-
bioRxiv. (2024). Identification of small molecule enhancers of NK cell tumoricidal activity via a tumor microenvironment-mimicking co-culture assay.[Link]
-
Taylor & Francis Online. (2020). Molecular design, synthesis and biological evaluation of novel 1,2,5-trisubstituted benzimidazole derivatives as cytotoxic agents...[Link]
-
Gion, et al. (2016). Use of a small molecule cell cycle inhibitor to control cell growth and improve specific productivity and product quality of recombinant proteins in CHO cell cultures.[Link]
-
Journal of King Saud University - Science. (2023). Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line.[Link]
-
Der Pharma Chemica. (2011). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl)-.[Link]
-
PubChem. (n.d.). 2-(4-Chlorophenyl)benzimidazole.[Link]
-
ResearchGate. (2015). What methods would you use to decrease the toxicity of a hyperimmune serum in cell culture?[Link]
-
Cheméo. (n.d.). Chemical Properties of 1H-Benzimidazole (CAS 51-17-2).[Link]
Sources
- 1. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line - Journal of King Saud University - Science [jksus.org]
- 5. researchgate.net [researchgate.net]
- 6. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Targeting Cell Death in Tumors by Activating Caspases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamscience.com [benthamscience.com]
- 9. Caspase-10 involvement in cytotoxic drug-induced apoptosis of tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. researchgate.net [researchgate.net]
- 12. Exposure time versus cytotoxicity for anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. 1H-Benzimidazole (CAS 51-17-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 15. researchgate.net [researchgate.net]
- 16. scilit.com [scilit.com]
- 17. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 18. Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. kosheeka.com [kosheeka.com]
Method development for quantifying 2-(4-Chlorophenyl)-5-methyl-1H-benzoimidazole in biological samples.
Technical Support Center: Quantitative Analysis of 2-(4-Chlorophenyl)-5-methyl-1H-benzoimidazole
Welcome to the technical support center for the method development and quantification of this compound in biological samples. This guide is designed for researchers, scientists, and drug development professionals. It provides field-proven insights, detailed protocols, and robust troubleshooting strategies to ensure the integrity and reliability of your bioanalytical data.
Part 1: Foundational Strategy for Method Development
This section addresses the critical thinking and foundational knowledge required before beginning experiments. Understanding the "why" behind your choices is paramount to developing a robust and reliable bioanalytical method.
Frequently Asked Questions: Core Principles
Q: What are the first steps I should take before developing a method for this compound?
A: The first step is to understand the physicochemical properties of your analyte. These properties dictate nearly every subsequent decision in sample preparation and chromatography. For this compound, a close structural analog—2-(4-chlorophenyl)benzimidazole—provides excellent starting clues.
| Property | Estimated Value | Implication for Method Development |
| Molecular Weight | ~242.7 g/mol | Standard mass range for small molecule LC-MS/MS. |
| XLogP3 | ~3.9[1] | The compound is hydrophobic (lipophilic), indicating good retention on reversed-phase (e.g., C18) HPLC columns and suitability for Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[2] |
| pKa (Predicted) | ~5.0-5.5 (Basic) | The benzimidazole moiety contains a basic nitrogen atom. This makes it an excellent candidate for positive mode Electrospray Ionization (ESI+). Adding an acid like formic acid to the mobile phase will promote ionization and improve peak shape.[2] |
Q: Why is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) the preferred technique for this analysis?
A: LC-MS/MS is the gold standard for quantifying small molecules in complex biological matrices for two primary reasons:
-
Selectivity: Tandem mass spectrometry (MS/MS) allows you to monitor a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM). This is like a unique chemical fingerprint for your analyte, virtually eliminating interference from other matrix components, which is a common problem with less selective detectors like UV.[3]
-
Sensitivity: LC-MS/MS can achieve extremely low limits of quantification (LLOQ), often in the low ng/mL or even pg/mL range, which is essential for pharmacokinetic and toxicokinetic studies where analyte concentrations can be very low.[4]
Q: Why is sample preparation so critical? Can't I just dilute my sample and inject it?
A: While a "dilute-and-shoot" approach is simple, it is generally unsuitable for high-protein matrices like plasma or serum.[5] Proper sample preparation is essential for:
-
Removing Interferences: Primarily proteins and phospholipids, which can suppress the analyte signal in the MS source (a phenomenon known as the matrix effect), foul the analytical column, and contaminate the mass spectrometer.[3][5][6]
-
Concentrating the Analyte: Many sample preparation techniques, like SPE and LLE, can concentrate the analyte, which is crucial for reaching the required LLOQ.[5]
-
Ensuring Method Robustness: A clean extract leads to more reproducible results and longer instrument uptime.[7]
Workflow: Selecting the Appropriate Sample Preparation Technique
The choice between Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) is a trade-off between speed, cost, and the cleanliness of the final extract.[7][8][9] Use the following decision tree to guide your selection.
Sources
- 1. 2-(4-Chlorophenyl)benzimidazole | C13H9ClN2 | CID 759417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. spectroscopyeurope.com [spectroscopyeurope.com]
- 4. vliz.be [vliz.be]
- 5. tecan.com [tecan.com]
- 6. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. actapharmsci.com [actapharmsci.com]
Validation & Comparative
A Comparative Efficacy Analysis of 2-(4-Chlorophenyl)-5-methyl-1H-benzoimidazole and Structurally Related Anticancer Agents
In the landscape of modern oncology research, the benzimidazole scaffold has emerged as a privileged structure, forming the backbone of numerous compounds with potent and diverse anticancer activities.[1][2] This guide provides a detailed comparative analysis of the efficacy of a specific derivative, 2-(4-Chlorophenyl)-5-methyl-1H-benzoimidazole, against its structurally similar counterparts. By examining experimental data, we aim to elucidate the nuanced structure-activity relationships that govern the cytotoxic potential of this class of compounds, offering valuable insights for researchers, scientists, and drug development professionals.
Introduction to 2-phenyl-1H-benzimidazoles in Oncology
The 2-phenyl-1H-benzimidazole core is a key pharmacophore in the design of novel anticancer agents. Its structural resemblance to purine nucleotides allows it to interact with various biological targets implicated in cancer progression, including DNA, topoisomerases, and crucial cellular kinases.[3] The versatility of this scaffold permits a wide range of substitutions on both the benzimidazole and the 2-phenyl rings, enabling the fine-tuning of its pharmacological properties. This guide will focus on the impact of substitutions at the 5-position of the benzimidazole ring and the 4-position of the phenyl ring, with a primary focus on this compound.
Comparative Efficacy Analysis
To build a robust comparative framework, we will analyze the efficacy of the parent compound, 2-(4-chlorophenyl)-1H-benzo[d]imidazole (Compound A), and its 5-chloro substituted analog, 5-chloro-2-(4-chlorophenyl)-1H-benzo[d]imidazole (Compound B). These compounds serve as excellent benchmarks to infer the potential efficacy of our target compound, This compound (Target Compound).
Table 1: Comparative in vitro Cytotoxicity (IC₅₀, µg/mL) of 2-phenylbenzimidazole Derivatives[2]
| Compound | Structure | A549 (Lung Cancer) | MDA-MB-231 (Breast Cancer) | PC3 (Prostate Cancer) |
| Compound A (2-(4-chlorophenyl)-1H-benzo[d]imidazole) | 2-(4-chlorophenyl)-1H-benzo[d]imidazole | > 100 | > 100 | > 100 |
| Compound B (5-chloro-2-(4-chlorophenyl)-1H-benzo[d]imidazole) | 5-chloro-2-(4-chlorophenyl)-1H-benzo[d]imidazole | 11.08 | 15.35 | 11.23 |
| Target Compound (this compound) | This compound | Data not available | Data not available | Data not available |
| Camptothecin (Standard) | Camptothecin | 0.47 | 0.28 | 0.32 |
Analysis of Structure-Activity Relationships (SAR)
The data presented in Table 1 offers critical insights into the structure-activity relationships within this series:
-
Impact of the 4-Chlorophenyl Group: The presence of a chlorine atom at the para-position of the 2-phenyl ring is a common feature in many biologically active benzimidazole derivatives. This electron-withdrawing group can influence the electronic properties of the entire molecule, potentially enhancing its interaction with biological targets.
-
Significance of Substitution at the 5-Position: A striking observation from the data is the dramatic increase in cytotoxic activity upon substitution at the 5-position of the benzimidazole ring. The parent compound (Compound A), lacking a substituent at this position, shows negligible activity (IC₅₀ > 100 µg/mL) against all three cell lines. In stark contrast, the introduction of a chloro group at the 5-position (Compound B) leads to a significant enhancement in potency, with IC₅₀ values in the low micromolar range.[2]
-
Predictive Efficacy of the Target Compound: Based on the established SAR, it is highly probable that our target compound, this compound, will exhibit significant anticancer activity. The methyl group at the 5-position, being an electron-donating group, will alter the electronic and steric profile of the molecule compared to the chloro-substituted analog (Compound B). While a direct quantitative prediction of its IC₅₀ is not possible without experimental data, the presence of a substituent at the crucial 5-position strongly suggests a cytotoxic potential far exceeding that of the unsubstituted parent compound. Further experimental validation is necessary to quantify the precise efficacy and to understand the nuanced effect of a methyl versus a chloro substituent at this position.
Experimental Protocols
To facilitate further research and direct comparative studies, detailed methodologies for the key in vitro assays are provided below.
Synthesis of 2-phenylbenzimidazole Derivatives
A general and efficient method for the synthesis of 2-phenylbenzimidazole derivatives involves the condensation of o-phenylenediamines with benzaldehydes.[2]
Workflow for the Synthesis of 2-phenylbenzimidazoles
Caption: General synthetic workflow for 2-phenylbenzimidazole derivatives.
Step-by-step Protocol:
-
Dissolve the appropriately substituted o-phenylenediamine (1 equivalent) and 4-chlorobenzaldehyde (1 equivalent) in a mixture of ethanol and water (9:1 v/v).
-
Add sodium metabisulfite (Na₂S₂O₅) (1.5 equivalents) to the solution.
-
Reflux the reaction mixture for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product typically precipitates out of the solution and can be collected by filtration.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the desired 2-(4-chlorophenyl)-5-substituted-1H-benzoimidazole.[2]
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and proliferation.
Workflow for MTT Assay
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
Step-by-step Protocol:
-
Cell Seeding: Plate the desired cancer cells (e.g., A549, MDA-MB-231, PC3) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Camptothecin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Conclusion and Future Directions
The comparative analysis, based on the foundational work of Huynh et al. (2020), strongly indicates that this compound is a promising candidate for anticancer drug development. The critical role of the substituent at the 5-position in dictating the cytotoxic efficacy of 2-phenylbenzimidazoles is evident. While the parent compound is largely inactive, the introduction of a chloro group at the 5-position confers significant anticancer activity. It is therefore highly anticipated that the 5-methyl analog will also exhibit potent cytotoxicity.
To definitively establish the efficacy of this compound, further experimental studies are imperative. The synthesis and subsequent in vitro screening of this specific compound against a panel of cancer cell lines, following the protocols outlined in this guide, will provide the necessary quantitative data for a direct comparison. Furthermore, mechanistic studies to elucidate the specific cellular targets and signaling pathways affected by this compound will be crucial in advancing its potential as a therapeutic agent.
References
-
Huynh, T. K. C., Nguyen, V. T., Ho, G. T. T., Nguyen, T. H. A., & Hoang, T. K. D. (2020). Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. RSC Advances, 10(35), 20543–20551. [Link]
-
Hagar, F. F., Abbas, S. H., Atef, E., Abdelhamid, D., & Abdel-Aziz, M. (2024). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). Molecular Diversity. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 759417, 2-(4-Chlorophenyl)benzimidazole. [Link]
-
Huynh, T. K. C., et al. (2020). Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. RSC Advances, 10, 20543-20551. [Link]
-
Del Olmo, E., et al. (2020). Synthesis, bioevaluation and docking studies of some 2-phenyl-1H-benzimidazole derivatives as anthelminthic agents against the nematode Teladorsagia circumcincta. European Journal of Medicinal Chemistry, 208, 112554. [Link]
-
Hagar, F. F., et al. (2024). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). Molecular Diversity. [Link]
-
Altogen Labs. (n.d.). Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. [Link]
-
Nguyen, V.-T., et al. (2022). Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies. RSC Advances, 12(42), 27357-27369. [Link]
-
Jalil, N. A. S., & Jumali, N. S. (2022). Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies. RSC Advances, 12(42), 27357-27369. [Link]
-
Hu, J., et al. (2017). In vitro antitumor activity of novel benzimidazole-based Cu(II) complexes. Bioorganic & Medicinal Chemistry, 25(20), 5733-5742. [Link]
-
Rahman, S. M. A., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol- 2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87. [Link]
-
ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a... [Link]
-
Science.gov. (n.d.). cell lines ic50: Topics by Science.gov. [Link]
-
Hagar, F. F., Abbas, S. H., Atef, E., Abdelhamid, D., & Abdel-Aziz, M. (2024). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). Molecular Diversity. [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 759417, 2-(4-Chlorophenyl)benzimidazole. [Link]
-
ResearchGate. (n.d.). The apoptotic effect in A549, MDA−MB 231, and SKOV3 cancerous cells... [Link]
-
ResearchGate. (n.d.). In vitro IC50 values ( M) of imidazole derivatives 4a-e and 5 over MCF-7, HepG2, HCT. [Link]
-
ResearchGate. (n.d.). Cytotoxic activity of PCNT13 series on A549 cells after 24 and 72 h... [Link]
-
SciSpace. (n.d.). Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. [Link]
-
Wang, F., et al. (2015). Synthesis, biological evaluation and molecular modeling of 1H-benzo[d]imidazole derivatives as novel anti-tubulin polymerization agents. RSC Advances, 5(91), 74425-74437. [Link]
-
Reddy, N. R., & Satyanarayana, M. (2019). Synthesis and Biological Evaluation of (E)-N'-Benzylidene-7-methyl-2-propyl-1H-benzo[d] imidazole-5-carbohydrazides as Antioxidant, Anti-inflammatory and Analgesic agents. Heterocyclic Communications, 25(1), 27-38. [Link]
-
Solo, P., et al. (2025). Synthesis, Crystal Structure and DFT Analysis of 2-(2-Chlorophenyl)-1H-benzo[d]imidazole as Charge Transport and Non-Linear Optical Material. Asian Journal of Chemistry, 37(5), 1090-1100. [Link]
-
Vidyadhara, S. (2020). Synthesis, Characterization, Screening and Docking Studies of Some Novel 5-Chloro benzimidazole-2-one Derivatives as Potent Antitubercular Agents. Asian Journal of Organic & Medicinal Chemistry, 5(2), 85-90. [Link]
-
Molbank. (2023). 1-{(1S,2S,4R)-7,7-Dimethyl-1-[(pyrrolidin-1-yl)methyl]bicyclo [2.2. 1]heptan-2-yl}-1H-benzo[d]imidazole. Molbank, 2023(1), M1538. [Link]
-
Mahalakshmi, M. C. (2018). Synthesis, Spectral Analysis, DFT and Antimicrobial of Some Novel Benzimidazole Derivatives. International Journal of Trend in Scientific Research and Development, 2(4), 2256-58. [Link]
-
Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 2919-2933. [Link]
-
ResearchGate. (n.d.). Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. [Link]
-
MDPI. (n.d.). Does Ortho-Substitution Enhance Cytotoxic Potencies in a Series of 3,5-Bis(benzylidene)-4-piperidones?. [Link]
-
NIH. (n.d.). Suppression of non‐small‐cell lung cancer A549 tumor growth by an mtDNA mutation‐targeting pyrrole‐imidazole polyamide‐triphenylphosphonium and a senolytic drug. [Link]
-
NIH. (n.d.). Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. [Link]
-
NIH. (n.d.). Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. [Link]
-
NIH. (n.d.). Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl-)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. [Link]
-
ResearchGate. (n.d.). Structure activity relationship of benzimidazole derivatives.. [Link]
-
NIH. (n.d.). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. [Link]
-
ACS Publications. (n.d.). New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies. [Link]
-
ScienceDirect. (n.d.). In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. [Link]
-
Sci-Hub. (n.d.). Synthesis and antitumor activity of 1-substituted-2-methyl-5-nitrobenzimidazoles. [Link]
-
ResearchGate. (n.d.). Synthesis, Anticancer and Molecular Docking Studies of 2-(4-chlorophenyl)-5-aryl-1,3,4-Oxadiazole Analogues. [Link]
-
NIH. (n.d.). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. [Link]
-
NIH. (n.d.). Studies on anticancer properties with varying co-ligands in a Ru(ii) arene benzimidazole system. [Link]
-
MDPI. (n.d.). New Potential Agents for Malignant Melanoma Treatment—Most Recent Studies 2020–2022. [Link]
-
NIH. (n.d.). Antiparasitic Activity of Fluorophenyl-Substituted Pyrimido[1,2-a]benzimidazoles. [Link]
-
ResearchGate. (n.d.). Structure-activity relationships of benzimidazole derivatives as antiparasitic agents: Dual activity-difference (DAD) maps. [Link]
-
NIH. (n.d.). Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity. [Link]
-
MDPI. (n.d.). Synthesis and Biological Evaluation of Benzimidazole Phenylhydrazone Derivatives as Antifungal Agents against Phytopathogenic Fungi. [Link]
-
PubMed. (n.d.). Synthesis and biological evaluation of 2-methyl-1H-benzimidazole-5-carbohydrazides derivatives as modifiers of redox homeostasis of Trypanosoma cruzi. [Link]
-
Semantic Scholar. (n.d.). Synthesis and evaluation of Novel Benzimidazole derivative [Bz-Im] and its radio/biological studies. [Link]
-
Semantic Scholar. (n.d.). BENZIMIDAZOLE SYNTHESIS AND BIOLOGICAL EVALUATION: A REVIEW. [Link]
-
Semantic Scholar. (n.d.). Medicinal Chemistry : 2018 In-vitro Antiproliferative Activity Study of 2, 4, 5-Triphenyl-1H-imidazole Derivatives. [Link]
-
Springer. (n.d.). Synthesis, characterization and anticancer evaluation of 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1][2][4]oxadiazol-2-ylmethyl]-1H-benzimidazole. [Link]
-
NIH. (n.d.). Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. [Link]
-
NIH. (n.d.). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. [Link]
-
NIH. (n.d.). Structure-Activity Relationship and Mode-Of-Action Studies Highlight 1-(4-Biphenylylmethyl)-1H-imidazole-Derived Small Molecules as Potent CYP121 Inhibitors. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(4-Chlorophenyl)-5-methyl-1H-benzoimidazole
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a compound such as 2-(4-Chlorophenyl)-5-methyl-1H-benzoimidazole, a molecule with potential therapeutic applications, the accuracy and reliability of its quantification are non-negotiable. This guide provides an in-depth comparison of analytical methodologies for this compound, underpinned by the principles of cross-validation to ensure data consistency across different analytical techniques. As researchers, scientists, and drug development professionals, the adoption of a robust, cross-validated analytical approach is critical for regulatory compliance and the successful progression of a drug candidate.
The process of cross-validation involves comparing the results from two or more distinct analytical methods to ensure that each method provides equivalent and reliable data.[1][2] This is a crucial step in method transfer between laboratories or when a new method is introduced to supplement or replace an existing one.[1][2][3] This guide will explore the cross-validation of three common analytical techniques: High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Liquid Chromatography-Mass Spectrometry (LC-MS).
The Importance of Orthogonal Analytical Methods
Employing orthogonal analytical methods, which measure the same analyte based on different chemical or physical principles, provides a high degree of confidence in the reported results. For instance, HPLC separates compounds based on their interaction with a stationary phase, while UV-Vis spectrophotometry relies on the absorption of light by the analyte. Mass spectrometry, on the other hand, differentiates molecules based on their mass-to-charge ratio. A concordance of results from these diverse techniques strongly indicates the absence of method-specific biases or interferences.
Experimental Design for Cross-Validation
A robust cross-validation study is designed to assess the equivalence of analytical methods by comparing key validation parameters as outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6][7] These parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a cornerstone of pharmaceutical analysis due to its high resolving power and sensitivity. A reverse-phase HPLC (RP-HPLC) method is typically suitable for a molecule like this compound.
Experimental Protocol: RP-HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by UV-Vis spectral analysis (e.g., 275 nm).
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile).
-
Create a series of calibration standards by diluting the stock solution.
-
Prepare sample solutions at a concentration within the calibration range.
-
Figure 2: Experimental workflow for UV-Vis spectrophotometric analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
LC-MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry. This technique is particularly valuable for its ability to confirm the identity of the analyte based on its mass-to-charge ratio and fragmentation pattern, providing an orthogonal detection method to UV-Vis.
Experimental Protocol: LC-MS
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a triple quadrupole or time-of-flight instrument).
-
Chromatographic Conditions: The same RP-HPLC conditions as described above can be used.
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Mode: Full scan to determine the parent ion, followed by product ion scan (MS/MS) to identify characteristic fragments. For quantification, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for enhanced sensitivity and selectivity. The expected protonated molecule [M+H]+ for C14H11ClN2 would be approximately 243.06 m/z.
-
-
Standard and Sample Preparation: Same as for the HPLC method.
Figure 3: Experimental workflow for LC-MS analysis.
Cross-Validation: A Comparative Analysis
The core of the cross-validation process is the direct comparison of the performance characteristics of each analytical method. The following tables summarize the expected performance data for the three techniques.
Table 1: Linearity and Range
| Parameter | HPLC-UV | UV-Vis Spectrophotometry | LC-MS (MRM) |
| Linear Range | 1 - 100 µg/mL | 5 - 50 µg/mL | 0.1 - 50 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 | > 0.999 |
Table 2: Accuracy and Precision
| Parameter | HPLC-UV | UV-Vis Spectrophotometry | LC-MS (MRM) |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 99.0 - 101.0% |
| Precision (RSD%) | < 2.0% | < 3.0% | < 1.5% |
Table 3: Sensitivity
| Parameter | HPLC-UV | UV-Vis Spectrophotometry | LC-MS (MRM) |
| LOD | 0.3 µg/mL | 1.5 µg/mL | 0.03 ng/mL |
| LOQ | 1.0 µg/mL | 5.0 µg/mL | 0.1 ng/mL |
Discussion and Interpretation
The comparative data highlights the strengths and weaknesses of each technique.
-
HPLC-UV offers a good balance of sensitivity, selectivity, and cost-effectiveness, making it a workhorse for routine quality control.
-
UV-Vis Spectrophotometry is the simplest and fastest method but lacks the specificity of chromatographic techniques. It is best suited for the analysis of pure substances or simple formulations where interfering substances are not expected.
-
LC-MS provides the highest sensitivity and specificity, making it the method of choice for trace-level analysis, impurity profiling, and as a confirmatory technique. Its high specificity is due to the detection being based on the mass of the molecule and its fragments.
For a comprehensive cross-validation, the same batch of a sample containing this compound should be analyzed using all three methods. The results should be statistically compared, for instance, using a t-test or an equivalence test, to demonstrate that there are no significant differences between the methods.
Figure 4: Logical flow of a cross-validation study.
Conclusion
The cross-validation of analytical methods for this compound is not merely a regulatory formality but a scientific necessity. By employing orthogonal techniques such as HPLC-UV, UV-Vis spectrophotometry, and LC-MS, and demonstrating the concordance of their results, a high degree of confidence in the quality and reliability of the analytical data can be established. This robust analytical foundation is indispensable for making informed decisions throughout the drug development lifecycle.
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It M
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA.
- A Guide to Cross-Validation of Analytical Methods Between Labor
- Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA.
- Quality Guidelines - ICH.
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Cross-Validation of Bioanalytical Methods: When, Why and How? - Pharma IQ.
- Pharmaceutical Analytical Methods Validation, Verification and Transfer - CD Formul
- Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmoniz
- 2-(4-Chlorophenyl)benzimidazole | C13H9ClN2 | CID 759417 - PubChem.
- An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide - The Royal Society of Chemistry.
- Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)
- Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities - Chrom
- 5-Chloranyl-1-[(4-fluorophenyl)methyl]-2-(4-methylpiperidin-1-yl)benzimidazole - Optional[MS (GC)] - Spectrum - SpectraBase.
- UV absorption and fluorescence spectra for 1H-benzimidazole in acetonitrile solution.
- Spectrophotometric Determination of Chlordiazepoxide With 2- (Chloromethyl) -5-Methyl-1H-Benzo [d] Imidazole Reagent - AIP Publishing.
- 1H-Benzimidazole - the NIST WebBook - National Institute of Standards and Technology.
- RP-HPLC Method Development and Validation for the Simultaneous Determination of Mebendazole and the Two Preserv
- Uv-Vis Spectroscopy in Analysis of Phytochemicals - International Journal of Pharmaceutical Research and Applic
- Development and Validation of HPLC Method For Determination of Clotrimazole and Its Two Degradation Products in Spray Formulation | PDF | High Performance Liquid Chrom
- How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds - ResearchG
- Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl) - Der Pharma Chemica.
- A Review of the Analytical Methods for the Determination of 4(5)
- UV-Vis absorption spectra of 0.1 mmol/L imidazole, 4-methyl-imidazole,...
- The application of quality by design in the development of the liquid chromatography method to determine empagliflozin in the presence of its organic impurities - RSC Publishing.
- NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl).
- EPA/NIH Mass Spectral D
Sources
- 1. pharmaguru.co [pharmaguru.co]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pharma-iq.com [pharma-iq.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 6. fda.gov [fda.gov]
- 7. database.ich.org [database.ich.org]
A Comparative Guide to the Structure-Activity Relationship of 2-(4-Chlorophenyl)-5-methyl-1H-benzoimidazole Analogs
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-(4-Chlorophenyl)-5-methyl-1H-benzoimidazole analogs. Benzimidazole and its derivatives are recognized as a "privileged scaffold" in medicinal chemistry, demonstrating a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The core of this guide is a comparative analysis of how structural modifications to the parent compound, this compound, influence its biological efficacy. This analysis is supported by experimental data from reputable studies and detailed protocols for key biological assays.
Introduction: The Benzimidazole Scaffold
The benzimidazole nucleus, an aromatic heterocyclic compound, is structurally similar to naturally occurring purines, the building blocks of DNA. This mimicry allows benzimidazole derivatives to readily interact with various biological macromolecules, leading to a broad range of pharmacological activities. The 2-aryl substituted benzimidazoles, in particular, have been a focal point of drug discovery due to their potent and diverse therapeutic potential. This guide will focus on analogs of this compound, exploring how substitutions on the benzimidazole core and the 2-phenyl ring modulate their biological activity.
Synthesis of this compound Analogs
The synthesis of 2-aryl-benzimidazoles is typically achieved through the condensation of an o-phenylenediamine with an aromatic aldehyde. In the case of the parent compound, 4-methyl-1,2-phenylenediamine is reacted with 4-chlorobenzaldehyde. This reaction can be catalyzed by various reagents, including inorganic acids, Lewis acids, or oxidizing agents. A general and efficient method involves the use of sodium metabisulfite in an ethanol-water solvent system, which allows the reaction to proceed at room temperature.[2]
To generate a library of analogs for SAR studies, variations can be introduced at several positions:
-
Position 1 (N-H of the imidazole ring): Alkylation, arylation, or acylation of the N-H group can significantly impact the lipophilicity and steric properties of the molecule.
-
Benzene ring of the benzimidazole core: Introduction of electron-donating or electron-withdrawing groups at positions 4, 6, and 7 can influence the electronic environment of the heterocyclic system.
-
2-Phenyl ring: Modifications to the substituent at the para position of the phenyl ring (chlorine in the parent compound) or the introduction of other substituents can alter the molecule's interaction with target proteins.
Below is a generalized synthetic scheme for the preparation of these analogs.
Caption: General synthetic scheme for 2-aryl-1H-benzoimidazole analogs.
Comparative Biological Activity of Analogs
The following sections detail the comparative anticancer, antimicrobial, and anti-inflammatory activities of a hypothetical series of this compound analogs. The data presented is a composite representation based on findings from various studies on related benzimidazole and imidazole derivatives to illustrate key SAR principles.
Anticancer Activity
Benzimidazole derivatives have shown significant potential as anticancer agents, with mechanisms of action that include the inhibition of tubulin polymerization and topoisomerase I.[2][3] The following table summarizes the cytotoxic activity (IC50 values in µM) of a series of analogs against a representative cancer cell line.
| Compound | R1 (Position 1) | R2 (Position 5/6) | R3 (on 2-Phenyl ring) | IC50 (µM) |
| Parent | H | 5-CH3 | 4-Cl | 15.2 |
| Analog 1 | CH3 | 5-CH3 | 4-Cl | 12.8 |
| Analog 2 | H | 5-Cl | 4-Cl | 9.5 |
| Analog 3 | H | 5-CH3 | 4-F | 18.1 |
| Analog 4 | H | 5-CH3 | 4-OCH3 | 25.4 |
| Analog 5 | H | 5,6-diCl | 4-Cl | 5.3 |
Key SAR Insights for Anticancer Activity:
-
Substitution at Position 1: N-alkylation (Analog 1) shows a slight increase in potency, potentially due to increased lipophilicity and cellular uptake.
-
Substitution on the Benzimidazole Core: Replacing the methyl group at position 5 with a more electron-withdrawing chloro group (Analog 2) enhances anticancer activity. The presence of two chloro groups at positions 5 and 6 (Analog 5) leads to a significant increase in potency. This suggests that electron-withdrawing substituents on the benzimidazole ring are favorable for anticancer activity.[2]
-
Substitution on the 2-Phenyl Ring: Replacing the chloro group with a fluoro group (Analog 3) slightly decreases activity, while an electron-donating methoxy group (Analog 4) leads to a significant reduction in potency. This indicates that an electron-withdrawing group at the para position of the 2-phenyl ring is crucial for anticancer activity.
Antimicrobial Activity
The structural resemblance of benzimidazoles to purines allows them to interfere with microbial metabolic processes, making them effective antimicrobial agents.[1] The following table presents the minimum inhibitory concentration (MIC in µg/mL) of the analogs against a representative Gram-positive bacterium.
| Compound | R1 (Position 1) | R2 (Position 5/6) | R3 (on 2-Phenyl ring) | MIC (µg/mL) |
| Parent | H | 5-CH3 | 4-Cl | 12.5 |
| Analog 6 | H | 5-CH3 | H | 25 |
| Analog 7 | H | 5-CH3 | 4-NO2 | 6.25 |
| Analog 8 | CH2CH3 | 5-CH3 | 4-Cl | 10.0 |
| Analog 9 | H | 5-NO2 | 4-Cl | 8.0 |
Key SAR Insights for Antimicrobial Activity:
-
Substitution on the 2-Phenyl Ring: The presence of a chloro group at the para position of the phenyl ring is important for activity, as its removal (Analog 6) leads to a decrease in potency. A strongly electron-withdrawing nitro group (Analog 7) significantly enhances antimicrobial activity.
-
Substitution at Position 1: N-ethylation (Analog 8) slightly reduces the antimicrobial activity compared to the unsubstituted parent compound.
-
Substitution on the Benzimidazole Core: Introduction of a nitro group at position 5 (Analog 9) enhances the antimicrobial activity, further supporting the importance of electron-withdrawing groups on the benzimidazole ring for this biological effect.[4]
Anti-inflammatory Activity
Benzimidazole derivatives can exert anti-inflammatory effects through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes.[5] The following table shows the in vitro anti-inflammatory activity (% inhibition of protein denaturation) of the analogs.
| Compound | R1 (Position 1) | R2 (Position 5/6) | R3 (on 2-Phenyl ring) | % Inhibition |
| Parent | H | 5-CH3 | 4-Cl | 75.2 |
| Analog 10 | H | 5-CH3 | 4-OH | 65.8 |
| Analog 11 | H | 5-CH3 | 4-N(CH3)2 | 58.3 |
| Analog 12 | Benzyl | 5-CH3 | 4-Cl | 82.5 |
| Analog 13 | H | 6-Cl | 4-Cl | 79.1 |
Key SAR Insights for Anti-inflammatory Activity:
-
Substitution on the 2-Phenyl Ring: Electron-donating groups like hydroxyl (Analog 10) and dimethylamino (Analog 11) at the para position of the 2-phenyl ring decrease the anti-inflammatory activity. This again highlights the importance of an electron-withdrawing group at this position.
-
Substitution at Position 1: N-benzylation (Analog 12) leads to a notable increase in anti-inflammatory activity, suggesting that a bulky hydrophobic group at this position may enhance binding to the target enzyme.
-
Substitution on the Benzimidazole Core: The introduction of a chloro group at position 6 (Analog 13) shows a modest improvement in activity, indicating that substitutions on the benzimidazole ring can fine-tune the anti-inflammatory potential.
Experimental Protocols
The following are detailed protocols for the key in vitro assays used to determine the biological activities discussed above.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the benzimidazole analogs and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Compound Dilution: Prepare serial twofold dilutions of the benzimidazole analogs in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well with the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Caption: Workflow for the broth microdilution assay.
Anti-inflammatory Activity: Inhibition of Albumin Denaturation
This in vitro assay assesses the anti-inflammatory activity of substances by their ability to inhibit protein denaturation.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of various concentrations of the benzimidazole analogs.
-
Control: A control group is prepared with the vehicle instead of the test compounds.
-
Incubation: Incubate the mixtures at 37°C for 15 minutes.
-
Denaturation: Induce protein denaturation by heating the mixtures at 70°C for 5 minutes.
-
Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm.
-
Data Analysis: Calculate the percentage inhibition of protein denaturation.
Caption: Workflow for the protein denaturation inhibition assay.
Conclusion
The structure-activity relationship studies of this compound analogs reveal that their biological activities can be significantly modulated by strategic structural modifications. For anticancer and antimicrobial activities, the presence of electron-withdrawing groups on both the benzimidazole core and the 2-phenyl ring is generally favorable. In contrast, for anti-inflammatory activity, N-alkylation or N-arylation with bulky hydrophobic groups appears to enhance potency. These findings provide a rational basis for the design and development of novel benzimidazole-based therapeutic agents with improved efficacy and selectivity. Further research, including in vivo studies and investigation of specific molecular targets, is warranted to fully elucidate the therapeutic potential of this promising class of compounds.
References
- Ahsan, M. J., et al. (2014). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica, 6(1), 243-251.
- Bistrović, A., et al. (2021). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Advances, 11(45), 28246-28265.
- Gaba, M., et al. (2021). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. RSC Advances, 11(36), 22377-22405.
- Husain, A., et al. (2014). Design and synthesis of some imidazole derivatives containing 2-(4-chlorophenyl)-4,5-diphenyl imidazole moiety as anti-inflammatory and antimicrobial agents.
- Huynh, T. P., et al. (2020). Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. RSC Advances, 10(40), 23785-23797.
- Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3069-3085.
- Saeed, A., et al. (2022). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. Heliyon, 8(11), e11394.
- Yıldırım, S., et al. (2018). Synthesis and antimicrobial activity of some novel 2-[4-(substituted piperazin-/piperidin-1-ylcarbonyl)
- Zlatanova-Tenisheva, H., et al. (2024). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Biomedicines, 12(2), 293.
- BenchChem. (2024). Comparative Analysis of the Biological Activity of 4-Chlorophenyl-2-pyridinylmethanol and Its Analogs: A Research Guide. BenchChem.
- Grafiati. (2024). Journal articles on the topic '-(2-chlorophenyl)-1H-benzo[d]imidazole'.
- Hrelia, P., et al. (2015). Conformationally constrained analogues of N-(piperidinyl)-5-(4-chlorophenyl)-1-(2,4- dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716): design, synthesis, computational analysis, and biological evaluations. Journal of Medicinal Chemistry, 58(15), 6044-6058.
- Kumar, A., et al. (2023). Studies on chlorophenyl, thiophenyl, and biphenyl clubbed tetrahydro bipyrazole carbaldehydes: Synthesis, antimicrobial and antioxidant activity, SAR study, in-silico pharmacokinetics, toxicity, and molecular modeling. Journal of Molecular Structure, 1286, 135541.
- Palasz, A., et al. (2020). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. ACS Chemical Neuroscience, 11(15), 2326-2337.
- Singh, P., et al. (2017). Synthesis, Anticancer and Molecular Docking Studies of 2-(4-chlorophenyl)-5-aryl-1,3,4-Oxadiazole Analogues.
- YMER. (2022).
Sources
- 1. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Bridging the Bench and Bedside: Correlating In Vitro and In Vivo Activity of 2-(4-Chlorophenyl)-5-methyl-1H-benzoimidazole
In the landscape of modern drug discovery, the benzimidazole scaffold stands as a "privileged structure" due to its remarkable versatility and presence in numerous pharmacologically active compounds.[1][2] Molecules built around this heterocyclic core have demonstrated a wide spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5][6] Our focus here is on a specific derivative, 2-(4-Chlorophenyl)-5-methyl-1H-benzoimidazole, a compound synthesized from the reaction of o-phenylenediamine precursors with 4-chlorobenzaldehyde.[7]
The journey from a promising molecule in a test tube to a viable therapeutic candidate is fraught with challenges. A critical milestone in this journey is establishing a meaningful In Vitro-In Vivo Correlation (IVIVC) . An IVIVC serves as a predictive bridge, aiming to use data from controlled laboratory experiments (in vitro) to forecast how a drug will behave in a complex living organism (in vivo).[8][9] This guide provides an in-depth comparison of the methodologies used to assess the activity of compounds like this compound, explaining the scientific rationale behind experimental choices and illustrating how data from each domain informs the other.
Part 1: The Proving Ground — In Vitro Activity Assessment
The primary objective of in vitro testing is to determine a compound's intrinsic biological activity in a simplified, controlled environment. These assays are crucial for initial screening, establishing structure-activity relationships (SARs), and elucidating the mechanism of action (MoA) without the complexities of a whole biological system.
Experimental Focus 1: Antimicrobial Efficacy
Benzimidazoles are well-regarded for their antimicrobial potential.[10][11][12] The foundational assay to quantify this activity is the determination of the Minimum Inhibitory Concentration (MIC).
Protocol: Broth Microdilution for MIC Determination
This method is a gold standard for quantitative antimicrobial susceptibility testing, valued for its efficiency and reproducibility.[13]
-
Preparation of Compound Stock: Dissolve this compound in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Plate Preparation: In a 96-well microtiter plate, add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells.
-
Serial Dilution: Add 100 µL of the compound stock solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate. This creates a gradient of decreasing compound concentrations.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add 10 µL of the standardized inoculum to each well (except for the sterility control well).
-
Controls: Include a positive control for growth (broth + inoculum, no compound) and a negative control for sterility (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Causality Behind the Choices:
-
Why Broth Microdilution? It allows for the simultaneous testing of multiple compounds against various microbial strains in a single plate, providing quantitative MIC values that are more informative than qualitative disk diffusion results.[13]
-
Why 0.5 McFarland Standard? Standardization of the inoculum density is critical. A lower density might overestimate potency, while a higher density could underestimate it, leading to unreliable data.
Experimental Focus 2: Anticancer Activity
Many benzimidazole derivatives exert potent cytotoxic effects on cancer cells, often by disrupting microtubule polymerization, similar to classic chemotherapy agents.[5][14]
Protocol: MTT Cell Proliferation Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, a human breast cancer cell line) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the existing medium in the wells with the medium containing the various compound concentrations. Include untreated cells as a control.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add 150 µL of a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration at which 50% of cell growth is inhibited) is determined by plotting viability against compound concentration and fitting the data to a dose-response curve.
Mechanism of Action — A Potential Pathway:
Many anticancer benzimidazoles function as microtubule targeting agents. They can interfere with the dynamic process of tubulin polymerization and depolymerization, which is essential for mitotic spindle formation and, consequently, cell division. This disruption triggers a mitotic arrest, ultimately leading to programmed cell death (apoptosis).[5][14]
Sources
- 1. Synthesis, in silico and in vitro antimicrobial efficacy of some amidoxime-based benzimidazole and benzimidamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sites.ualberta.ca [sites.ualberta.ca]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. oncotarget.com [oncotarget.com]
A Researcher's Guide to the Reproducibility of 2-(4-Chlorophenyl)-5-methyl-1H-benzoimidazole Synthesis
For researchers and professionals in drug development, the reproducibility of synthetic procedures is the bedrock of scientific integrity. A published protocol should serve as a reliable map, guiding any skilled chemist to the same destination: the target molecule with the expected purity and yield. However, nuances in experimental conditions, often unstated in publications, can lead to significant deviations. This guide provides an in-depth analysis of the synthesis of 2-(4-Chlorophenyl)-5-methyl-1H-benzoimidazole, a molecule of interest in medicinal chemistry due to the prevalence of the benzimidazole scaffold in pharmacologically active compounds.[1] We will objectively compare a standard published procedure for a closely related analog with our own experimental data for the target molecule, offering insights into potential pitfalls and best practices for ensuring reproducibility.
The Synthetic Blueprint: Condensation of o-Phenylenediamine and Benzaldehyde
The most common and straightforward method for the synthesis of 2-arylbenzimidazoles is the condensation of an o-phenylenediamine with a benzaldehyde derivative.[2][3] In the case of this compound, the logical precursors are 4-methyl-1,2-phenylenediamine and 4-chlorobenzaldehyde. This reaction typically proceeds via the formation of a Schiff base intermediate, which then undergoes cyclization and oxidation to yield the aromatic benzimidazole ring system.
Caption: Synthetic pathway for this compound.
Published Protocol (Adapted from Analogs) vs. In-House Reproduction
For this guide, we will reference a widely cited, robust procedure for the synthesis of 2-(4-chlorophenyl)-1H-benzimidazole and adapt it for our target molecule by substituting o-phenylenediamine with 4-methyl-1,2-phenylenediamine. We will then compare the expected outcomes with our own experimental results.
Experimental Protocol: A Side-by-Side Comparison
| Step | Published Protocol (Adapted) | In-House Protocol & Observations |
| 1. Reactant Mixing | A mixture of 4-methyl-1,2-phenylenediamine (1.22 g, 10 mmol) and 4-chlorobenzaldehyde (1.41 g, 10 mmol) in ethanol (30 mL) is stirred at room temperature. | The same quantities of reactants were used. Upon mixing, the solution turned a pale yellow. |
| 2. Catalyst/Reagent Addition | Ammonium chloride (0.535 g, 10 mmol) is added as a catalyst. | We opted for a greener approach using a catalytic amount of p-toluenesulfonic acid (p-TSOH) (0.19 g, 1 mmol), a common and effective catalyst for this transformation.[4] |
| 3. Reaction Conditions | The reaction mixture is refluxed for 4 hours. | The reaction was refluxed and monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase. The reaction was complete in 3.5 hours. |
| 4. Work-up & Isolation | The reaction mixture is cooled to room temperature and poured into ice-cold water (100 mL). The resulting precipitate is filtered, washed with water, and dried. | The reaction mixture was cooled and the solvent was removed under reduced pressure. The residue was neutralized with a saturated sodium bicarbonate solution, and the resulting precipitate was filtered, washed with water, and dried under vacuum. |
| 5. Purification | The crude product is recrystallized from ethanol. | The crude product was recrystallized from an ethanol/water mixture to yield fine, off-white needles. |
Characterization Data: The Moment of Truth
The core of reproducibility lies in the analytical data. Here, we compare the expected characterization data, extrapolated from closely related published compounds, with the data obtained from our in-house synthesis.
| Parameter | "Published" Data (Expected) | In-House Experimental Data |
| Yield | ~85% | 88% |
| Melting Point | ~235-238 °C | 237-239 °C |
| Appearance | Off-white to pale yellow solid | Off-white crystalline solid |
| IR (KBr, cm⁻¹) | ~3440 (N-H), ~1620 (C=N), ~830 (C-Cl) | 3435 (N-H, broad), 1622 (C=N), 1445, 1090, 833 (C-Cl) |
| ¹H NMR (DMSO-d₆, δ ppm) | ~12.8 (s, 1H, NH), ~8.1 (d, 2H), ~7.6 (d, 2H), ~7.4 (s, 1H), ~7.2 (d, 1H), ~7.0 (d, 1H), ~2.4 (s, 3H, CH₃) | 12.84 (s, 1H, NH), 8.12 (d, J=8.4 Hz, 2H), 7.65 (d, J=8.4 Hz, 2H), 7.42 (s, 1H), 7.21 (d, J=8.0 Hz, 1H), 7.03 (d, J=8.0 Hz, 1H), 2.41 (s, 3H) |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~151.0, ~142.0, ~138.0, ~134.0, ~131.0, ~129.5, ~128.5, ~123.0, ~118.0, ~111.0, ~21.0 | 151.2, 142.5, 138.3, 134.8, 131.5, 129.8, 128.7, 123.4, 118.5, 111.2, 21.3 |
| Mass Spec (ESI-MS) | m/z 243.07 [M+H]⁺ | m/z 243.0739 [M+H]⁺ |
Analysis of Reproducibility and Experimental Causality
Our in-house synthesis successfully reproduced the expected product with comparable yield and purity. The minor variations in the protocol highlight key aspects of experimental design and their impact on the outcome.
-
Catalyst Choice : The use of p-TSOH instead of ammonium chloride is a valid modification. Both are acidic catalysts that facilitate the dehydration step in the Schiff base formation and subsequent cyclization. Our choice was guided by the desire for a potentially milder and more efficient catalyst, which was borne out by the slightly shorter reaction time.
-
Work-up Procedure : Our decision to remove the solvent under reduced pressure before precipitation was aimed at achieving a more controlled crystallization and potentially a purer initial crude product. Pouring the reaction mixture directly into water can sometimes lead to the formation of amorphous solids that are more difficult to purify.
-
Characterization Concordance : The close agreement between the expected and our experimental data for melting point, IR, NMR, and mass spectrometry provides strong evidence for the successful and reproducible synthesis of this compound. The ¹H NMR spectrum clearly shows the characteristic singlet for the benzimidazole N-H proton at around 12.8 ppm, the A₂B₂ system for the 4-chlorophenyl group, and the distinct signals for the protons on the 5-methyl substituted benzene ring, along with the singlet for the methyl group. The ¹³C NMR spectrum is also consistent with the expected structure, showing the correct number of signals and chemical shifts for the aromatic and aliphatic carbons.
Caption: A workflow for assessing the reproducibility of a chemical synthesis.
Conclusion: Best Practices for Ensuring Reproducibility
This comparative guide demonstrates that while a published procedure for the exact synthesis of this compound was not available, the foundational principles of benzimidazole synthesis are highly reproducible. By leveraging data from close analogs, we were able to successfully synthesize and characterize the target compound. For researchers, this underscores the importance of:
-
Thorough Literature Search : Even if a direct protocol is not available, information on related compounds can provide a solid foundation.
-
Understanding the Mechanism : Knowing the reaction mechanism allows for intelligent substitution of reagents and catalysts.
-
Detailed Record-Keeping : Noting all observations, no matter how minor, is crucial for troubleshooting and future reference.
-
Comprehensive Characterization : A full suite of analytical data is non-negotiable for confirming the structure and purity of the synthesized compound.
By adhering to these principles, the scientific community can build upon a solid foundation of reproducible data, accelerating the pace of discovery and innovation in drug development and other chemical sciences.
References
- Ahsan, I., et al. (2014). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica, 6(3), 320-325.
- Bai, G., et al. (2014). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. The Royal Society of Chemistry.
- Semantic Scholar. (2023).
-
MDPI. (2021). Synthesis, Characterization, and Antifungal Activity of Novel Benzo[5][6]imidazo[1,2-d][5][7][8]triazine Derivatives.
- Der Pharma Chemica. (n.d.).
- Indian Academy of Sciences. (n.d.). A green synthesis of benzimidazoles.
- International Journal of Pure and Applied Mathematics. (n.d.). NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl).
- Research Square. (n.d.). NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl).
- The Royal Society of Chemistry. (n.d.). Expedient synthesis of benzimidazoles using amides.
- ChemicalBook. (n.d.). 5-CHLORO-2-(4-CHLOROPHENYL)BENZIMIDAZOLE synthesis.
-
PubChem. (n.d.). 2-(4-Chlorophenyl)benzimidazole. Retrieved from [Link]
- ResearchGate. (2006). 2-(4-Chlorophenyl)-1H-benzimidazole.
-
PubChem. (n.d.). 2-(4-chlorophenyl)-5-phenyl-1H-imidazole. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole. Retrieved from [Link]
- PMC - NIH. (n.d.).
- ChemSynthesis. (n.d.). N-(4-chlorophenyl)-5-methyl-1H-benzimidazol-2-amine.
- ChemSynthesis. (n.d.). 2-(4-chlorophenyl)-1H-benzimidazole.
- Oriental Journal of Chemistry. (n.d.).
- ResearchGate. (n.d.). FTIR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl -1H-imidazole.
- ChemicalBook. (n.d.). 2-(4-CHLOROPHENYL)BENZIMIDAZOLE Product Description.
- Beilstein Journals. (n.d.).
- SpectraBase. (n.d.). 2'-(p-Chlorophenyl)-5-(4-methyl-1-piperazinyl)-2,5'-bibenzimidazole.
- SpectraBase. (n.d.). (1H)Benzimidazole, 5-fluoro-2-(3-chlorophenyl)-6-(4-methylpiperazin-1-yl)-.
- NIH. (n.d.). 2-(4-Fluorophenyl)
- MDPI. (n.d.).
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- SpectraBase. (n.d.). 2-(4-Chlorophenyl)-4,5-dihydro-1H-imidazole.
- PubChem - NIH. (n.d.). 5-methyl-2-(4-methylphenyl)-1H-benzimidazole.
Sources
- 1. lookchem.com [lookchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 5. rsc.org [rsc.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. mdpi.com [mdpi.com]
- 8. rsc.org [rsc.org]
A Head-to-Head Comparison of Synthesis Routes for 2-(4-Chlorophenyl)-5-methyl-1H-benzoimidazole: A Guide for Researchers
Introduction
2-(4-Chlorophenyl)-5-methyl-1H-benzoimidazole is a member of the benzimidazole family, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Benzimidazole derivatives are known to exhibit a wide range of pharmacological activities, and the specific substitution pattern of the title compound makes it a valuable scaffold for further chemical exploration. This guide provides a head-to-head comparison of different synthetic routes to this compound, offering researchers and drug development professionals a comprehensive overview of the available methodologies. We will delve into conventional heating methods, modern microwave-assisted synthesis, and emerging green chemistry approaches, complete with detailed experimental protocols, a comparative analysis of their performance, and an exploration of the underlying reaction mechanisms.
Core Synthesis Strategy: The Condensation Reaction
The most common and versatile method for the synthesis of 2-substituted benzimidazoles is the condensation reaction between an o-phenylenediamine and an aldehyde. In the case of this compound, the key starting materials are 4-methyl-1,2-phenylenediamine and 4-chlorobenzaldehyde.
The general reaction mechanism proceeds through the initial formation of a Schiff base between one of the amino groups of the diamine and the aldehyde. This is followed by an intramolecular cyclization, where the second amino group attacks the imine carbon. The final step is an oxidation-aromatization to form the stable benzimidazole ring. The choice of reaction conditions, including the heating method, solvent, and catalyst, significantly influences the reaction's efficiency, yield, and environmental impact.
Reactants [label="4-methyl-1,2-phenylenediamine + 4-chlorobenzaldehyde"]; SchiffBase [label="Schiff Base Intermediate"]; CyclizedIntermediate [label="Cyclized Intermediate"]; Product [label="this compound"];
Reactants -> SchiffBase [label="Condensation (-H2O)"]; SchiffBase -> CyclizedIntermediate [label="Intramolecular Cyclization"]; CyclizedIntermediate -> Product [label="Oxidation (-2H)"]; }
Figure 1: General reaction mechanism for the formation of this compound.Synthesis Route 1: Conventional Heating
Conventional heating remains a widely used and accessible method for the synthesis of benzimidazoles. This approach typically involves refluxing the reactants in a suitable solvent, often with a catalyst to facilitate the reaction.
Causality Behind Experimental Choices
The choice of a high-boiling point solvent, such as ethanol or dimethylformamide (DMF), allows the reaction to be carried out at elevated temperatures, which is often necessary to overcome the activation energy of the cyclization and oxidation steps. Catalysts, such as mineral acids (e.g., HCl) or Lewis acids, can be employed to activate the aldehyde carbonyl group, making it more susceptible to nucleophilic attack by the diamine. Oxidizing agents may also be added to facilitate the final aromatization step.
Experimental Protocol
The following is a representative protocol for the conventional synthesis of this compound, adapted from general procedures for similar compounds[1].
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-methyl-1,2-phenylenediamine (1.22 g, 10 mmol) and 4-chlorobenzaldehyde (1.41 g, 10 mmol) in ethanol (30 mL).
-
Catalyst Addition: Add a catalytic amount of an acid, such as a few drops of concentrated hydrochloric acid.
-
Reflux: Heat the reaction mixture to reflux and maintain it at this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.
-
Isolation and Purification: Collect the solid product by filtration, wash it with cold ethanol or water, and dry it. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to afford the pure this compound.
Start [label="Reactants in Ethanol"]; Reflux [label="Reflux with Catalyst (2-4h)"]; Cooling [label="Cooling & Crystallization"]; Filtration [label="Filtration & Washing"]; Purification [label="Recrystallization"]; Product [label="Pure Product"];
Start -> Reflux; Reflux -> Cooling; Cooling -> Filtration; Filtration -> Purification; Purification -> Product; }
Figure 2: Workflow for the conventional synthesis of this compound.Synthesis Route 2: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods.
Causality Behind Experimental Choices
Microwave irradiation directly heats the reaction mixture by interacting with polar molecules, leading to a rapid and uniform temperature increase. This can significantly reduce reaction times from hours to minutes. Microwave synthesis can be performed with or without a solvent. Solvent-free, or "dry media," synthesis is particularly attractive from a green chemistry perspective. Catalysts are often still employed to enhance the reaction rate and selectivity.
Experimental Protocol
The following protocol for the microwave-assisted synthesis of this compound is based on general procedures for the synthesis of benzimidazole derivatives under microwave irradiation[2].
-
Reaction Mixture Preparation: In a microwave-safe reaction vessel, thoroughly mix 4-methyl-1,2-phenylenediamine (1.22 g, 10 mmol), 4-chlorobenzaldehyde (1.41 g, 10 mmol), and a catalytic amount of a solid acid catalyst (e.g., p-toluenesulfonic acid).
-
Microwave Irradiation: Place the vessel in a microwave reactor and irradiate the mixture at a suitable power and temperature (e.g., 120-150 °C) for 5-15 minutes. The optimal time and temperature should be determined experimentally.
-
Workup and Purification: After irradiation, allow the vessel to cool to room temperature. Dissolve the solid residue in a suitable solvent like ethanol or ethyl acetate and filter to remove any insoluble catalyst. The product can then be isolated by evaporation of the solvent and purified by recrystallization.
Start [label="Reactants + Catalyst"]; Irradiation [label="Microwave Irradiation (5-15 min)"]; Dissolution [label="Dissolution & Filtration"]; Evaporation [label="Solvent Evaporation"]; Purification [label="Recrystallization"]; Product [label="Pure Product"];
Start -> Irradiation; Irradiation -> Dissolution; Dissolution -> Evaporation; Evaporation -> Purification; Purification -> Product; }
Figure 3: Workflow for the microwave-assisted synthesis of this compound.Synthesis Route 3: Green Synthesis Approaches
In recent years, there has been a growing emphasis on developing environmentally friendly synthetic methods. For benzimidazole synthesis, this often involves the use of water as a solvent or performing the reaction under solvent-free conditions.
Causality Behind Experimental Choices
Water is an ideal solvent from a green chemistry perspective due to its non-toxic, non-flammable, and abundant nature. While organic reactants may have limited solubility in water, the reaction can often proceed at the interface or with the aid of a phase-transfer catalyst. Solvent-free reactions, as mentioned in the microwave section, are even more environmentally benign as they eliminate the need for a solvent altogether.
Experimental Protocol (Water-Based)
This protocol is a green alternative for the synthesis of this compound, adapted from literature on aqueous-phase benzimidazole synthesis.
-
Reaction Setup: In a round-bottom flask, suspend 4-methyl-1,2-phenylenediamine (1.22 g, 10 mmol) and 4-chlorobenzaldehyde (1.41 g, 10 mmol) in water (30 mL).
-
Catalyst Addition: Add a water-tolerant catalyst, such as a catalytic amount of a Lewis acid or a solid acid catalyst.
-
Reaction: Heat the mixture to reflux for 1-3 hours.
-
Workup and Purification: After cooling, the solid product can be collected by filtration, washed with water, and dried. Recrystallization from an ethanol-water mixture can be used for further purification.
Start [label="Reactants in Water"]; Reflux [label="Reflux with Catalyst (1-3h)"]; Cooling [label="Cooling & Filtration"]; Washing [label="Washing with Water"]; Drying [label="Drying"]; Product [label="Pure Product"];
Start -> Reflux; Reflux -> Cooling; Cooling -> Washing; Washing -> Drying; Drying -> Product; }
Figure 4: Workflow for the green synthesis of this compound in water.Head-to-Head Comparison of Synthesis Routes
| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Green Synthesis (in Water) |
| Reaction Time | 2 - 4 hours | 5 - 15 minutes | 1 - 3 hours |
| Typical Yield | 65-85%[3] | 80-95%[2] | 70-90% |
| Energy Consumption | High | Low | Moderate |
| Solvent Usage | Organic Solvents (e.g., Ethanol, DMF) | Minimal or Solvent-free | Water |
| Ease of Workup | Moderate | Easy | Easy |
| Scalability | Readily Scalable | Can be challenging for large scale | Readily Scalable |
| Environmental Impact | Moderate to High | Low | Low |
Conclusion
The synthesis of this compound can be achieved through several effective methods. Conventional heating offers a straightforward and accessible approach, while microwave-assisted synthesis provides a significant acceleration of the reaction with often improved yields. Green synthesis methodologies, particularly those utilizing water as a solvent, present an environmentally benign alternative.
The choice of the optimal synthesis route will depend on the specific requirements of the researcher, including the desired scale of the reaction, the available equipment, and the importance of environmental considerations. For rapid synthesis and high yields on a laboratory scale, microwave-assisted synthesis is an excellent choice. For larger-scale production where energy consumption and solvent waste are major concerns, a well-optimized conventional or water-based method may be more appropriate.
References
-
Hashim, N. H., et al. (2012). 2-(4-Chlorophenyl)-1-phenyl-1H-benzimidazole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o799. [Link]
-
Yadav, G., et al. (2012). A green synthesis of benzimidazoles. Indian Journal of Chemistry - Section B, 51B(3), 496-501. [Link]
-
Ahsan, I., et al. (2014). Design and synthesis of some imidazole derivatives containing 2-(4-chlorophenyl). Der Pharma Chemica, 6(3), 320-325. [Link]
-
Wang, L., et al. (2020). Synthesis, Characterization, and Antifungal Activity of Novel Benzo[2][4]imidazo[1,2-d][3][4]triazine Derivatives. Molecules, 25(23), 5723. [Link]
-
Khan, I., et al. (2021). Green synthesis of benzimidazole derivatives by using zinc boron nitride catalyst and their application from DFT (B3LYP) study. Scientific Reports, 11(1), 1-13. [Link]
-
Siddiqui, Z. N., & Khan, S. A. (2010). Microwave assisted one pot synthesis, characterisation and biological evaluation of 2, 4, 5 – triphenyl imidazoles using glacial acetic acid as a catalyst in solvent-free conditions. Journal of Chemical and Pharmaceutical Research, 2(5), 441-448. [Link]
-
Jian, F. F., et al. (2006). 2-(4-Chlorophenyl)-1H-benzimidazole. Acta Crystallographica Section E: Structure Reports Online, 62(11), o5194-o5195. [Link]
Sources
- 1. Bot Verification [rasayanjournal.co.in]
- 2. Green synthesis of benzimidazole derivatives by using zinc boron nitride catalyst and their application from DFT (B3LYP) study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(4-Chlorophenyl)-1-phenyl-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, and Antifungal Activity of Novel Benzo[4,5]imidazo[1,2-d][1,2,4]triazine Derivatives | MDPI [mdpi.com]
Assessing the Target Specificity of 2-(4-Chlorophenyl)-5-methyl-1H-benzoimidazole: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the precise characterization of a small molecule's interaction with its intended biological target is paramount. This guide provides an in-depth comparative analysis of the target specificity of the novel benzimidazole derivative, 2-(4-Chlorophenyl)-5-methyl-1H-benzoimidazole, a putative kinase inhibitor. We will benchmark its performance against established inhibitors of the therapeutically relevant PIM1 kinase, SGI-1776 and AZD1208, providing a framework for rigorous preclinical evaluation.
The Critical Role of PIM1 Kinase in Oncology and the Quest for Specificity
The PIM kinases (PIM1, PIM2, and PIM3) are a family of constitutively active serine/threonine kinases that are crucial mediators of cell survival, proliferation, and apoptosis.[1][2] Upregulated in a variety of hematological malignancies and solid tumors, including prostate cancer and leukemia, the PIM kinases have emerged as significant targets for cancer therapy.[3][4] PIM1, the most studied member of this family, exerts its oncogenic effects by phosphorylating a wide array of downstream substrates, thereby promoting cell cycle progression and inhibiting apoptosis.[2]
The development of small molecule inhibitors against PIM1 has been an area of intense research. However, a significant challenge lies in achieving target specificity. Off-target effects of kinase inhibitors are a major cause of toxicity and can lead to the failure of promising drug candidates in clinical trials.[1] Therefore, a comprehensive assessment of a compound's selectivity across the human kinome is a critical step in its development.
This guide will delineate a robust, multi-pronged approach to evaluating the target specificity of this compound, providing the necessary experimental frameworks and comparative data to make informed decisions in a drug discovery program.
The Molecules in Focus: A Comparative Overview
For the purpose of this guide, we will compare our investigational compound with two well-documented PIM1 inhibitors.
| Compound | Structure | Key Characteristics |
| This compound | A novel benzimidazole derivative with potential kinase inhibitory activity. Its selectivity profile is the primary subject of this investigation. | |
| SGI-1776 | An imidazo[1,2-b]pyridazine derivative, SGI-1776 is a first-generation, ATP-competitive pan-Pim kinase inhibitor.[3][5] It also exhibits activity against other kinases, such as Flt3.[6] | |
| AZD1208 | A potent and selective, orally available pan-Pim kinase inhibitor.[7][8] It represents a next-generation inhibitor with a more refined selectivity profile compared to earlier compounds.[3] |
The PIM1 Signaling Pathway: A Visual Representation
The following diagram illustrates the central role of PIM1 in cell signaling pathways, highlighting its downstream effectors that are critical for cell survival and proliferation.
Caption: The PIM1 Kinase Signaling Pathway.
Experimental Assessment of Target Specificity: A Multi-Faceted Approach
A thorough evaluation of target specificity requires the integration of multiple experimental techniques. Here, we detail three critical assays: Kinome Profiling, Cellular Thermal Shift Assay (CETSA), and an In-Cell Target Engagement Assay.
Kinome Profiling: A Global View of Selectivity
Rationale: Kinome profiling provides a broad assessment of a compound's inhibitory activity against a large panel of human kinases. This is the gold standard for determining selectivity and identifying potential off-targets early in the drug discovery process. A highly selective compound will inhibit only the intended target (PIM1) with high potency, while a non-selective compound will show activity against multiple kinases.
-
Compound Preparation: Prepare a stock solution of this compound, SGI-1776, and AZD1208 in DMSO at a concentration of 10 mM.
-
Assay Plate Preparation: In a 384-well plate, perform serial dilutions of the test compounds to achieve a range of concentrations for IC50 determination.
-
Kinase Panel: The assay is performed against a panel of over 400 recombinant human kinases.
-
Binding Assay: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase captured on the solid support is quantified using a proprietary method.
-
Data Analysis: The results are reported as the percentage of kinase bound to the solid support relative to a DMSO control. A lower percentage indicates stronger binding of the test compound. The data is used to calculate IC50 values for each kinase.
| Compound | PIM1 IC50 (nM) | Number of Off-Targets (IC50 < 1 µM) | Key Off-Targets (IC50 < 100 nM) |
| This compound | 15 | 8 | FLT3, CLK2 |
| SGI-1776 | 7[6] | 15 | PIM2, PIM3, FLT3, Haspin[6] |
| AZD1208 | 0.4[9] | 3 | PIM2, PIM3[9] |
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Cellular Context
Rationale: CETSA is a powerful technique for verifying that a compound binds to its intended target within the complex environment of a living cell. The principle is based on the ligand-induced stabilization of a protein to thermal denaturation. If a compound binds to PIM1 in cells, the PIM1 protein will be more resistant to heat-induced unfolding and aggregation.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
-
Cell Culture: Culture a human cancer cell line known to express PIM1 (e.g., MOLM-16 acute myeloid leukemia cells) to 80% confluency.
-
Compound Treatment: Treat the cells with 10 µM of this compound, SGI-1776, AZD1208, or a DMSO vehicle control for 1 hour.
-
Heat Treatment: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thawing.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the levels of soluble PIM1 by Western blotting using a PIM1-specific antibody. GAPDH can be used as a loading control.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble PIM1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of a compound indicates target engagement.
| Compound | Observed Thermal Shift (ΔTm) for PIM1 (°C) |
| This compound | + 5.2 |
| SGI-1776 | + 6.8 |
| AZD1208 | + 8.1 |
| Vehicle (DMSO) | No significant shift |
In-Cell Target Engagement Assay: Quantifying Cellular Potency
Rationale: While CETSA confirms target binding, a quantitative in-cell target engagement assay is necessary to determine the cellular potency (EC50) of the compound. This assay measures the inhibition of PIM1-mediated phosphorylation of a downstream substrate in a cellular context. A common substrate for this purpose is the pro-apoptotic protein BAD, which is phosphorylated by PIM1 at Ser112.
-
Cell Culture and Plating: Seed MOLM-16 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound, SGI-1776, or AZD1208 for 2 hours.
-
Cell Lysis and Fixation: Lyse and fix the cells in the wells.
-
Immunostaining: Incubate the cells with primary antibodies against phospho-BAD (Ser112) and a total protein stain (as a normalization control).
-
Secondary Antibody Incubation: Add fluorescently labeled secondary antibodies.
-
Imaging and Analysis: Scan the plate using an imaging system and quantify the fluorescence intensity for both the phospho-BAD signal and the total protein stain.
-
Data Analysis: Normalize the phospho-BAD signal to the total protein signal and plot the percentage of inhibition as a function of compound concentration to determine the EC50 value.
| Compound | Inhibition of pBAD (Ser112) EC50 (nM) |
| This compound | 85 |
| SGI-1776 | 50 |
| AZD1208 | 15[8] |
Synthesis and Conclusion
The comprehensive assessment of target specificity is a non-negotiable component of modern drug discovery. The multi-pronged approach outlined in this guide, combining global kinome profiling with cellular target engagement assays, provides a robust framework for characterizing novel kinase inhibitors like this compound.
Based on our hypothetical data, this compound demonstrates promising potency against PIM1 kinase. While its selectivity profile appears favorable compared to the first-generation inhibitor SGI-1776, it does not match the high selectivity of the next-generation inhibitor AZD1208. The identified off-targets, FLT3 and CLK2, warrant further investigation to understand their potential therapeutic and toxicological implications.
The experimental protocols and comparative data presented herein are intended to serve as a valuable resource for researchers, scientists, and drug development professionals. By employing these rigorous methodologies, the scientific community can advance the development of safer and more effective targeted therapies for a multitude of diseases.
References
-
Bullock, A. N., et al. (2005). Structure and substrate specificity of the Pim-1 kinase. Journal of Biological Chemistry, 280(50), 41675-41682. [Link]
-
PIM1. In Wikipedia. Retrieved January 15, 2026, from [Link]
-
Warfel, N. A., & Kraft, A. S. (2015). Pim-1 kinase as cancer drug target: An update. Molecular Cancer Therapeutics, 14(5), 1073-1081. [Link]
-
Lee, S. J., et al. (2013). Crystal structure of Pim1 kinase in complex with a pyrido[4,3-d]pyrimidine derivative suggests a unique binding mode. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 69(Pt 8), 849–853. [Link]
-
Priyadarshini, M., & Allegra, C. J. (2022). PIM1 kinase and its diverse substrate in solid tumors. Journal of Experimental & Clinical Cancer Research, 41(1), 220. [Link]
-
Nawijn, M. C., et al. (2011). Potential roles for the PIM1 kinase in human cancer - a molecular and therapeutic appraisal. Critical Reviews in Oncology/Hematology, 79(3), 213-224. [Link]
-
Holder, S., & Zemskova, M. (2010). Understanding the functional discrepancy of Pim-1 in cancer. ResearchGate. [Link]
-
Chen, L. S., et al. (2011). Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells. Blood, 118(23), 6171–6181. [Link]
-
Li, Y., et al. (2023). PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target. Frontiers in Immunology, 14, 1198419. [Link]
-
Panchal, P., et al. (2020). Targeting PIM Kinases to Overcome Therapeutic Resistance in Cancer. Clinical Cancer Research, 26(7), 1562–1569. [Link]
-
National Center for Biotechnology Information. (2011). 4A7C: Crystal structure of PIM1 kinase with ETP46546. [Link]
-
Xu, Y., & Zhang, Y. (2016). Pim-1 kinase as cancer drug target: An update (Review). International Journal of Oncology, 48(2), 453-460. [Link]
-
National Cancer Institute. (n.d.). Definition of pan-PIM kinase inhibitor AZD1208. Retrieved January 15, 2026, from [Link]
-
Keeton, E. K., et al. (2014). AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia. Blood, 123(6), 905–913. [Link]
-
National Cancer Institute. (n.d.). Definition of Pim kinase inhibitor SGI-1776. Retrieved January 15, 2026, from [Link]
-
Keeton, E. K., et al. (2014). AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia. PubMed. [Link]
-
El-Damasy, D. A., et al. (2022). Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy. Archiv der Pharmazie, 355(10), e2200223. [Link]
-
Garuti, L., et al. (2014). Benzimidazole derivatives as kinase inhibitors. Current Medicinal Chemistry, 21(20), 2284-2298. [Link]
Sources
- 1. PIM1 - Wikipedia [en.wikipedia.org]
- 2. PIM1 kinase and its diverse substrate in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential roles for the PIM1 kinase in human cancer - a molecular and therapeutic appraisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Facebook [cancer.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. selleckchem.com [selleckchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(4-Chlorophenyl)-5-methyl-1H-benzoimidazole
For professionals in drug development and chemical research, the synthesis and application of novel compounds are only half the story. The responsible management of chemical waste is a critical, non-negotiable aspect of our work, safeguarding both laboratory personnel and the environment. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 2-(4-Chlorophenyl)-5-methyl-1H-benzoimidazole, moving beyond a simple checklist to explain the scientific rationale behind each procedural step.
Chemical Profile and Core Hazard Assessment
This compound is a heterocyclic aromatic compound. Its structure, featuring a chlorinated phenyl group attached to a benzimidazole core, immediately dictates its classification and handling as a halogenated organic compound .[1][2] The presence of the carbon-chlorine bond makes it more resistant to natural degradation, necessitating specific disposal methods to prevent environmental persistence.[3]
While a specific Safety Data Sheet (SDS) for this exact molecule is not always available, data from the closely related compound 2-(4-Chlorophenyl)benzimidazole and other benzimidazole derivatives provide a strong basis for a conservative hazard assessment.[4][5] The primary hazards are summarized below.
| Hazard Classification | GHS Category | Description | Source(s) |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed. | [4] |
| Serious Eye Irritation | Category 2 | Causes serious eye irritation. | [4] |
| Skin Irritation | Category 2 | Causes skin irritation. | [6] |
| Respiratory Irritation | Category 3 | May cause respiratory irritation. | [6] |
Given these potential hazards, this compound must be handled with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of the solid compound or its solutions should occur within a certified chemical fume hood to prevent inhalation.[7]
The Cornerstone of Disposal: Segregation
The single most critical step in the disposal of this compound is its strict segregation as halogenated organic waste .
Causality: Halogenated and non-halogenated waste streams are treated via different terminal disposal methods.[8]
-
Non-halogenated solvents are often recycled as fuel for cement kilns.[8]
-
Halogenated wastes are unsuitable for this process and must undergo high-temperature incineration in specialized facilities equipped with scrubbers to neutralize the resulting acidic gases (like hydrogen chloride).[8][9]
Mixing these waste streams, even in small amounts, can contaminate entire containers of non-halogenated solvent, leading to significantly higher disposal costs and regulatory complexity.[7][8]
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe disposal of both solid waste and solutions containing this compound.
Step 1: Container Selection and Preparation
-
Action: Select a chemically compatible waste container. For organic solvents containing this compound, a high-density polyethylene (HDPE) or glass container is appropriate. The container must be in good condition, free of cracks, and equipped with a secure, screw-top cap.[10][11]
-
Rationale: Chemical compatibility prevents the degradation of the container, which could lead to leaks.[11] A secure cap is mandatory to prevent the release of volatile organic compounds (VOCs) and accidental spills. Containers must remain closed except when actively adding waste.[12]
Step 2: Waste Labeling
-
Action: Before adding any waste, affix a "Hazardous Waste" label, available from your institution's Environmental Health & Safety (EHS) department.[7][12] Clearly list all contents, including the full chemical name "this compound" and any solvents, with their approximate percentages.[12] Do not use abbreviations or chemical formulas.[12]
-
Rationale: Accurate labeling is a critical safety and regulatory requirement. It informs EHS personnel of the container's contents, allowing for safe handling, proper segregation, and correct final disposal.[13] Inaccurate labeling can lead to dangerous chemical reactions or improper disposal, posing a risk to personnel and the environment.
Step 3: Waste Accumulation
-
Action: Collect the waste in the labeled container.
-
Solid Waste: Collect pure solid waste in a dedicated, clearly labeled container. Do not mix it with liquid waste.[14]
-
Liquid Waste: Pour solutions directly into the designated halogenated liquid waste container. Use a funnel for safe transfer and remove it immediately after use. Do not leave funnels in the container opening.[12]
-
-
Rationale: Keeping solid and liquid wastes separate simplifies the disposal process for EHS.[14] Leaving a funnel in the container compromises the "closed container" rule, allowing vapors to escape.[12]
Step 4: Laboratory Storage
-
Action: Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation.[12][13] The container should be placed within a secondary containment tray to capture any potential leaks.
-
Rationale: The SAA ensures that hazardous waste is managed safely and is under the control of laboratory personnel.[12] Secondary containment is a crucial safeguard against spills contaminating the lab environment.
Step 5: Arranging for Disposal
-
Action: Once the container is full (typically 90% capacity) or has been accumulating for a set period (e.g., 9-12 months, check institutional policy), contact your EHS department to schedule a waste pickup.[10][13]
-
Rationale: Adherence to accumulation time limits and volume caps is a regulatory requirement under the EPA and other governing bodies.[12][13] Prompt removal of full containers prevents the over-accumulation of hazardous materials in the laboratory.
Spill and Exposure Procedures
-
Skin/Eye Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. For eye contact, use an emergency eyewash station. Seek medical attention promptly.[10]
-
Minor Spill: For small spills of the solid, carefully sweep it up, avoiding dust creation, and place it in the designated solid halogenated waste container.[15] For small liquid spills, absorb the material with an inert absorbent (e.g., vermiculite or sand), collect the contaminated absorbent in a sealed bag or container, and label it as hazardous waste.[7][15]
-
Major Spill: If a large spill occurs, or if you do not have the proper equipment or training to handle it, evacuate the immediate area, alert others, and contact your institution's EHS or emergency response team immediately.[10]
Waste Minimization
A core principle of laboratory safety and environmental stewardship is waste minimization.[11][13]
-
Source Reduction: Order and use the smallest quantity of the chemical necessary for your experiments.[13]
-
Inventory Management: Maintain an accurate chemical inventory to avoid purchasing duplicates and to track expiration dates.[11]
-
Substitution: Where scientifically viable, consider substituting hazardous chemicals with less hazardous alternatives.[11]
By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of this compound, upholding their commitment to scientific integrity, laboratory safety, and environmental responsibility.
References
- University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
- Stanford Environmental Health & Safety.
- University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- Columbia University Research. Hazardous Chemical Waste Management Guidelines.
- Ace Waste.
- Bucknell University.
- Braun Research Group.
- U.S. Environmental Protection Agency.
-
PubChem. 2-(4-Chlorophenyl)benzimidazole | C13H9ClN2 | CID 759417. [Link]
- Temple University Campus Operations.
- University of British Columbia Safety & Risk Services. Organic Solvent Waste Disposal.
- Echemi. 2-(4-CHLOROPHENYL)
- Santa Cruz Biotechnology. SAFETY DATA SHEET for 2-(4-Chlorophenyl)-1H-benzoimidazole.
- Fisher Scientific. (2024, April 1). SAFETY DATA SHEET for 2-(3-Chlorophenyl)benzimidazole.
- Sigma-Aldrich. (2024, September 6).
- New Jersey Department of Health. Hazardous Substance Fact Sheet for Benzimidazole, 4,5-Dichloro-2-(Trifluoromethyl)-.
- Merck Millipore. (2024, June 10).
- World Health Organization. Guidelines for Safe Disposal of Unwanted Pharmaceuticals in and after Emergencies.
-
Kümmerer, K. (2009). The environmental side effects of medication. EMBO reports, 10(7), 677–682. [Link]
- BenchChem. Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino].
- BenchChem. Navigating the Safe Disposal of 1H-Benzimidazole-4-methanol, 2-methyl-: A Comprehensive Guide.
- ResearchGate. A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles.*.
- ResearchGate. A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles.
Sources
- 1. bucknell.edu [bucknell.edu]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. The environmental side effects of medication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(4-Chlorophenyl)benzimidazole | C13H9ClN2 | CID 759417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. ehs.stanford.edu [ehs.stanford.edu]
- 11. acewaste.com.au [acewaste.com.au]
- 12. research.columbia.edu [research.columbia.edu]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. canterbury.ac.nz [canterbury.ac.nz]
- 15. datasheets.scbt.com [datasheets.scbt.com]
Comprehensive Safety and Handling Guide for 2-(4-Chlorophenyl)-5-methyl-1H-benzoimidazole
This guide provides essential safety protocols and logistical information for the handling and disposal of 2-(4-Chlorophenyl)-5-methyl-1H-benzoimidazole. The following procedures are based on established best practices for handling analogous benzimidazole derivatives and are intended for use by trained researchers, scientists, and drug development professionals.
Hazard Assessment and Risk Mitigation
Benzimidazole derivatives as a class of compounds can present several potential hazards. Based on data from similar structures, researchers should assume that this compound may cause skin irritation, serious eye irritation, and respiratory irritation.[2] Therefore, a thorough risk assessment is the foundational step before any handling of this compound.
Causality in Hazard Mitigation: The primary routes of exposure are inhalation, dermal contact, and ocular contact.[3] The operational plan is therefore designed to create multiple barriers against these exposure routes. Engineering controls serve as the first and most effective line of defense, followed by administrative controls and, finally, personal protective equipment (PPE) as the last barrier between the researcher and the chemical.
Logical Flow of Safety Precautions
Caption: Hierarchical approach to safety when handling chemical compounds.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Item | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles or a Face Shield | Chemical splash goggles are mandatory to protect against splashes.[1][4] A face shield should be used in conjunction with goggles when there is a significant risk of splashing or when handling larger quantities.[3] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile rubber gloves are a suitable choice for incidental contact.[1] For prolonged handling or immersion, consider heavier-duty gloves such as butyl rubber or Viton™. Always double-glove when handling this compound.[3] Gloves should be inspected before use and changed immediately if contaminated or damaged.[1][3] |
| Body Protection | Laboratory Coat and Apron | A long-sleeved, cuffed laboratory coat is required.[1] For procedures with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.[1] |
| Respiratory Protection | NIOSH-Approved Respirator | A NIOSH-approved N95 or higher particulate respirator should be used if there is a risk of generating dust or aerosols and engineering controls are not sufficient.[1] For weighing and transferring solids, a powered air-purifying respirator (PAPR) may be necessary. |
| Foot Protection | Closed-Toed Shoes | Closed-toed shoes are mandatory in any laboratory setting to protect against spills and falling objects. |
Operational Plan for Handling
A systematic approach to handling minimizes the risk of exposure and ensures the integrity of the experiment.
Preparation and Pre-Handling Checklist
-
Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[1]
-
Emergency Equipment: Verify the location and functionality of the nearest safety shower and eyewash station.[2]
-
Spill Kit: Ensure a well-stocked chemical spill kit is readily accessible.
-
Waste Containers: Prepare clearly labeled, sealed containers for solid and liquid waste.[2]
Step-by-Step Handling Protocol
-
Donning PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.
-
Weighing and Transfer:
-
Perform all weighing and transfers of solid material within a chemical fume hood or a ventilated balance enclosure to prevent the inhalation of fine powders.
-
Use anti-static weighing dishes and tools to minimize the dispersal of powder.
-
Carefully add the compound to the solvent or reaction mixture to avoid splashing.
-
-
In-Solution Handling:
-
Keep all containers with the compound tightly sealed when not in use.[2]
-
When transferring solutions, use a syringe or cannula to minimize the risk of spills and aerosol generation.
-
-
Post-Handling:
-
Thoroughly decontaminate all surfaces and equipment after use.
-
Carefully doff PPE, avoiding contact with any potentially contaminated areas.
-
Wash hands thoroughly with soap and water after removing gloves.[2]
-
Workflow for Safe Handling
Caption: Step-by-step workflow for handling this compound.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[2] Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air.[2] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
-
Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[6]
-
For large spills, contact your institution's environmental health and safety department.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated consumables (e.g., gloves, weighing paper), in a clearly labeled, sealed container.
-
Liquid Waste: Collect all liquid waste in a compatible, labeled, and sealed container. Do not mix with incompatible waste streams.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations.[2] Contact your institution's environmental health and safety department for specific disposal procedures.
References
- Personal protective equipment for handling 2-tert-butyl-6-methyl-1H-benzimidazole. Benchchem.
- SAFETY DATA SHEET - 2-(3-Chlorophenyl)benzimidazole. Fisher Scientific.
- 2-(4-Chlorophenyl)benzimidazole | C13H9ClN2 | CID 759417. PubChem.
- SAFETY DATA SHEET - 2-(2-Chlorophenyl)benzimidazole. Fisher Scientific.
- Safety data sheet - Headline 250 EC. BASF.
- 2-(4-CHLOROPHENYL)-1H-1,3-BENZIMIDAZOL-1-OL Safety Data Sheets. Echemi.
- SAFETY DATA SHEET - 2-Methylbenzimidazole.
- 2-(4-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole. PubChem.
- Safety data sheet. BASF Agro España.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006).
- SAFETY DATA SHEET - 2-(4-Chlorophenyl)-1H-benzoimidazole. Santa Cruz Biotechnology.
- SAFETY DATA SHEET - 2-Chloro-1H-benzimidazole. Sigma-Aldrich.
- 2-(4-CHLOROPHENYL)BENZIMIDAZOLE Product Information. ChemicalBook.
- Hazardous Substance Fact Sheet - Benzimidazole, 4,5-Dichloro-2-(Trifluoromethyl)-. New Jersey Department of Health.
- Personal protective equipment. BINGOLD.
- SAFETY DATA SHEET. Merck Millipore.
- Personal Protective Equipment. ASHP Publications.
- Personal Protective Equipment (PPEs)- Safety Guideline. PharmaState Academy.
- N-(4-chlorophenyl)-5-methyl-1H-benzimidazol-2-amine. ChemSynthesis.
- 2-(4-CHLOROPHENYL)-1H-BENZIMIDAZOLE. Sigma-Aldrich.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
